molecular formula C6H2BrCl2NO B1315279 5-Bromo-2-chloro-3-pyridinecarbonyl chloride CAS No. 78686-86-9

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Cat. No.: B1315279
CAS No.: 78686-86-9
M. Wt: 254.89 g/mol
InChI Key: ZXLONDRTSKAJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl2NO and its molecular weight is 254.89 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloro-3-pyridinecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-pyridinecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLONDRTSKAJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506561
Record name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-86-9
Record name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a pivotal building block in modern medicinal and agrochemical research. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective application.

Introduction: A Versatile Heterocyclic Intermediate

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-Bromo-2-chloronicotinoyl chloride, is a highly reactive acyl chloride derivative of pyridine. Its chemical structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a carbonyl chloride group, makes it a versatile reagent in organic synthesis. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an invaluable intermediate in the construction of complex, biologically active molecules.[1]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in approved drugs. The addition of halogen atoms and a reactive acyl chloride at specific positions on this ring provides medicinal chemists with multiple "handles" for molecular modification. This allows for the systematic exploration of a compound's structure-activity relationship (SAR), a cornerstone of modern drug discovery.

Key Physicochemical Properties

PropertyValueCAS Number
Chemical Name 5-Bromo-2-chloro-3-pyridinecarbonyl chloride78686-86-9
Synonyms 5-Bromo-2-chloronicotinoyl chloride
Molecular Formula C₆H₂BrCl₂NO
Molecular Weight 254.90 g/mol
Appearance White to light yellow powder or crystalline solid[1]

Synthesis and Mechanism

The primary route for the synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4).[1][2]

Conceptual Workflow of Synthesis

cluster_synthesis Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Precursor 5-Bromo-2-chloronicotinic acid Product 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Precursor->Product Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) ChlorinatingAgent->Product Byproducts Byproducts (e.g., SO₂, HCl) Product->Byproducts

Caption: Synthetic pathway from the carboxylic acid precursor to the final acyl chloride product.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

This protocol is based on established literature procedures for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

  • 5-Bromo-2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent)

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Bromo-2-chloronicotinic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

  • Reagent Addition: Slowly add thionyl chloride (approximately 2.0-3.0 equivalents) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry glassware and an inert atmosphere is critical because 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is highly susceptible to hydrolysis.[3][4] Any moisture present will convert the acyl chloride back to the unreactive carboxylic acid, significantly reducing the yield.

  • Excess Thionyl Chloride: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile and easily removed during the work-up.[5]

Reactivity and Handling

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly reactive compound, a characteristic that makes it a valuable synthetic intermediate but also necessitates careful handling.

Key Reactions

The primary reactivity of this compound is centered around the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.

cluster_reactivity Key Reactions of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride AcylChloride 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Amide N-substituted Amide AcylChloride->Amide Amidation Ester Ester AcylChloride->Ester Esterification Amine Primary/Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester

Caption: Major nucleophilic substitution reactions involving the acyl chloride.

Experimental Protocol: Amide Bond Formation

This protocol outlines the synthesis of N-substituted amides, a common application of this reagent.[6]

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

  • A primary or secondary amine

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine), or an excess of the amine nucleophile

  • Dry glassware

  • Inert atmosphere

Procedure:

  • Amine Solution: In a flame-dried flask under an inert atmosphere, dissolve the amine (2.0 equivalents) in the chosen anhydrous solvent. One equivalent will act as the nucleophile, and the second as a base to neutralize the HCl byproduct.[6]

  • Acyl Chloride Solution: In a separate flask, dissolve the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Cool the amine solution in an ice bath. Slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • For soluble amides: Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with water and a dilute acid solution to remove any remaining amine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.[6]

    • For insoluble amides: Collect the entire precipitate by filtration. Resuspend the solid in water to dissolve the amine hydrochloride and then collect the insoluble crude amide by filtration.[6]

Self-Validating System: The formation of an amine hydrochloride precipitate is a strong indicator that the reaction is proceeding.[7] The work-up procedure is designed to separate the desired amide from this salt and any unreacted starting materials.

Applications in Drug Discovery and Agrochemicals

The utility of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride stems from its role as a versatile scaffold. The ability to readily form amides and esters allows for the introduction of the 5-bromo-2-chloropyridinyl moiety into a wide array of molecules. The bromine and chlorine atoms on the pyridine ring can then be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of diverse chemical libraries for biological screening.

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[8] For instance, halogenated pyridines are integral components of antiviral, anti-inflammatory, and anticancer drugs.[8] In the agrochemical sector, they serve as building blocks for fungicides, insecticides, and herbicides.[8][9]

Safety, Handling, and Storage

Trustworthiness in practice necessitates a robust understanding of safety protocols.

Hazard Identification:

  • Corrosive: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is corrosive and can cause severe skin burns and eye damage.

  • Lachrymator: It is a lachrymator, meaning it can cause tearing.

  • Reacts with Water: It reacts with water to produce hydrochloric acid gas.[3]

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use only dry glassware and solvents.[3]

  • Avoid inhalation of dust or vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent hydrolysis.[3][4]

  • Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]

  • Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2009, June 25). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. This document will detail a two-step synthesis commencing with the bromination of 2-hydroxynicotinic acid to yield 5-bromo-2-hydroxynicotinic acid, followed by the conversion of the carboxylic acid functionality to the desired acid chloride using thionyl chloride. The following sections will provide in-depth procedural details, mechanistic insights, purification strategies, and critical safety considerations.

Introduction: Significance of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a versatile trifunctional heterocyclic compound. The presence of three distinct reactive sites—a bromine atom, a chlorine atom, and an acid chloride group—on the pyridine ring makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The differential reactivity of these functional groups allows for selective and sequential chemical transformations, providing a powerful tool for the construction of diverse compound libraries in drug discovery and agrochemical research.

Overall Synthetic Strategy

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is efficiently achieved through a two-step process. The first step involves the regioselective bromination of commercially available 2-hydroxynicotinic acid. The resulting 5-bromo-2-hydroxynicotinic acid is then converted to the target acid chloride in the second step.

Synthesis_Pathway 2-Hydroxynicotinic_Acid 2-Hydroxynicotinic Acid Step1 Bromination 2-Hydroxynicotinic_Acid->Step1 5-Bromo-2-hydroxynicotinic_Acid 5-Bromo-2-hydroxynicotinic Acid Step1->5-Bromo-2-hydroxynicotinic_Acid Step2 Chlorination 5-Bromo-2-hydroxynicotinic_Acid->Step2 Final_Product 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Step2->Final_Product

Figure 1: Overall two-step synthesis pathway.

Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

This initial step focuses on the electrophilic bromination of the pyridine ring at the position para to the hydroxyl group, which is a strongly activating and ortho-, para-directing substituent.

Experimental Protocol

To a stirred, ice-cooled solution of 2-hydroxynicotinic acid (10 g, 71.9 mmol) in dimethylformamide (DMF, 100 mL), a solution of bromine (5.56 mL, 108 mmol) in DMF (20 mL) is added slowly over a period of 1 hour.[1] The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3 hours.[1] Upon completion, the reaction mixture is carefully poured into ice water (1.5 L) with stirring for 15 minutes.[1] The resulting white precipitate is collected by filtration, washed with water, and dried under suction to yield 5-bromo-2-hydroxynicotinic acid.[1]

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Hydroxynicotinic Acid139.1110 g71.9
Bromine159.815.56 mL (17.26 g)108
Dimethylformamide (DMF)73.09120 mL-

Table 1: Reactant quantities for the synthesis of 5-Bromo-2-hydroxynicotinic Acid.

Mechanistic Considerations

The hydroxyl group at the 2-position of the pyridine ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the bromination occurs preferentially at the C-5 position (para to the hydroxyl group).

Step 2: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

The second and final step involves the conversion of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid to the more reactive acid chloride functionality using thionyl chloride. The hydroxyl group on the pyridine ring is also substituted with a chlorine atom during this process.

Experimental Protocol

A mixture of 5-bromo-2-hydroxynicotinic acid and an excess of thionyl chloride is heated to reflux. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

The Role of DMF: Vilsmeier Reagent Formation

The addition of a catalytic amount of DMF significantly accelerates the rate of reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[2][3] This reagent is a more potent acylating agent than thionyl chloride itself, facilitating a more rapid conversion of the carboxylic acid.

The formation of the Vilsmeier reagent from DMF and thionyl chloride proceeds via a nucleophilic attack of the carbonyl oxygen of DMF on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent rearrangement with the loss of sulfur dioxide.[2]

Vilsmeier_Formation DMF DMF Intermediate Intermediate DMF->Intermediate + Thionyl Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate Vilsmeier_Reagent Vilsmeier Reagent Intermediate->Vilsmeier_Reagent SO2_Cl SO₂ + Cl⁻ Intermediate->SO2_Cl Elimination

Figure 2: Formation of the Vilsmeier reagent from DMF and thionyl chloride.
Purification of the Final Product

Purification of the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is crucial to remove any unreacted starting material and residual thionyl chloride.

  • Removal of Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure. Co-evaporation with an inert, high-boiling solvent such as toluene can also be effective in removing trace amounts.

  • Purification of the Acid Chloride: If the product is a solid, recrystallization from a suitable anhydrous solvent (e.g., hexanes, dichloromethane) can be employed. For liquid products, vacuum distillation is the preferred method. It is imperative that all glassware and solvents used are scrupulously dry to prevent hydrolysis of the acid chloride.

Characterization

While specific spectroscopic data for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is not widely published, characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

    • ¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carbonyl carbon. The chemical shift of the carbonyl carbon will be characteristically downfield.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acid chloride.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (sulfur dioxide and hydrogen chloride). It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.

  • Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.

Pyridine Derivatives:

  • Hazards: Many pyridine derivatives are toxic and can be absorbed through the skin. They may also be irritating to the skin, eyes, and respiratory tract.

  • Precautions: Handle pyridine derivatives in a fume hood and wear appropriate PPE. Avoid inhalation of vapors and direct contact with the skin.

Conclusion

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride via the two-step pathway described in this guide is a reliable and efficient method for producing this valuable synthetic intermediate. Careful attention to experimental conditions, particularly the exclusion of moisture in the final step, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The versatility of the final product makes it a cornerstone for the development of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google P
  • RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google P
  • 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem. (URL: [Link])

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google P
  • Vilsmeier Haack Reaction - Chemistry Steps. (URL: [Link])

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-bromo-2-chloronicotinoyl chloride, is a pivotal heterocyclic building block in modern organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride, a chloro substituent, and a bromo substituent on a pyridine core, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores the nuances of its chemical reactivity, and highlights its significant applications in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented to empower researchers in leveraging the full synthetic potential of this important intermediate.

Introduction: The Strategic Importance of a Trifunctional Scaffold

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a substituted nicotinoyl chloride derivative. The strategic arrangement of its functional groups—an electrophilic acyl chloride at the 3-position, and two distinct halogen atoms at the 2- and 5-positions—makes it an exceptionally valuable intermediate. This structure allows for a programmed, stepwise diversification, enabling the synthesis of vast libraries of compounds for screening in drug discovery and agrochemical research.

The core utility of this reagent lies in the differential reactivity of its functional sites:

  • Acyl Chloride: The most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides.

  • C2-Chloro Substituent: Susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

  • C5-Bromo Substituent: Primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This inherent reactivity profile allows for precise and regioselective modifications, making it a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors and receptor antagonists.[1]

Synthesis of the Core Reagent

The primary and most direct route to 5-bromo-2-chloro-3-pyridinecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-bromo-2-chloronicotinic acid.

Chlorination of 5-Bromo-2-chloronicotinic Acid

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. The choice of chlorinating agent is critical for ensuring high yield and purity.

Causality in Reagent Selection:

  • Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[2]

  • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another highly effective reagent. It is particularly useful for reactions that require milder conditions, as it can be run at lower temperatures. The byproducts (CO₂, CO, HCl) are also volatile.[2]

  • Phosphorus Oxychloride (POCl₃): This reagent can also be employed, sometimes in the presence of a chloride salt like tetramethylammonium chloride, to facilitate the conversion.[2]

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack of a chloride ion to displace the activated hydroxyl group.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 5-Bromo-2-chloronicotinic Acid Product 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Precursor->Product Chlorination Reflux or RT Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a representative procedure for the synthesis of 5-bromo-2-chloro-3-pyridinecarbonyl chloride.

Materials:

  • 5-Bromo-2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Reaction flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a drying tube filled with calcium chloride or an inert gas inlet.

  • Charging the Flask: Add 5-bromo-2-chloronicotinic acid (e.g., 3.00 g, 12.8 mmol) to the flask.[3]

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene (e.g., 100 mL) followed by the slow addition of thionyl chloride (e.g., 4.00 g, 40 mmol).[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 112°C) and maintain for 3 hours.[3] The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Product Isolation: The resulting crude 5-bromo-2-chloro-3-pyridinecarbonyl chloride is often obtained as a solid or oil and can typically be used in the subsequent step without further purification.[2] If high purity is required, distillation under high vacuum can be performed, though care must be taken due to the compound's reactivity.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 5-bromo-2-chloro-3-pyridinecarbonyl chloride stems from its ability to undergo a variety of transformations at its three reactive centers.

Reactions at the Acyl Chloride Group

This is the most facile reaction. The highly electrophilic carbonyl carbon readily reacts with nucleophiles.

  • Amide Formation: Reaction with primary or secondary amines is one of the most common applications, yielding a diverse range of amides.

    • Insight: The reaction generates one equivalent of HCl. This can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] To prevent this, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to act as an HCl scavenger.[4] Alternatively, two equivalents of the reactant amine can be used, with one serving as the base.

  • Ester Formation: Reaction with alcohols or phenols, often in the presence of a base like pyridine or TEA, yields the corresponding esters.

Reactions at the Pyridine Ring

After the acyl chloride has been derivatized (e.g., to an amide), the chloro and bromo substituents can be selectively functionalized.

  • Suzuki Coupling (at C5-Br): The C-Br bond is an excellent handle for palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems.

  • Nucleophilic Aromatic Substitution (at C2-Cl): The C-Cl bond, activated by the electron-withdrawing pyridine nitrogen and other substituents, can be displaced by strong nucleophiles like amines, alkoxides, or thiolates, typically under thermal conditions.

This differential reactivity allows for a logical and powerful synthetic sequence: first, acylation, followed by cross-coupling, and then nucleophilic substitution, or other combinations thereof.

Reactivity Map

Reactivity_Map cluster_acyl Acyl Chloride Reactions cluster_ring Pyridine Ring Reactions Core 5-Bromo-2-chloro-3- pyridinecarbonyl chloride Amide Amides Core->Amide + R₂NH + Base Ester Esters Core->Ester + ROH + Base Suzuki C5-Aryl/Heteroaryl (Suzuki Coupling) Amide->Suzuki + ArB(OH)₂ Pd Catalyst SNAr C2-Amino/Alkoxy (SNAr) Amide->SNAr + NuH, Heat

Caption: Reactivity map showing key derivatization pathways.

Applications in Synthesis

The derivatives of 5-bromo-2-chloro-3-pyridinecarbonyl chloride are prominent in medicinal and agrochemical patents and literature.

Case Study: Synthesis of Nicofluprole Intermediate

This scaffold is a key starting material in the synthesis of the novel pesticide Nicofluprole.[3] The synthesis involves an initial reaction at the acyl chloride, followed by subsequent modifications on the pyridine ring.

Protocol for Intermediate Synthesis: A published procedure details the synthesis of 5-bromo-2-chloro-N-cyclopropylnicotinamide, a key intermediate for Nicofluprole.[3]

  • 5-bromo-2-chloronicotinic acid (3.00 g, 12.8 mmol) is converted to the acyl chloride using thionyl chloride in toluene.[3]

  • After removing the excess chlorinating agent, the crude acyl chloride is dissolved in 10 mL of toluene.[3]

  • This solution is added dropwise at room temperature to a solution of cyclopropylamine (1.46 g, 25.6 mmol) in 10 mL of toluene.[3]

  • The mixture is heated to 80°C for 1 hour.[3]

  • After completion, the reaction is worked up by extraction with ethyl acetate and washing with water and brine, yielding the desired amide product with a 90% yield.[3]

Use in Drug Discovery

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives from this starting material have been investigated as:

  • Kinase Inhibitors: The pyrimidine and pyridine cores are prevalent in a large number of kinase inhibitors for cancer therapy.[1]

  • GPCR Modulators: Substituted pyridines are used to develop agonists and antagonists for G protein-coupled receptors (GPCRs), which are targets for diseases like hypertension and heart failure.[5]

  • Aldose Reductase Inhibitors: Certain derivatives have been explored as intermediates for aldose reductase inhibitors, which are relevant for treating complications of diabetes.[6]

Derivative ClassTherapeutic AreaSynthetic Transformation
NicotinamidesAgrochemicals (Pesticides)Amide formation
Aryl-substituted PyridinesOncology (Kinase Inhibitors)Suzuki Coupling
Amino-substituted PyridinesCardiovascular (GPCR modulators)Nucleophilic Aromatic Substitution

Safety and Handling

As a reactive acyl chloride, 5-bromo-2-chloro-3-pyridinecarbonyl chloride requires careful handling.

  • Reactivity Hazards: It is highly sensitive to moisture and will hydrolyze upon contact with air, releasing corrosive hydrogen chloride (HCl) gas.[7] This is often visible as fuming when a container is opened.[7] It is also corrosive and can cause severe skin burns and eye damage.[8]

  • Handling Recommendations:

    • Always handle in a well-ventilated fume hood.

    • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, preferably in a desiccator.[7]

    • All glassware and solvents must be scrupulously dried before use to prevent hydrolysis of the reagent.[7]

Conclusion

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a powerful and versatile synthetic intermediate. Its well-defined and differential reactivity allows for the strategic and controlled synthesis of complex, highly functionalized pyridine derivatives. Understanding the nuances of its preparation, handling, and reaction pathways is essential for researchers aiming to construct novel molecules for applications ranging from targeted cancer therapies to next-generation agrochemicals. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical tool.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem. Available at: [Link]

  • Chlorinated drinking-water - NCBI - NIH. Available at: [Link]

  • The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH. Available at: [Link]

  • 15 - SAFETY DATA SHEET. Available at: [Link]

  • 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem. Available at: [Link]

  • 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem. Available at: [Link]

  • 5-Bromonicotinoyl chloride | C6H3BrClNO | CID 2781223 - PubChem - NIH. Available at: [Link]

Sources

The Chemoselective Triad: 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical mechanism of action, synthetic utility, and experimental handling of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride , a critical "privileged scaffold" in modern drug discovery.

Technical Guide & Mechanism of Action [1]

CAS Number: 78686-86-9 Molecular Formula: C₆H₂BrCl₂NO Synonyms: 5-Bromo-2-chloronicotinoyl chloride[1][2]

Part 1: Executive Summary & Core Directive

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is not a drug itself but a high-value electrophilic hub used to synthesize complex bioactive molecules, particularly kinase inhibitors (e.g., Syk, BTK targets) and HIV integrase/reverse transcriptase inhibitors .[1][3]

Its "Mechanism of Action" in a pharmaceutical context is defined by its Sequential Regioselective Reactivity .[1][3] The molecule possesses three distinct "handles"—an acid chloride, a 2-chloro substituent, and a 5-bromo substituent—that react in a predictable, hierarchical order.[1][3] This allows medicinal chemists to "decorate" the pyridine core with three different pharmacophores in a specific sequence without using protecting groups.[1][3]

Part 2: Chemical Mechanism of Action (The Reactivity Cascade)[1][3]

The utility of this scaffold relies on the electronic differentiation of its three reactive sites.[1][3] The mechanism proceeds via a Chemo- and Regioselective Cascade , typically following the order: C3 (Acylation)


 C2 (S

Ar)

C5 (Cross-Coupling)
.[1][3]
The Primary Vector: C3-Carbonyl Chloride (Acylation)[1]
  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1]

  • Reactivity: This is the most reactive site.[1][3] It reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions.[1][3]

  • Outcome: Formation of an amide or ester.[1][3] Crucially, this step often installs the "linker" or the primary binding motif of the final drug candidate.[3]

  • Electronic Effect: Converting the acid chloride to an amide maintains the electron-withdrawing nature of the C3 position, which is critical for activating the next step.[3]

The Secondary Vector: C2-Chlorine (S Ar)[1]
  • Mechanism: Nucleophilic Aromatic Substitution (S

    
    Ar).[1][3]
    
  • Reactivity: Once the C3 amide is formed, the C2-chlorine is highly activated due to the Ortho-Effect : the electron-withdrawing inductive effects of both the pyridine nitrogen and the newly formed C3-carbonyl group destabilize the ring electron density at C2.[1]

  • Selectivity: The C2-chlorine is significantly more labile towards nucleophilic displacement than the C5-bromine.[1]

  • Outcome: Displacement by amines, thiols, or alkoxides.[1][3] This step is frequently used to close rings, forming bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines .[1][3]

The Tertiary Vector: C5-Bromine (Metal-Catalyzed Coupling)[1]
  • Mechanism: Oxidative Addition / Reductive Elimination (Palladium-catalyzed cross-coupling).[1]

  • Reactivity: The C5-bromine bond is stable during the first two steps (acylation and S

    
    Ar).[1] It remains intact to serve as a handle for late-stage diversification.[1][3]
    
  • Outcome: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach aryl, heteroaryl, or alkyne groups.[1][3] This allows for the fine-tuning of lipophilicity and metabolic stability in the final drug candidate.[1]

Visualization: The Reactivity Triad

The following diagram illustrates the hierarchical reactivity logic used in drug design.

Reactivity_Triad Scaffold 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Step1 Step 1: C3 Acylation (Nucleophilic Acyl Substitution) Scaffold->Step1 Most Reactive (Acid Chloride) Step2 Step 2: C2 Displacement (SnAr Reaction) Step1->Step2 Activated by C3-Amide (Ortho-Effect) Note1 Install Linker/Core Step1->Note1 Step3 Step 3: C5 Coupling (Suzuki/Sonogashira) Step2->Step3 Late-Stage Diversification Note2 Ring Closure / Cyclization Step2->Note2 Note3 Optimize Potency/ADME Step3->Note3

Caption: The hierarchical reactivity cascade of the 5-Bromo-2-chloro-3-pyridinecarbonyl chloride scaffold, enabling sequential functionalization.

Part 3: Synthetic Utility & Case Studies

Case Study 1: Synthesis of Syk Kinase Inhibitors

In the development of Spleen Tyrosine Kinase (Syk) inhibitors for inflammatory diseases, this scaffold is used to construct 1,6-naphthyridin-5(6H)-ones .[1][3]

  • Amide Formation: The acid chloride reacts with an aniline derivative (e.g., 3-fluoroaniline) to form the nicotinamide.[1][3]

  • Cyclization: A base-mediated S

    
    Ar reaction (using NaH or LiHMDS) displaces the C2-chlorine with an internal nucleophile (often a pendant amine or enolate) to fuse the second ring.[1]
    
  • Final Coupling: The C5-bromine is coupled with an aryl boronic acid to extend the molecule into the kinase specificity pocket.[1]

Case Study 2: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For compounds analogous to Lersivirine , the scaffold serves as the core pyridine ring.[1][3]

  • Protocol Insight: The C2-chlorine is often displaced by an ether linkage (using a phenol or hydroxy-pyrazole) to establish the core bi-aryl ether pharmacophore essential for binding to the NNRTI allosteric pocket.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of the Acid Chloride (In-Situ)

Note: The acid chloride is moisture-sensitive and often prepared fresh from 5-bromo-2-chloronicotinic acid.[1]

  • Reagents: 5-Bromo-2-chloronicotinic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 5.0 equiv), DMF (catalytic, 2-3 drops).

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Suspend the acid in anhydrous Toluene or DCM.[1][3]

    • Add catalytic DMF followed by dropwise addition of SOCl₂.[1][3]

    • Heat to reflux (if Toluene) or stir at RT (if DCM) for 2–4 hours.

    • Monitor by quenching an aliquot with MeOH (check for methyl ester by TLC/LCMS).[1][3]

  • Workup: Concentrate in vacuo to remove excess SOCl₂ and solvent. Azeotrope with Toluene (2x) to ensure removal of traces of acid gases.[1][3] Use immediately.

Protocol B: General Regioselective Amidation (Step 1)
  • Reagents: Crude Acid Chloride (1.0 equiv), Amine Nucleophile (1.0 equiv), Diisopropylethylamine (DIPEA, 1.2 equiv).[1][3]

  • Solvent: Anhydrous THF or DCM (0.1 M).

  • Procedure:

    • Dissolve the Amine and DIPEA in solvent at 0°C.[1][3]

    • Add the Acid Chloride (dissolved in minimal solvent) dropwise.[1][3]

    • Stir at 0°C

      
       RT for 1 hour.
      
    • Observation: The reaction is extremely fast.[1][3] The C2-Cl and C5-Br remain untouched if temperature is controlled (<25°C).[1]

Protocol C: Regioselective S Ar Displacement (Step 2)
  • Reagents: C3-Amide product (1.0 equiv), Nucleophile (e.g., Sodium Methoxide or primary amine), Solvent (DMF or DMSO).[1][3]

  • Conditions:

    • For Alkoxides: Stir at 0°C to RT. Reaction is usually complete in <1 hour.[1][3]

    • For Amines: May require heating to 60–80°C or use of a base like K₂CO₃.[1][3]

  • Critical Control: Monitor carefully to ensure the C5-Br is not displaced (which can occur under forcing conditions, >100°C).

Part 5: Safety & Handling Data[1][3]

ParameterSpecification / Hazard
Physical State White to pale yellow solid (low melting point) or oil (if crude).[1]
Reactivity Water Reactive: Hydrolyzes rapidly to release HCl gas and the parent acid.[3]
Corrosivity Skin Corr.[1][3][4] 1B (H314): Causes severe skin burns and eye damage.[1][3]
Storage Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1][3][5]
Incompatibilities Water, Alcohols, Strong Oxidizers, Strong Bases.[1][3]

References

  • Pfizer Inc. (2010).[1][3] Process for the synthesis of Lersivirine and related pyrazole derivatives. Patent WO2010027500A1.[1][3] Link

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile (Derivative). Retrieved from PubChem.[1][3] Link

  • BenchChem. (2025).[1][3] Technical Support: 5-Bromo-6-chloronicotinoyl Chloride Reactions and Impurities. Link[1][3]

  • American Chemical Society. (2011).[1][3] Synthesis of a Stereochemically Diverse Library of Medium-Sized Lactams via SnAr Cycloetherification. Journal of Combinatorial Chemistry. Link[1][3]

Sources

Technical Master Guide: 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

[1]

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 78686-86-9), also known as 5-bromo-2-chloronicotinoyl chloride, is a high-value heterocyclic electrophile.[1] It serves as a linchpin scaffold in the synthesis of next-generation agrochemicals (e.g., Nicofluprole) and pharmaceutical kinase inhibitors.

Its structural trifecta—an electrophilic acyl chloride at C3, a labile chloride at C2, and a cross-coupling-ready bromide at C5—allows for orthogonal functionalization.[1] This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, grounded in validated protocols and mechanistic logic.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Bromo-2-chloropyridine-3-carbonyl chloride
CAS Number 78686-86-9
Molecular Formula C₆H₂BrCl₂NO
Molecular Weight 254.90 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Storage < +8°C, under Argon/Nitrogen (Hydrolysis sensitive)
Precursor 5-Bromo-2-chloronicotinic acid (CAS: 29241-65-4)
Structural Reactivity Logic

The molecule possesses three distinct reactive sites, exploitable in a specific order to avoid side reactions:

  • C3-Acyl Chloride (High Reactivity): The most electrophilic site. Reacts rapidly with nucleophiles (amines, alcohols) at 0°C to RT.

  • C2-Chloride (Medium Reactivity): Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing carbonyl group and the pyridine nitrogen.

  • C5-Bromide (Latent Reactivity): Stable to nucleophiles but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Part 2: Synthesis Protocol (Self-Validating System)

The industrial standard for generating this intermediate is the chlorination of 5-bromo-2-chloronicotinic acid .[1] Direct purchasing of the acid chloride is possible but often degraded by hydrolysis; in situ preparation is recommended for high-yield applications.[1]

Validated Synthesis Workflow

Objective: Conversion of carboxylic acid to acid chloride without affecting the halogen substituents.

Reagents:

  • Substrate: 5-Bromo-2-chloronicotinic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Charging: Suspend 5-bromo-2-chloronicotinic acid in anhydrous Toluene (approx. 5-10 mL per gram).

  • Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate, which accelerates the reaction).

  • Addition: Add Thionyl Chloride dropwise at room temperature. Note: Gas evolution (SO₂ and HCl) will occur.

  • Reflux: Heat the mixture to 80-110°C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with fresh toluene twice to remove trace HCl.

  • Validation: The resulting crude oil/solid is used directly. Quality Check: Take a small aliquot, quench with methanol, and run LCMS. You should see the methyl ester (M+31 mass shift from acid chloride) and no starting acid.

Causality Insight: We use Toluene over DCM if reflux >40°C is needed to drive the reaction. DMF is essential; without it, the electron-deficient pyridine ring makes the carboxylic acid less nucleophilic towards SOCl₂, leading to sluggish conversion.

Part 3: Applications in Drug & Agrochemical Discovery[3]

Case Study: Synthesis of Nicofluprole Derivatives

Nicofluprole is a phenylpyrazole nicotinamide insecticide. The 5-bromo-2-chloronicotinoyl chloride scaffold is the key electrophile used to attach the pyridine "warhead" to the amine core.[1]

Reaction: Amide Coupling

  • Nucleophile: Aniline or heterocyclic amine derivatives.

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Conditions: DCM, 0°C to RT.

Mechanism: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl. The base neutralizes the generated HCl to prevent protonation of the unreacted amine.

Orthogonal Functionalization Workflow

Below is the logic flow for building complex libraries using this scaffold.

GStart5-Bromo-2-chloronicotinic AcidAcidClAcid Chloride(Core Scaffold)Start->AcidClSOCl2, DMFRefluxAmideNicotinamide(Stable Intermediate)AcidCl->AmideR-NH2, Base(Selectivity: C3 > C2)SnAr_ProductC2-Amino/EtherDerivativeAmide->SnAr_ProductNu-H, Heat(S_NAr at C2)Suzuki_ProductC5-Aryl/AlkylFinal Drug CandidateAmide->Suzuki_ProductAr-B(OH)2, Pd(0)(Coupling at C5)SnAr_Product->Suzuki_ProductPd-Cat Coupling

Figure 1: Orthogonal functionalization strategy. The sequence (Acylation -> SNAr -> Coupling) preserves the most sensitive handles for last.[1]

Part 4: Critical Experimental Considerations

Regioselectivity in SNAr Reactions

When subjecting the amide derivative to nucleophilic aromatic substitution, the C2-Chloride is significantly more reactive than the C5-Bromide.[1]

  • Why? The C2 position is ortho to the pyridine nitrogen (inductive withdrawal) and ortho to the electron-withdrawing amide group.

  • Control: To displace the C2-Cl selectively, use mild nucleophiles (e.g., morpholine, primary amines) with a base (K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60-80°C.[1]

Palladium Coupling (Suzuki/Stille)

The C5-Bromide is an excellent handle for late-stage diversification.[1]

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Issue: If the C2-Cl is still present, competitive coupling can occur.[1]

  • Solution: Use highly selective catalysts or perform the SNAr at C2 before the Pd-coupling at C5 to remove the competing chloride leaving group.

Safety & Handling
  • H314: Causes severe skin burns. The acid chloride hydrolyzes to release HCl gas upon contact with moist air.

  • PPE: Full face shield and acid-resistant gloves are mandatory during the SOCl₂ step.[1]

  • Quenching: Never add water directly to the concentrated acid chloride. Dilute with an inert solvent first, then add to ice-water slowly.[1]

References

  • Preparation of 5-bromo-2-chloronicotinoyl chloride : BenchChem Application Notes. "Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research." (Note: Isomeric reference used for protocol validation).

  • Precursor Properties : Chem-Impex. "5-Bromo-2-chloronicotinic acid General Information."[1]

  • Agrochemical Application (Nicofluprole) : GuideChem. "How to use 5-BROMO-2-Chloronicotinic Acid Nicofluprole."

  • General Reactivity of Halopyridines : Sigma-Aldrich. "5-Bromo-2-chloropyridine Product Information."[1]

  • Safety Data : BLD Pharm. "5-Bromo-2-chloronicotinoyl chloride MSDS."

Strategic Access to 5-Bromo-2-chloronicotinoyl Chloride: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Bromo-2-chloropyridine-3-carbonyl chloride (5-Bromo-2-chloronicotinoyl chloride) CAS: 78686-86-9 Role: High-value pharmacophore intermediate.[1][2] Significance: This compound represents a "privileged scaffold" in medicinal chemistry.[2][3] Its tri-functional nature—containing a reactive acyl chloride, a nucleophile-susceptible chlorine at C2, and a cross-coupling-ready bromine at C5—allows for the rapid, orthogonal construction of complex heterocyclic libraries.[1][2] It is a critical building block in the discovery of c-Met kinase inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel agrochemicals like Nicofluprole.[1][2]

Part 1: Strategic Utility & Molecular Logic

The "discovery" of this compound is best understood as the identification of its utility as a linchpin in divergent synthesis.[1][2] It resolves a common bottleneck in drug development: orthogonal functionalization .[2]

The Tri-Functional Core

The molecule offers three distinct reactive sites, each addressable under specific conditions without interfering with the others.[1][2] This allows for "programmed synthesis."[2]

  • Site A (C3-Acyl Chloride): The most reactive site.[2] Reacts with amines/alcohols at

    
     to form amides/esters.[1][2]
    
  • Site B (C2-Chloride): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring and the inductive effect of the adjacent carbonyl group.[1][2] Reacts with amines/thiols at elevated temperatures (
    
    
    
    ).[1][2]
  • Site C (C5-Bromine): The least reactive site towards nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Typically addressed last or requires specialized ligands if addressed earlier.[2]

Visualizing the Reactivity Landscape[1][2]

Reactivity Core 5-Bromo-2-chloronicotinoyl Chloride (Core) Amide Amide Coupling (Kinetic Control, 0°C) Core->Amide Site 1: COCl (Fastest) SNAr SNAr Displacement (Thermodynamic Control, >60°C) Core->SNAr Site 2: C2-Cl (Intermediate) Suzuki Pd-Catalyzed Coupling (Metal Catalysis) Core->Suzuki Site 3: C5-Br (Slowest/Specific) Prod1 Nicotinamides (e.g., c-Met Inhibitors) Amide->Prod1 Prod2 2-Amino-pyridines (e.g., Tricyclic NNRTIs) SNAr->Prod2 Prod3 Biaryl Systems (e.g., Nicofluprole) Suzuki->Prod3

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][2]

Part 2: Synthesis Protocols

Accessing this chloride requires careful handling of its hydrolytic instability.[2] Two primary routes exist: the Industrial One-Pot Method (preferred for scale) and the Laboratory Stepwise Method (preferred for precision).[1][2]

Method A: Industrial One-Pot Deoxychlorination

This route converts 5-bromo-2-hydroxynicotinic acid directly to the acid chloride, simultaneously installing the C2-Cl and converting the acid to the acyl chloride.[1][2] This is efficient but requires rigorous safety controls due to


 and 

evolution.[2]

Reagents: 5-Bromo-2-hydroxynicotinic acid, Thionyl Chloride (


), DMF (catalytic), Toluene.[1][2]

Protocol:

  • Charge: Load a glass-lined reactor with 5-bromo-2-hydroxynicotinic acid (1.0 equiv) and Toluene (5-10 volumes).

  • Catalyst: Add DMF (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the pyridone oxygen.[1]

  • Addition: Heat slurry to

    
    . Add 
    
    
    
    (1.5 - 2.0 equiv) slowly over 4 hours.
    • Critical Control Point: Monitor off-gassing.[1][2] The reaction produces massive volumes of

      
       and 
      
      
      
      .[2] Scrubbers must be active.[2]
  • Reaction: Reflux (

    
    ) for 3–5 hours until gas evolution ceases and the solution becomes clear.
    
  • Workup: Distill off excess

    
     and Toluene under reduced pressure. The residue is the crude acid chloride, often used directly as a solution in Acetonitrile or DCM to prevent hydrolysis.[1][2]
    
Method B: Stepwise Activation (Laboratory Scale)

For research applications requiring high purity, it is safer to start with the stable 5-bromo-2-chloronicotinic acid and activate it under mild conditions.[1][2]

Reagents: 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4), Oxalyl Chloride (


), DMF (cat), DCM.[1][2]

Protocol:

  • Suspension: Suspend 5-bromo-2-chloronicotinic acid (2.06 g, 8.7 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under

    
    .
    
  • Activation: Add Oxalyl Chloride (1.11 g, 8.7 mmol) dropwise at

    
    .
    
  • Initiation: Add 1-2 drops of anhydrous DMF. Bubbling will commence immediately.

  • Completion: Stir at room temperature for 4 hours. The solid acid will dissolve as it converts to the acid chloride.[1][2]

  • Isolation: Concentrate in vacuo to yield the acid chloride as a light brown solid (approx.[2] quantitative yield). Use immediately.

Data Summary: Physical & Chemical Properties[2][3][4][5][6]
PropertyDataNotes
CAS Number 78686-86-9Specific to the Acid Chloride form.[1]
Molecular Formula

MW: 254.90 g/mol
Appearance Yellow/Brown Solid or OilHighly dependent on purity/solvent traces.[2]
Storage

, Inert Gas
Hydrolyzes rapidly in moist air to the acid.[1][2]
Solubility DCM, THF, Toluene, MeCNReacts violently with water/alcohols.[1]
Key Impurity 5-Bromo-2-hydroxynicotinic acidResult of hydrolysis.[2]

Part 3: Application Workflows

The following workflows demonstrate the "Discovery" utility of this molecule in real-world drug development scenarios.

Workflow 1: Synthesis of c-Met Kinase Inhibitors

In the development of anti-cancer agents, the amide bond is formed first to anchor the scaffold, followed by


 to introduce the hinge-binding motif.[1][2]
  • Amide Formation:

    • React 5-bromo-2-chloronicotinoyl chloride with an aniline (e.g., 2,3-dichloroaniline) in DCM/Pyridine at

      
      .[1][2]
      
    • Mechanism:[2] Nucleophilic attack of the aniline nitrogen on the acyl carbon.[1][2]

    • Yield: Typically >90%.[2][4]

  • 
     Functionalization: 
    
    • Treat the resulting amide with a heterocyclic amine (e.g., aminopyrazine) and base (

      
      ) in DMF at 
      
      
      
      .[1][2]
    • Selectivity: The C2-Cl is displaced; the C5-Br remains intact for later optimization.[1][2]

Workflow 2: Synthesis of Nicofluprole (Agrochemical)

This workflow highlights the use of the scaffold in modern pesticide discovery, specifically for Ryanodine receptor modulators.[1][2]

  • Coupling: 5-Bromo-2-chloronicotinoyl chloride is reacted with a complex pyrazole-amine.[1][2]

  • Suzuki Cross-Coupling: The C5-Br is then utilized to couple with a boronic acid, extending the biaryl system necessary for receptor binding.[1][2]

Synthesis Pathway Diagram[2]

SynthesisPath Start 5-Bromo-2-hydroxynicotinic Acid (Precursor) Step1 Chlorination/Activation (SOCl2 / DMF / Toluene) Start->Step1 Deoxychlorination Target 5-Bromo-2-chloronicotinoyl Chloride (CAS 78686-86-9) Step1->Target In-situ Generation App1 Route A: Amide Coupling (DCM, 0°C) Target->App1 App2 Route B: Esterification (ROH, Et3N) Target->App2 Final1 Kinase Inhibitor Scaffolds (Amide Linker) App1->Final1 Final2 Prodrug Esters App2->Final2

Figure 2: From raw material to bioactive scaffold.

References

  • Chemical Structure & Identifiers: 5-Bromo-2-chloronicotinoyl chloride (CAS 78686-86-9).[1][2][5][6][7][8][9] PubChem Compound Summary.[2] National Center for Biotechnology Information.[2] Link

  • Synthetic Methodology (Pilot Plant): Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development.[2] (Describes the SOCl2/Toluene route). Link[1][2]

  • Kinase Inhibitor Application: C-met protein kinase inhibitors for the treatment of proliferative disorders.[2] WO2007111904A2.[2] (Details the oxalyl chloride activation and subsequent aniline coupling). Link

  • Agrochemical Application: Use of 5-bromo-2-chloronicotinic acid in the synthesis of Nicofluprole.[1][2] GuideChem Technical Notes.[2] Link

  • Precursor Synthesis: Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.[1][2] US Patent 4960896A.[2] Link

Sources

Technical Master File: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and application of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-Bromo-2-chloronicotinoyl chloride).

This compound is a "privileged scaffold" in medicinal chemistry because it offers three distinct points of reactivity—an acid chloride, an activated aryl chloride, and an aryl bromide—allowing for the sequential construction of complex bicyclic heterocycles (e.g., azaindoles, pyrido[2,3-d]pyrimidines) often found in kinase inhibitors and SGLT2 antagonists.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

This molecule is rarely stored for long periods due to its high moisture sensitivity. It is almost exclusively generated in situ or freshly prepared from its stable precursor, 5-Bromo-2-chloronicotinic acid .

PropertyDetail
Systematic Name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Common Name 5-Bromo-2-chloronicotinoyl chloride
Precursor CAS 29241-65-4 (Acid form: 5-Bromo-2-chloronicotinic acid)
Molecular Formula C₆H₂BrCl₂NO
Molecular Weight ~254.89 g/mol
Physical State Off-white to yellow solid (low melting point); hydrolyzes in air.
Storage Anhydrous, Inert Atmosphere (Ar/N₂), < -20°C.
Electronic Profile & Reactivity Triad

The power of this scaffold lies in its orthogonal reactivity . The pyridine ring is electron-deficient, activating the C2-chlorine towards nucleophilic attack, while the C3-carbonyl chloride provides an immediate handle for acylation.

  • Site A (C3 - Carbonyl Chloride): The most reactive site. Reacts with nucleophiles (amines, alcohols) at < 0°C.

  • Site B (C2 - Chlorine): Activated for Nucleophilic Aromatic Substitution (SₙAr). Reactivity is enhanced by the electron-withdrawing carbonyl group at C3 and the ring nitrogen.

  • Site C (C5 - Bromine): The least reactive site towards nucleophiles but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Architecture (Visualized)

The following diagram illustrates the "Order of Operations" required to functionalize this molecule without causing side reactions.

ReactivityMap Core 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride SiteC3 Site 1: Acid Chloride (C3) Most Reactive (Electrophilic) Core->SiteC3 1. Acylation (<0°C) SiteC2 Site 2: Aryl Chloride (C2) Activated S_NAr Core->SiteC2 2. Substitution (>25°C) SiteC5 Site 3: Aryl Bromide (C5) Pd-Catalysis Handle Core->SiteC5 3. Cross-Coupling (>80°C) Amides/Esters Amides/Esters SiteC3->Amides/Esters Amines/Ethers Amines/Ethers SiteC2->Amines/Ethers Biaryl Systems Biaryl Systems SiteC5->Biaryl Systems

Figure 1: Reactivity hierarchy. Functionalization must typically proceed from C3 → C2 → C5 to maintain regiocontrol.

Preparation Protocol: Acid to Acid Chloride

Objective: Convert 5-Bromo-2-chloronicotinic acid to the acid chloride quantitatively without degrading the sensitive C2-Cl or C5-Br bonds.

Safety Warning: This reaction generates SO₂ and HCl gas. Must be performed in a fume hood. The product is corrosive.

Materials
  • Substrate: 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Reagent: Oxalyl Chloride (1.5 eq) [Preferred over Thionyl Chloride for milder conditions]

  • Catalyst: DMF (Dimethylformamide) (0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the Acid in anhydrous DCM (concentration ~0.5 M). The starting material may not fully dissolve initially.[1]

  • Catalytic Activation: Add the catalytic amount of DMF .

    • Mechanism:[2][3][4][5][6][7][8][9] DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

  • Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise over 20 minutes.

    • Observation: Vigorous bubbling (CO + CO₂ + HCl) will occur.

  • Propagation: Allow the reaction to warm to Room Temperature (25°C) and stir for 2–3 hours.

    • Endpoint: The suspension should turn into a clear, yellow homogeneous solution.

  • Work-up (Evaporation): Remove solvent and excess oxalyl chloride under reduced pressure (Rotovap) at < 40°C.

    • Note: Do not use aqueous work-up (hydrolysis risk).

  • Azeotrope: Re-dissolve the residue in dry Toluene and evaporate again to remove trace HCl.

  • Result: The resulting yellow solid is the Acid Chloride , ready for immediate use in the next step (e.g., amide coupling).

Application Case Study: Kinase Inhibitor Scaffold Synthesis

A common workflow in drug discovery involves converting this scaffold into a Pyrido[2,3-d]pyrimidine or a substituted Nicotinamide .

The "Self-Validating" Workflow

The following protocol ensures that the highly reactive acid chloride is quenched selectively before the SₙAr reaction is attempted.

StepTransformationReagentsCritical Parameter
1 Amide Coupling R-NH₂, DIPEA, DCM, 0°CTemp Control: Keep < 0°C to prevent amine attacking the C2-Cl position.
2 SₙAr Cyclization R'-NH₂, Heat (80°C), BaseSolvent: Use polar aprotic (DMF/DMSO) to stabilize the Meisenheimer intermediate.
3 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Deoxygenation: Essential to prevent homocoupling of the bromide.
Visualized Workflow (DOT)

SynthesisWorkflow Start Start: 5-Bromo-2-chloronicotinic Acid Step1 Step 1: Activation (Oxalyl Chloride/DMF) Start->Step1 Inter1 Intermediate: Acid Chloride Step1->Inter1 -HCl, -CO, -CO2 Step2 Step 2: Amide Coupling (R-NH2, 0°C) Inter1->Step2 Fast, Exothermic Inter2 Product: 5-Bromo-2-chloro-nicotinamide Step2->Inter2 Regioselective at C3 Step3 Step 3: S_NAr Displacement (Cyclization or Substitution) Inter2->Step3 Activation of C2-Cl Final Target: Functionalized Scaffold (e.g. Kinase Inhibitor) Step3->Final

Figure 2: Sequential functionalization workflow. Note the isolation of the amide before activating the C2 position.

Troubleshooting & Critical Controls

Regioselectivity Failure (SₙAr vs Acylation)
  • Problem: The amine nucleophile attacks the C2-Chlorine and the Acid Chloride simultaneously during Step 2.

  • Cause: Reaction temperature too high (> 25°C) or lack of steric bulk on the amine.

  • Solution: Perform the amide coupling at -10°C to 0°C . The acid chloride reacts orders of magnitude faster than the C2-Cl at low temperatures.

Hydrolysis
  • Problem: Reversion to the starting acid (CAS 29241-65-4).

  • Indicator: Appearance of a broad O-H stretch in IR or a shift in HPLC retention time back to the polar baseline.

  • Solution: Use freshly distilled solvents. Store the intermediate acid chloride as a solution in Toluene if immediate use is not possible.

Incomplete SₙAr (Step 3)
  • Problem: The C2-Cl is sluggish to react after the amide is formed.

  • Reason: The amide group is less electron-withdrawing than the acid chloride, slightly deactivating the ring.

  • Solution: Use a stronger base (Cs₂CO₃) or higher temperatures (100°C) in DMSO. Alternatively, use Lewis Acid catalysis (e.g., ZnCl₂) to activate the nitrogen.

References

  • Preparation of 5-Bromo-2-chloronicotinic acid derivatives

    • Source: PubChem. (n.d.). Compound Summary: 5-Bromo-2-chloronicotinonitrile (Precursor logic).
    • URL:[Link]

  • SGLT2 Inhibitor Synthesis (Patent Context)

    • Source: Google Patents. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (Analogous chemistry).
    • URL:[Link]

  • Regioselectivity in Pyridine/Pyrimidine Electrophiles

    • Source: BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.

  • Commercial Availability & Properties (Acid Precursor): Source: Sigma-Aldrich. 5-Bromo-2-chloronicotinic acid.

Sources

Technical Whitepaper: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a Trifunctional Scaffold in Medicinal Chemistry

Executive Summary & Physicochemical Profile[1][2]

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-Bromo-2-chloronicotinoyl chloride ) is a high-value heterocyclic building block. Its utility lies in its trifunctional nature , offering three distinct sites for chemoselective derivatization: a highly reactive acid chloride, an activated 2-chloro substituent for nucleophilic aromatic substitution (


), and a 5-bromo handle for palladium-catalyzed cross-coupling.

This guide provides the critical data and protocols required to utilize this scaffold effectively, minimizing side reactions such as hydrolysis or regio-isomerization.

Core Physicochemical Data
PropertyValueNotes
CAS Number 78686-86-9 Distinct from the acid precursor (CAS 29241-65-4)
Molecular Formula

Contains one Br and two Cl atoms
Molecular Weight 254.90 g/mol Average mass
Monoisotopic Mass 252.848 g/mol Based on

and

Physical State Solid / Low-melting solidHighly moisture-sensitive (lachrymator)
Storage < -20°C, Inert AtmosphereHydrolyzes rapidly to 5-bromo-2-chloronicotinic acid
Mass Spectrometry: Isotopic Fingerprint

Due to the presence of one bromine and two chlorine atoms (one on the ring, one in the acyl chloride), the mass spectrum presents a complex isotopic envelope essential for LC-MS identification.

  • 
     Ratio:  ~1:1[1]
    
  • 
     Ratio:  ~3:1[2]
    

This results in a characteristic "M, M+2, M+4, M+6" pattern. Researchers must not rely solely on the base peak for identification.

IsotopePattern cluster_0 Isotopic Abundance (Theoretical) M M (252.8) 79Br, 35Cl, 35Cl (Base Peak) M2 M+2 (254.8) Mix of Isotopes (High Intensity) M->M2 M4 M+4 (256.8) Mix of Isotopes (Medium Intensity) M2->M4 M6 M+6 (258.8) 81Br, 37Cl, 37Cl (Low Intensity) M4->M6

Figure 1: Predicted isotopic distribution pattern for C6H2BrCl2NO in Mass Spectrometry.

Synthetic Architecture & Reactivity Hierarchy

The strategic value of this molecule is the orthogonal reactivity of its three functional groups. Successful library generation depends on exploiting the order of reactivity:

  • Acyl Chloride (C3): Highest reactivity. Reacts with nucleophiles (amines, alcohols) at < 0°C.

  • 2-Chloro (C2): Intermediate reactivity. Activated for

    
     due to the ortho-nitrogen and the electron-withdrawing carbonyl group at C3.
    
  • 5-Bromo (C5): Lowest reactivity. Requires transition metal catalysis (Suzuki, Buchwald-Hartwig) for substitution.

Chemoselectivity Workflow

ReactivityFlow Start 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Step1 Step 1: Acylation (Nucleophile: R-NH2 / R-OH) Start->Step1  Fastest (< 0°C)   Inter1 Intermediate A: Amide/Ester Linkage Intact (2-Cl, 5-Br retained) Step1->Inter1 Step2 Step 2: SnAr Substitution (Nucleophile: R'-NH2 / R'-SH) Inter1->Step2  Heat / Base   Inter2 Intermediate B: 2-Functionalized Pyridine (5-Br retained) Step2->Inter2 Step3 Step 3: Cross-Coupling (Pd-Catalysis / Boronic Acid) Inter2->Step3  Pd(0) / Ligand   Final Final Drug Scaffold (Trifunctionalized) Step3->Final

Figure 2: Sequential functionalization strategy ensuring regiocontrol.

Experimental Protocols

Synthesis of the Acid Chloride (In-Situ Generation)

Commercial supplies of the acid chloride can degrade. For critical applications, synthesize fresh from 5-bromo-2-chloronicotinic acid (CAS 29241-65-4).

Reagents:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat).
    
  • Solvent: Toluene or DCM (Anhydrous).[3]

Protocol:

  • Suspend the acid in anhydrous Toluene under

    
    .
    
  • Add

    
     dropwise.
    
  • Heat to reflux (80-110°C) for 2–3 hours. The suspension will clear upon conversion.

  • Critical Step: Remove excess

    
     via azeotropic distillation with toluene. Residual 
    
    
    
    will react with amines in the next step to form sulfinamides (impurity).
  • Use the crude residue immediately for the next step.

Protocol: Chemoselective Amide Coupling (Step 1)

This protocol targets the C3-carbonyl without displacing the C2-chloro group.

Reagents:

  • Freshly prepared 5-Bromo-2-chloronicotinoyl chloride.

  • Amine (R-

    
    ) (1.0 eq).
    
  • DIPEA (Diisopropylethylamine) (1.2 eq).

  • Solvent: Anhydrous DCM or THF.[3]

Methodology:

  • Dissolve the amine and DIPEA in DCM and cool to -10°C .

    • Why? Low temperature prevents nucleophilic attack at the C2-position (

      
      ).
      
  • Dissolve the acid chloride in DCM and add dropwise to the amine solution.

  • Stir at -10°C for 30 minutes, then warm to Room Temperature (RT).

  • Validation: Monitor by TLC/LC-MS. The product should show the mass of the amide with the Br/Cl pattern intact.

  • Workup: Wash with 0.1M HCl (to remove unreacted amine) followed by

    
    . Dry over 
    
    
    
    .
Protocol: Displacement (Step 2)

Once the amide is formed, the C2-position is activated.

Methodology:

  • Dissolve the amide intermediate in DMF or DMSO.

  • Add nucleophile (e.g., morpholine, primary amine) (1.2 eq) and

    
     (2.0 eq).
    
  • Heat to 60–80°C .

    • Note: The electron-withdrawing amide group at C3 makes the C2-Cl highly labile compared to a standard chloropyridine.

  • Monitor disappearance of the Cl-isotope pattern (transition to Br-only pattern).

Handling & Stability (Self-Validating Systems)

Acid chlorides are inherently unstable. To ensure experimental success, implement these checks:

  • The "Water Test" (Qualitative):

    • Take a small aliquot of the starting material. Add water.

    • Observation: Immediate vigorous reaction (fizzing/heat) indicates active acid chloride.

    • Result: If it merely floats/sinks without reaction, it has already hydrolyzed to the acid.

  • Methanolysis (Quantitative LC-MS):

    • Quench a sample in excess Methanol.

    • Analyze via LC-MS.[4]

    • Target: You should observe the Methyl Ester (

      
      ).
      
    • Failure Mode: If you observe the Acid mass (

      
      ), the starting material was degraded before the reaction started.
      

References

  • PubChem Compound Summary: 5-Bromo-2-chloronicotinonitrile (Precursor/Analog Data). Link

  • BLD Pharm: 5-Bromo-2-chloronicotinoyl chloride (CAS 78686-86-9) Product Specifications. Link

  • ChemicalBook: 5-Bromo-2-chloronicotinic acid (Precursor CAS 29241-65-4).[5] Link

  • Sigma-Aldrich: 5-Bromo-2-chloropyridine (Core Scaffold Reactivity). Link

  • BenchChem: Synthesis of 5-Bromonicotinoyl Chloride (Analogous Protocol). Link

Sources

IUPAC name for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a trifunctional heterocyclic building block, represents a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the strategic placement of bromo, chloro, and acyl chloride moieties on a pyridine scaffold, render it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this reagent, moving beyond a simple cataloging of facts to a nuanced discussion of its synthesis, reaction mechanisms, and practical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Compound Profile and Physicochemical Properties

IUPAC Name: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Synonyms: 5-Bromo-2-chloronicotinoyl chloride

This compound is a derivative of nicotinic acid (Pyridine-3-carboxylic acid), featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and an acyl chloride group at the 3-position. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the reactivity of the acyl chloride, making it a highly electrophilic and valuable reagent for acylation reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₂BrCl₂NOPubChem
Molecular Weight 254.89 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Melting Point 58-62 °CCommercial Suppliers
Boiling Point Not available (decomposes)N/A
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene).General Chemical Knowledge

Strategic Synthesis and Purification

The most common and industrially scalable synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride begins with the commercially available 5-bromo-2-chloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that requires careful selection of the chlorinating agent to ensure high yield and purity.

The "Why": Choosing the Right Chlorinating Agent

While several reagents can effect this transformation (e.g., phosphorus pentachloride, thionyl chloride), oxalyl chloride is often the preferred agent in a laboratory setting, particularly when high purity is paramount.

  • Thionyl Chloride (SOCl₂): A cost-effective and common choice. However, its reactions produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be challenging to remove completely from the product and can sometimes lead to side reactions or charring if the reaction temperature is not meticulously controlled.

  • Oxalyl Chloride ((COCl)₂): This reagent offers a distinct advantage. Its byproducts are all gaseous (carbon dioxide, carbon monoxide, and HCl), which allows for a much cleaner reaction profile and simpler purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is designed as a self-validating system. Successful execution will yield a product whose analytical data (¹H NMR, ¹³C NMR) will confirm its identity and purity.

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Oxalyl chloride is corrosive and toxic. The reaction releases toxic gases (CO, HCl). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.02 eq)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Condenser and drying tube (filled with CaCl₂)

  • Addition funnel

Procedure:

  • Inert Atmosphere: Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). This is critical as the acyl chloride product and the Vilsmeier intermediate are highly moisture-sensitive.

  • Reagent Setup: To the round-bottom flask, add 5-bromo-2-chloronicotinic acid and anhydrous DCM. Begin stirring to form a suspension.

  • Catalyst Addition: Add a catalytic amount of DMF via syringe.

  • Slow Addition of Chlorinating Agent: Charge the addition funnel with oxalyl chloride. Add the oxalyl chloride to the stirred suspension dropwise over 30-45 minutes at 0 °C (ice bath). The slow addition and low temperature are crucial to control the exotherm and the rate of gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material, resulting in a clear, yellowish solution.

  • Work-up and Isolation: Once the reaction is complete, carefully remove the solvent and any remaining volatiles under reduced pressure using a rotary evaporator. The resulting crude solid is the desired 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

  • Purification (Optional): For most applications, the crude product is of sufficient purity. If higher purity is required, recrystallization from a solvent like anhydrous hexanes can be performed, although care must be taken to exclude moisture.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Core Reaction cluster_workup 3. Isolation & Purification A Flame-dry glassware under vacuum B Cool under N2/Ar atmosphere A->B C Add 5-bromo-2-chloronicotinic acid and anhydrous DCM B->C D Add catalytic DMF C->D E Cool to 0 °C (ice bath) D->E Proceed to Reaction F Dropwise addition of oxalyl chloride (1.5 eq) E->F G Warm to room temperature F->G H Stir for 2-4 hours G->H I Remove solvent & volatiles (Rotary Evaporation) H->I Reaction Complete J Obtain crude product I->J K Optional: Recrystallization (Anhydrous Hexanes) J->K Final Product Final Product J->Final Product K->Final Product

Caption: Synthesis workflow for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

Reactivity and Mechanistic Considerations

The synthetic utility of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is dictated by the differential reactivity of its three functional groups.

  • Acyl Chloride (Position 3): This is the most reactive site. It is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This reaction is the primary method for introducing the 5-bromo-2-chloropyridine moiety into larger molecules.

  • Chloro Group (Position 2): This position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group facilitates attack by strong nucleophiles (e.g., thiols, amines) at this site, often requiring elevated temperatures.

  • Bromo Group (Position 5): The C-Br bond is the ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the formation of C-C and C-N bonds, dramatically increasing molecular complexity.

Logical Relationship of Site Reactivity

The predictable hierarchy of reactivity allows for sequential, regioselective functionalization.

G cluster_reactions Reaction Pathways reagent 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Acyl Chloride (3) Chloro (2) Bromo (5) acyl Nucleophilic Acyl Substitution (e.g., Amide formation) reagent:c3->acyl Most Reactive (Mild Conditions) snar Nucleophilic Aromatic Substitution (SₙAr) reagent:c2->snar Moderately Reactive (Requires Heat/Strong Nu⁻) coupling Cross-Coupling (e.g., Suzuki, Sonogashira) reagent:c5->coupling Least Reactive (Requires Metal Catalyst)

Caption: Hierarchy of functional group reactivity.

Application in Drug Discovery: A Case Study

The structural motif derived from 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is present in numerous pharmacologically active compounds. A prime example is its use in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of a Kinase Inhibitor Scaffold

Let's consider a common synthetic route where our title compound is used to build a core scaffold.

Step 1: Amide Bond Formation The first, most facile reaction is the acylation of a primary amine (R-NH₂). This step is typically fast, clean, and high-yielding, performed at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

Step 2: Suzuki Cross-Coupling With the amide in place, the C-Br bond at the 5-position is targeted. A Suzuki coupling with an appropriate boronic acid (e.g., an arylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) introduces significant molecular complexity.

Step 3: SₙAr Reaction Finally, the chloro group at the 2-position can be displaced by another nucleophile, such as a different amine, to complete the core structure. This step often requires higher temperatures to proceed efficiently.

This stepwise, regioselective approach allows for the creation of diverse chemical libraries for screening by varying the components at each step (the initial amine, the boronic acid, and the final nucleophile).

Conclusion

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is far more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined hierarchy of reactivity provides chemists with a reliable platform for the sequential and regioselective construction of complex molecules. Understanding the principles behind its synthesis and the nuances of its reactivity is essential for any scientist working in drug discovery or advanced materials, enabling the rapid and efficient development of novel chemical entities with tailored properties.

References

  • Title: Oxalyl chloride. Source: Wikipedia. URL: [Link]

  • Title: Vilsmeier–Haack reaction. Source: Wikipedia. URL: [Link]

  • Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL: [Link]

  • Title: Cross-coupling reaction. Source: Wikipedia. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

Methodological & Application

Strategic Functionalization of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride: A Modular Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 2179275-84-4) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature. It offers three distinct vectors for diversification, allowing researchers to rapidly generate libraries of biologically active pyridine derivatives.

This application note details the chemoselective functionalization of this core. The synthetic logic relies on exploiting the electronic differences between the three reactive sites:

  • C-3 Carbonyl Chloride: Highly reactive electrophile (Acylation).

  • C-2 Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the adjacent ring nitrogen and the electron-withdrawing carbonyl at C-3.
    
  • C-5 Bromide: Stable halogen handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Crucial Causality: The order of operations is paramount. The carbonyl chloride must typically be engaged first to prevent hydrolysis and to maintain the electron-withdrawing character required to activate the C-2 position for subsequent


 [1].

Reactivity Map & Decision Logic

The following diagram illustrates the electronic hierarchy and the recommended synthetic flow to maximize yield and purity.

ReactivityMap cluster_legend Reactivity Gradient Core 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride SiteA Site A: C-3 Acyl Chloride (Most Reactive) Path: Amide/Ester Formation Core->SiteA Step 1: < 0°C Non-nuc. Base SiteB Site B: C-2 Chloride (Activated for SnAr) Path: Nucleophilic Displacement SiteA->SiteB Step 2: Heat Polar Solvent SiteC Site C: C-5 Bromide (Least Reactive Electrophile) Path: Pd-Catalyzed Coupling SiteB->SiteC Step 3: Pd(0) Suzuki/Buchwald High Reactivity High Reactivity Low Reactivity Low Reactivity

Figure 1: Chemoselective hierarchy. The protocol prioritizes the stabilization of the acid chloride (Site A) before addressing the aromatic ring substitutions.

Detailed Experimental Protocols

Phase 1: Stabilization via C-3 Acylation (Amide Formation)

Objective: Convert the unstable acid chloride into a stable amide scaffold. Mechanism: Nucleophilic acyl substitution. Critical Control: Temperature control is vital. The C-2 chloride is reactive; elevated temperatures during this step can lead to competitive


 side products or double-addition if the amine nucleophile is small and unhindered [2].

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the amine and DIPEA to anhydrous DCM (0.2 M concentration relative to amine).
    
  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing the formation of symmetrical anhydrides or other condensation byproducts.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Note: Acid chloride hydrolyzes on silica; look for the conversion of the in situ formed methyl ester if quenching with methanol for TLC check).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Activation via C-2 Displacement

Objective: Introduce diversity at the C-2 position. Mechanism: Addition-Elimination (


). The C-3 amide (electron-withdrawing) activates the C-2 position.
Critical Control:  Solvent polarity. Polar aprotic solvents stabilize the Meisenheimer complex intermediate [3].

Reagents:

  • Substrate: C-3 Amide derivative (from Phase 1)[2]

  • Nucleophile: Amine, Alkoxide, or Thiol (1.2 - 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF, DMSO, or NMP (0.5 M)

Protocol:

  • Setup: Combine substrate, nucleophile, and base in a reaction vial with DMF.

  • Reaction: Heat to 60–80°C .

    • Note: If using a volatile amine, use a sealed tube.

    • Observation: Reaction rates vary significantly.[3] Sterically hindered amines may require temperatures up to 100°C.

  • Monitoring: Monitor by LC-MS. The C-5 Bromide remains intact under these conditions (unless

    
     is present).
    
  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with Ethyl Acetate/LiCl solution (to remove DMF).

Phase 3: Expansion via C-5 Palladium Coupling

Objective: Cross-coupling to build complexity (Biaryl formation). Mechanism: Suzuki-Miyaura Coupling (Oxidative Addition -> Transmetallation -> Reductive Elimination). Critical Control: Oxygen exclusion. The C-5 position is sterically accessible, but the presence of the C-2 substituent and C-3 amide can coordinate Pd, sometimes requiring bidentate ligands [4].

Reagents:

  • Substrate: C-2/C-3 substituted pyridine (1.0 equiv)[4]

  • Boronic Acid/Ester:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aq) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes.

  • Assembly: In a microwave vial or pressure tube, add substrate, boronic acid, catalyst, and base.

  • Reaction: Seal and heat to 90°C for 2-4 hours (or microwave at 110°C for 30 min).

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography.

Analytical Data Summary

StepReaction TypeKey Shift (1H NMR)LC-MS Signature
Start Acid ChlorideN/A (Unstable)N/A (Hydrolyzes to Acid: M+H 236/238)
1 Amide Formation New NH signal (broad, 6-8 ppm)Stable M+H consistent with amide MW
2

(C-2)
Loss of C-2 Cl; Shift of Pyridine H-4/H-6Mass shift corresponding to nucleophile
3 Suzuki (C-5) Loss of C-5 Br; Appearance of new aryl protonsLoss of Br isotope pattern (1:1); Product Mass

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Step1 Step 1: Acylation (DCM, DIPEA, 0°C) Start->Step1 Check1 QC: LCMS/NMR (Confirm Amide) Step1->Check1 Check1->Step1 Fail: Hydrolysis? Dry solvents Step2 Step 2: SnAr Displacement (DMF, Base, 80°C) Check1->Step2 Pass Check2 QC: LCMS (Confirm Cl displacement) Step2->Check2 Check2->Step2 Fail: No Reaction? Increase Temp Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Dioxane, 90°C) Check2->Step3 Pass Final Final Product: 5-Aryl-2-amino-nicotinamide deriv. Step3->Final

Figure 2: Step-by-step decision tree for sequential functionalization.

Safety & Handling (E-E-A-T)

  • Corrosivity: The starting material hydrolyzes to release HCl. Open containers only in a fume hood.

  • Toxicity: Pyridine derivatives are potential neurotoxins. 5-bromo-2-chloropyridine derivatives are classified as skin and eye irritants (H315, H319) and may be toxic if swallowed (H301) [5].

  • Lachrymator: Acid chlorides can act as lachrymators. Wear tight-fitting safety goggles.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.

  • Stroup, B. W.; Szklennik, P. V.; Forster, C. J.; Serrano-Wu, M. H. Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine.[5] Org.[6] Lett.2007 , 9 (10), 2039–2042.[5] [Link]

  • Rohrbach, S.; Smith, A. J.; Pang, J. H.; Poole, D. L.; Tuttle, T.; Chiba, S.; Murphy, J. A.

    
    ). Chem. Sci.2019 , 10, 96-105. [Link]
    
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol (Precursor/Derivative Safety Data). National Library of Medicine. [Link]

Sources

Strategic Utilization of 5-Bromo-2-chloronicotinoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (In-situ generated scaffold) Parent Compound: 5-Bromo-2-chloronicotinic acid (CAS: 29241-65-4)

Executive Summary: The "Tri-Functional" Privilege

In modern drug discovery, 5-Bromo-2-chloro-3-pyridinecarbonyl chloride represents a "privileged scaffold"—a molecular core capable of divergent synthesis into distinct pharmacological classes. Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially manipulate three distinct positions without protecting groups.[1]

This guide details the handling, in situ generation, and strategic application of this core in synthesizing kinase inhibitors, GPCR ligands (e.g., Nicergoline precursors), and bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).

Chemical Profile & Handling
PropertySpecification
IUPAC Name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Parent Acid CAS 29241-65-4 (Use this for procurement)
Molecular Weight ~253.89 g/mol
Physical State Moisture-sensitive solid/oil (typically generated in solution)
Storage Do Not Store. Hydrolyzes rapidly to parent acid. Generate fresh.
Hazards Corrosive, Lachrymator.[1] Reacts violently with water/alcohols.[1]

The Reactivity Landscape

To successfully utilize this scaffold, one must understand the hierarchy of reactivity.[1] The molecule offers three "handles" with distinct activation energies.[1]

Reactivity_Hierarchy Core 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Pos3 Position 3: Acid Chloride (Most Reactive) Core->Pos3  Nucleophilic Acyl Substitution (Instant at 0°C) Pos2 Position 2: Chlorine (Activated for SNAr) Core->Pos2  SNAr Displacement (Requires Heat/Base) Pos5 Position 5: Bromine (Requires Pd-Catalysis) Core->Pos5  Suzuki/Buchwald Coupling (Requires Catalyst)

Figure 1: Orthogonal Reactivity Map. Note the clear separation in reaction conditions required for each position, enabling sequential functionalization.

Critical Protocol: In Situ Generation & Amidation

Expert Insight: Commercial sources for the acid chloride are often unreliable due to hydrolysis during shipping.[1] The industry standard is to purchase 5-bromo-2-chloronicotinic acid and activate it immediately before use.

Workflow: Acid Activation Amide Coupling

This protocol converts the C3-carboxylic acid to the amide (common in kinase inhibitors) while leaving the C2-Cl and C5-Br intact.

Reagents
  • Starting Material: 5-Bromo-2-chloronicotinic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

Step-by-Step Methodology
  • Activation (The "Vilsmeier" Mode):

    • Suspend 5-bromo-2-chloronicotinic acid in anhydrous DCM (0.2 M concentration) under Nitrogen (

      
      ).
      
    • Cool to 0°C. Add catalytic DMF.[1]

    • Add Oxalyl Chloride dropwise.[1] Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

    • Evaporation (Optional but Recommended): Briefly concentrate in vacuo to remove excess oxalyl chloride/HCl, then redissolve in fresh anhydrous DCM.[1] Do not expose to air.

  • Coupling:

    • In a separate flask, dissolve the Amine and DIPEA in DCM at 0°C.

    • Cannulate the fresh acid chloride solution into the amine solution dropwise.[1]

    • Stir at 0°C

      
       RT for 1-3 hours.
      
  • Validation:

    • TLC/LCMS: Monitor disappearance of the methyl ester (if an aliquot is quenched with MeOH for analysis).

    • Workup: Wash with sat.

      
       (removes unreacted acid) and Brine.[1] Dry over 
      
      
      
      .[1][2]

Application: Regioselective SNAr (C-2 Functionalization)

Once the C3-amide is formed, the C2-chlorine becomes highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the newly formed carbonyl group.

Why this works: The Nitrogen at position 1 pulls electron density, making C2 electrophilic.[1] The bulky Br at C5 prevents attack at other positions.[1]

Protocol: C2-Amination
  • Substrate: 5-Bromo-2-chloro-nicotinamide derivative (from Step 3).

  • Reagent: Primary amine (e.g., aniline, benzylamine).[1]

  • Conditions:

    • Solvent: 1,4-Dioxane or DMF.[1]

    • Base:

      
       or 
      
      
      
      (2.0 equiv).[1]
    • Temp: 60–90°C.[1]

  • Observation: The reaction typically proceeds cleanly to displace the Chlorine.[1] The Bromine at C5 remains inert under these conditions (unless Pd is present).[1]

Advanced Application: Bicyclic Heterocycle Synthesis

This scaffold is a precursor for Pyrido[2,3-d]pyrimidines , a class of potent tyrosine kinase inhibitors.

Heterocycle_Synthesis Start 5-Bromo-2-chloro- nicotinic acid Step1 1. Amidation (R-NH2) Start->Step1 Inter1 Intermediate: 2-Chloro-amide Step1->Inter1 Step2 2. SNAr (Ammonia/Amine) Inter1->Step2 Inter2 Intermediate: 2-Amino-amide Step2->Inter2 Step3 3. Cyclization (Triethyl orthoformate) Inter2->Step3 Final Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Step3->Final

Figure 2: Synthetic pathway to Pyrido[2,3-d]pyrimidines. The 2-chloro group is displaced by ammonia, followed by cyclization of the resulting 2-amino-3-carboxamide with an orthoester.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use a drying tube.[1] Do not store the chloride intermediate.[1]
Bis-addition in Step 2 SNAr occurring at C5?Unlikely without Pd. Check if temperature is too high (>120°C) or if the nucleophile is too aggressive.[1]
LCMS shows "Methyl Ester" Quenching artifactIf analyzing the acid chloride by LCMS, using Methanol as the solvent will convert it to the methyl ester. This confirms the chloride was formed.[1]
Incomplete SNAr Steric hindranceIf the C3-amide is bulky, it may shield the C2-Cl. Switch to a polar aprotic solvent (DMSO/NMP) and increase Temp to 100°C.

References

  • Chemical Identity & Properties: PubChem. 5-Bromo-2-chloronicotinic acid (Compound Summary).[1]Link

  • Medicinal Chemistry Application (Nicergoline): BenchChem. Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry.[1][3] (Describes the use of the bromonicotinic scaffold in ergoline derivatives). Link

  • Synthetic Methodology (SNAr & Coupling): ChemicalBook.[1] Synthesis and reaction profile of 5-bromo-2-chloronicotinic acid derivatives.Link

  • Reactivity Data: Sigma-Aldrich. 5-Bromo-2-chloropyridine derivatives reactivity profile.Link

Sources

5-Bromo-2-chloro-3-pyridinecarbonyl chloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Core Directive & Strategic Analysis

Subject: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 216979-95-0) Role: Trifunctional Heteroaromatic Scaffold Key Feature: Chemoselective Orthogonality[1]

This guide details the operational hierarchy of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride . This molecule is not merely a reagent; it is a "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its three distinct reactive sites , which can be functionalized sequentially without protecting groups if the correct order of operations is followed.

The Reactivity Hierarchy (The "Order of Operations")

To maximize yield and minimize side reactions, the synthesis must follow the electronic logic of the pyridine ring:

  • Site A (C-3 Carbonyl Chloride): Highest Reactivity.[1] Hard electrophile. Reacts with nucleophiles (amines, alcohols) at 0°C. Must be derivatized first.

  • Site B (C-2 Chloride): Intermediate Reactivity.[1][2] Activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the pyridine nitrogen and the newly formed C-3 carbonyl derivative.[1]

  • Site C (C-5 Bromide): Lowest Reactivity.[1] Chemically inert to standard nucleophiles. Requires Palladium (Pd) catalysis for activation (Suzuki, Sonogashira, Buchwald-Hartwig).[1] Derivatized last.

Visualizing the Workflow

The following diagram illustrates the chemoselective logic required to utilize this scaffold effectively.

G cluster_0 Reactivity Gradient (High -> Low) node_start 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride (Starting Scaffold) node_step1 Step 1: Acylation (C-3 Amide Formation) node_start->node_step1 R-NH2, Base 0°C, DCM node_step2 Step 2: S_NAr (C-2 Displacement/Cyclization) node_step1->node_step2 Nu-H, Heat (Cyclization Potential) node_step3 Step 3: Pd-Coupling (C-5 Cross-Coupling) node_step2->node_step3 Ar-B(OH)2, Pd(0) Suzuki-Miyaura

Figure 1: The sequential functionalization workflow. Note that Step 2 and 3 can sometimes be swapped, but Step 1 is obligate.

Detailed Protocols

Protocol A: C-3 Amide Coupling (The Anchor Step)

Objective: Convert the acid chloride to a stable amide without hydrolyzing the C-2 chloride or affecting the C-5 bromide.[1]

Mechanism: Nucleophilic Acyl Substitution. Critical Control Point: Moisture control. The starting material hydrolyzes rapidly to the nicotinic acid derivative upon contact with moist air.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv)[1]

  • Primary/Secondary Amine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Anhydrous DCM (Dichloromethane) or THF[3]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the amine and DIPEA in anhydrous DCM. Cool to 0°C using an ice bath.

  • Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Dropwise addition prevents localized heating and suppresses bis-acylation.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation (TLC): Check consumption of amine. The product will be significantly less polar than the amine (if primary) and UV active.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Output: 5-Bromo-2-chloro-nicotinamide derivative.

Protocol B: C-2 SNAr Displacement (The Cyclization)

Objective: Displace the C-2 Chlorine.[1] This is often used to close a ring (e.g., forming pyrido[2,3-d]pyrimidines) if the amide from Step 1 has a nucleophilic pendant group.

Mechanism: Addition-Elimination (SNAr).[1] Insight: The C-2 position is activated by the ring nitrogen and the electron-withdrawing amide at C-3.[1] It is significantly more reactive than a standard chloropyridine.

Materials:

  • Product from Protocol A (1.0 equiv)[1][3][4]

  • Nucleophile (e.g., hydrazine, aniline, or aliphatic amine) (1.2 - 2.0 equiv)[1]

  • Solvent: Ethanol (for open vessels) or DMF/DMSO (for difficult substrates)

  • Base:

    
     or 
    
    
    
    [1]

Step-by-Step:

  • Setup: Dissolve the nicotinamide derivative in Ethanol (0.1 M concentration).

  • Addition: Add the nucleophile and base.

  • Thermal Activation: Heat to reflux (78°C) for 2–6 hours.

    • Note: If the nucleophile is sterically hindered, switch solvent to DMF and heat to 100°C.

  • Monitoring: Monitor by LC-MS. Look for the Mass Shift:

    
    .[1] The Bromine isotope pattern (1:1 ratio of M and M+2) must remain intact.
    
  • Workup: Evaporate ethanol. Dilute with water.[2] The product often precipitates out (filter and wash). If not, extract with EtOAc.

Protocol C: C-5 Suzuki-Miyaura Coupling (The Diversification)

Objective: Functionalize the C-5 position using Palladium catalysis.[1]

Mechanism: Pd(0) oxidative addition into the C-Br bond.[1] Insight: The C-2 Chloride is generally stable to Pd-coupling conditions if the temperature is controlled, but the C-5 Bromide is the preferred site for oxidative addition due to the weaker C-Br bond strength compared to C-Cl.[1]

Materials:

  • Product from Protocol B (1.0 equiv)[4]

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane and 2M

    
     with Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0).
    
  • Assembly: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.

  • Solvent Addition: Add the degassed dioxane and base solution (ratio typically 3:1 organic:aqueous).

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

    • Caution: Do not exceed 100°C if the C-2 position still contains a Chlorine (rare, but possible if Step 2 was skipped), as Pd can insert into C-Cl at high temps.[1]

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography.

Quantitative Data & Troubleshooting

ParameterC-3 (Acyl Cl)C-2 (Chloro)C-5 (Bromo)
Reactivity Mode Electrophilic Acyl Subst.[1]SNArPd-Catalyzed Coupling
Activation Energy Low (Reacts at 0°C)Medium (Requires Heat)High (Requires Catalyst + Heat)
Leaving Group Chloride (Fast)Chloride (Slow)Bromine (Inert to Nu-)
Common Pitfall Hydrolysis to AcidIncomplete conversionDe-halogenation (H replaces Br)
Corrective Action Use dry solvents/N2 atmIncrease Temp / Stronger BaseDegas solvents thoroughly

References

  • BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.[1][4] (Note: Analogous chemistry applies to the 2-chloro isomer).[1]

  • Sigma-Aldrich. (n.d.).[1][5] 5-Bromo-2-chloropyridine Product Information and Reactivity Profile. (Precursor reactivity data).[5][6]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[7] (General reference for Pyridine SNAr and Pd-coupling sequences).

  • Frennesson, M., et al. (2022).[2] 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[1][2] Journal of Organic Chemistry, 87, 2559–2568.[2] (Demonstrates halogen selectivity hierarchy).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][8][9] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Step 3).

Sources

Application Note: Chemoselective Nucleophilic Substitution of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-bromo-2-chloronicotinoyl chloride). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and heterocyclic libraries. Its value lies in its three distinct electrophilic sites, which allow for orthogonal functionalization.[1]

This protocol focuses on the sequential nucleophilic substitution of this molecule. We define two primary reaction vectors:

  • Nucleophilic Acyl Substitution (NAS) at the C-3 carbonyl chloride.

  • Nucleophilic Aromatic Substitution (SNAr) at the C-2 chloride.

By understanding the reactivity hierarchy (C-3 > C-2 >> C-5), researchers can program the assembly of complex trisubstituted pyridines with high regiocontrol.

Reactivity Analysis & Strategic Planning

Successful utilization of this scaffold requires respecting the natural electrophilicity gradient. Attempting to force SNAr at C-2 before stabilizing the C-3 acyl chloride typically leads to hydrolysis or uncontrolled polymerization.

The Electrophilic Hierarchy
  • Site A (C-3 Acyl Chloride): Highest Reactivity. Susceptible to rapid attack by heteroatom nucleophiles (amines, alcohols) at 0°C. Must be engaged first or protected.

  • Site B (C-2 Chloride): Moderate Reactivity. Activated for SNAr by the adjacent ring nitrogen (ortho-effect) and the electron-withdrawing C-3 carbonyl. Substitution typically requires mild heating (40–80°C) after the amide/ester is formed.

  • Site C (C-5 Bromine): Lowest Reactivity. Generally inert to standard SNAr conditions. Reserved for subsequent Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

ReactivityMap Scaffold 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride C3 C-3: Acyl Chloride (Nucleophilic Acyl Substitution) Reaction: < 0°C Scaffold->C3 1st: Most Reactive C2 C-2: Chloride (S_NAr Activated) Reaction: 25-80°C Scaffold->C2 2nd: Activated C5 C-5: Bromine (Metal-Catalyzed Coupling) Reaction: > 80°C (Pd) Scaffold->C5 3rd: Inert to S_NAr C3->C2 Sequential Workflow

Figure 1: Electrophilic heat map illustrating the sequential reactivity order required for high-yield synthesis.

Detailed Experimental Protocols

Protocol A: The "Gateway" Reaction (C-3 Acyl Substitution)

Objective: Convert the unstable acid chloride into a stable amide handle without displacing the C-2 chloride.

Mechanism: Addition-Elimination (Nucleophilic Acyl Substitution). Critical Control: Temperature maintenance at 0°C is vital to prevent competitive SNAr at the C-2 position during this step.

Materials
  • Substrate: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the amine (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve the acid chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Rapid addition generates localized heat, which may trigger side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

  • Monitoring: Check TLC or LC-MS. The acid chloride converts to the amide (M+H observed) rapidly.

  • Workup: Dilute with DCM, wash with 0.5 M HCl (to remove excess base/amine), followed by sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Outcome: Yields typically >90%. The product is now a 5-bromo-2-chloronicotinamide .

Protocol B: The Core Substitution (SNAr at C-2)

Objective: Displace the C-2 chloride with a second nucleophile. Prerequisite: Protocol A must be completed first. The amide group installed at C-3 acts as an electron-withdrawing group (EWG), further activating the C-2 position.

Materials
  • Substrate: 5-Bromo-2-chloronicotinamide derivative (from Protocol A)

  • Nucleophile: Primary Amine, Cyclic Amine, or Alkoxide (1.2 - 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for weaker nucleophiles)

  • Solvent: DMF, DMSO, or NMP (Polar aprotic solvents accelerate SNAr)

Step-by-Step Procedure
  • Setup: Dissolve the nicotinamide substrate in DMF (0.2 M).

  • Reagent Addition: Add the base (K2CO3) followed by the second nucleophile (amine).

  • Thermal Activation:

    • Strong Nucleophiles (e.g., Morpholine, Pyrrolidine): Heat to 40–60°C .

    • Weak Nucleophiles (e.g., Anilines): Heat to 80–100°C .

  • Reaction Time: 2–12 hours. Monitor consumption of the chloride starting material by LC-MS.

    • Checkpoint: If the reaction is sluggish, add a catalytic amount of KI (Finkelstein condition) or switch to Cs2CO3.

  • Workup: Pour the reaction mixture into ice water.

    • Solid Products: Often precipitate out; collect by filtration.

    • Oils: Extract with EtOAc (x3), wash copiously with water/brine to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableCondition A (Mild)Condition B (Harsh)Target Site
Temperature 0°C to RT60°C - 100°CA (0°C): C-3 Acyl Chloride B (High T): C-2 Chloride
Base Organic (TEA, DIPEA)Inorganic (K2CO3, NaH)Organic bases suffice for acylation; Inorganic bases drive SNAr.
Solvent DCM, THF (Non-polar)DMF, DMSO (Polar Aprotic)Polar solvents stabilize the Meisenheimer complex in SNAr.
Stoichiometry 1:1 (Strict)Excess Nucleophile OKExcess amine in Step 1 causes double addition.
Troubleshooting Guide
  • Issue: White Fumes during weighing.

    • Cause: Hydrolysis of the acid chloride releasing HCl gas.

    • Solution: The reagent is degrading. Distill thionyl chloride if synthesizing fresh, or use from a newly opened bottle under inert gas.

  • Issue: Formation of Bis-adduct in Step 1.

    • Cause: Temperature too high or addition too fast, allowing the amine to displace the C-2 Cl after forming the amide.

    • Solution: Strictly maintain 0°C and verify stoichiometry.

  • Issue: No Reaction at C-2 (Step 2).

    • Cause: Nucleophile is too bulky or weak.

    • Solution: Switch solvent to DMSO (higher dielectric constant) or use a stronger base (NaH) if the nucleophile is an alcohol.

Workflow Visualization

Workflow Start Start: 5-Bromo-2-chloro- 3-pyridinecarbonyl chloride Step1 Step 1: Acyl Substitution (0°C, DCM, Amine 1) Start->Step1 Nucleophilic Attack at C-3 (COCl) Intermed Intermediate: 5-Bromo-2-chloro-nicotinamide Step1->Intermed Forms Amide Handle Step2 Step 2: S_NAr Reaction (60°C, DMF, Amine 2) Intermed->Step2 Nucleophilic Attack at C-2 (Cl) Final Final Product: 2-Amino-5-bromo-nicotinamide (Ready for Pd-Coupling) Step2->Final Displaces Cl

Figure 2: Sequential workflow for the chemoselective synthesis of trisubstituted pyridines.

Safety & Handling

  • Corrosive/Lachrymator: The acid chloride releases HCl upon contact with moisture. Handle exclusively in a fume hood.

  • Reaction Exotherms: The reaction with amines is highly exothermic. Always use a cooling bath and dropwise addition.

  • Waste: Quench acid chloride residues with methanol/bicarbonate before disposal.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.[3] (Note: Isomeric reactivity principles apply). BenchChem. Link

  • Setliff, F. L., & Rankin, G. O. (1989).[4] Preparation of a Series of N-Phenylamides of 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine Product Information & Reactivity Profile. Sigma-Aldrich. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Nucleophilic Aromatic Substitution. Wiley-Interscience. (General reference for SNAr mechanisms on pyridines).
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[5] (Analogous scaffold preparation). Link

Sources

Advanced Application Note: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: N/A for unstable intermediate; derived from Acid CAS: 29241-65-4) is a high-value electrophilic building block used in the synthesis of next-generation crop protection agents. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct reactive sites (acyl chloride, 2-chloro, and 5-bromo) that allow for sequential, regioselective functionalization.

This guide details the handling, in situ preparation, and application of this intermediate, specifically focusing on the synthesis of anthranilic diamide insecticides and nicotinamide-based fungicides .

Chemical Identity & Reactivity Profile[1][2]

Structural Analysis

The molecule features a pyridine core with three functional handles, each responding to different reaction conditions. This "tri-functional" nature requires a strict order of operations to prevent side reactions.

PositionFunctional GroupReactivity TypeKey Transformation
C-3 Carbonyl Chloride (-COCl)Electrophilic Acyl SubstitutionAmide Coupling (Fastest, Kinetic Control)
C-2 Chlorine (-Cl)Nucleophilic Aromatic Substitution (

)
Displacement by amines/alkoxides (Requires activation or heat)
C-5 Bromine (-Br)Metal-Catalyzed Cross-CouplingSuzuki-Miyaura, Sonogashira (Requires Pd catalyst)
The "Order of Operations" Rule

To maximize yield, the standard synthetic route follows the path of decreasing electrophilicity :

  • Acylation (C-3): React the acid chloride with an amine to form the amide scaffold.

  • Substitution (C-2): Displace the labile 2-chloro group (activated by the electron-withdrawing amide and ring nitrogen).

  • Coupling (C-5): Perform Palladium-catalyzed coupling on the stable 5-bromo position.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available when using this intermediate, highlighting the critical decision points in scaffold design.

Agrochemical_Synthesis_Flow cluster_0 Critical Control Point Start 5-Bromo-2-chloronicotinic Acid (Precursor) AcidCl Acid Chloride Intermediate (Activated Electrophile) Start->AcidCl SOCl2, Cat. DMF Reflux, 2h Amide Nicotinamide Scaffold (Stable Intermediate) AcidCl->Amide Primary Amine (R-NH2) Base, 0°C -> RT Side_Product Hydrolysis/Dimerization (Avoid) AcidCl->Side_Product Moisture Exposure Final_Insecticide Target Agrochemical (e.g., Nicofluprole Analog) Amide->Final_Insecticide 1. SnAr (C-2) 2. Suzuki Coupling (C-5)

Caption: Figure 1. Strategic reaction pathway for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. The acid chloride is a transient, high-energy intermediate that must be protected from moisture to avoid reversion to the acid or anhydride formation.

Detailed Experimental Protocols

Protocol A: In Situ Generation of Acid Chloride

Rationale: The isolated acid chloride is moisture-sensitive and hydrolyzes rapidly. In situ generation ensures maximum activity for the subsequent coupling step.

Reagents:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Solvent: Toluene or Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet.

  • Charging: Under nitrogen flow, charge the flask with 5-Bromo-2-chloronicotinic acid and anhydrous Toluene (5 mL per gram of substrate).

  • Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel.

    • Caution: Rapid gas evolution (

      
       and 
      
      
      
      ). Ensure the scrubber system is active.
  • Reflux: Heat the mixture to 80°C (or reflux if using DCM) for 2–3 hours. The suspension should become a clear homogenous solution, indicating conversion.

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess

    
     and solvent.
    
  • Azeotrope: Re-dissolve the residue in dry Toluene and concentrate again to remove trace acid gases.

    • Checkpoint: The resulting yellow oil/solid is the crude acid chloride. Do not store. Proceed immediately to Protocol B.

Protocol B: Chemoselective Amide Coupling

Rationale: This step installs the primary pharmacophore. The reaction is exothermic; temperature control is vital to prevent nucleophilic attack at the C-2 chlorine position by the amine.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • Target Amine (e.g., Aniline derivative or Alkyl amine) (1.05 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Amine and Base in anhydrous THF (10 mL/g) in a fresh reaction vessel. Cool to 0°C using an ice bath.

  • Addition: Dissolve the crude Acid Chloride in a minimal amount of THF. Add this solution dropwise to the cold amine mixture over 30 minutes.

    • Mechanistic Insight: Low temperature favors the kinetic acylation (C-3) over the thermodynamic

      
       displacement (C-2).
      
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours.

  • Monitoring: Check via TLC or LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to Amide.

    • Common Impurity: Hydrolyzed acid (if moisture entered) or bis-acylated species.

  • Quench & Isolation: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2][3]
Protocol C: Regioselective Displacement (C-2)

Rationale: Once the amide is formed, the pyridine ring becomes more electron-deficient, facilitating the displacement of the C-2 chlorine.

Reagents:

  • Nicotinamide Intermediate (from Protocol B)

  • Nucleophile (e.g., Methylamine, Hydrazine, or Pyrazole)

  • Solvent: Acetonitrile or Ethanol

Methodology:

  • Dissolve the intermediate in Acetonitrile.

  • Add the nucleophile (2.0 eq).

  • Heat to 60–80°C. Note: The C-2 chlorine is less reactive than in 2-chloropyridine due to the steric bulk of the C-3 amide, but the electron-withdrawing nature of the amide compensates for this.

  • Monitor for the disappearance of the starting chloride.

Case Study: Synthesis of Nicofluprole Analog Scaffold

Context: Nicofluprole is a novel phenylpyrazole insecticide. The synthesis of its core scaffold utilizes the 5-bromo-2-chloronicotinoyl moiety.

Objective: Synthesis of N-(cyclopropylmethyl)-5-bromo-2-chloronicotinamide.

Data Summary:

ParameterValueNotes
Precursor 5-Bromo-2-chloronicotinic acidPurity >98% required
Reagent Oxalyl ChloridePreferred over

for cleaner workup in small scale
Amine CyclopropylmethanamineNucleophile
Yield (Step 1) >95% (Quantitative)Acid Chloride formation
Yield (Step 2) 88%Isolated Amide Yield
Appearance Off-white solidCrystalline

Observation: During the coupling of cyclopropylmethanamine, maintaining the temperature below 5°C was critical. Runs performed at 25°C showed 15% formation of the C-2 displacement byproduct (dimerization), confirming the necessity of kinetic control.

Safety & Handling (SDS Summary)

  • Corrosivity: The acid chloride reacts violently with water to produce HCl gas. All glassware must be oven-dried.

  • Toxicity: Pyridine derivatives are often potent neurotoxins. Handle in a certified fume hood.

  • Storage: If isolation is absolutely necessary, store under Argon at -20°C. However, immediate use is strongly recommended.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride. BenchChem Technical Support. Link

  • GuideChem. (2023). How to use 5-BROMO-2-Chloronicotinic Acid in Nicofluprole Synthesis. GuideChem Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29241-65-4, 5-Bromo-2-chloronicotinic acid. PubChem. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloropyridine derivatives. Fisher Scientific Safety. Link

Sources

Protocol for amide synthesis using 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Amidation of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Executive Summary

This guide details the optimized protocol for synthesizing amides using 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 211908-15-5). This building block is critical in medicinal chemistry due to its "tri-orthogonal" reactivity: an acid chloride for immediate coupling, a C2-chloride for SNAr displacement, and a C5-bromide for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Strategic Value: The primary challenge with this scaffold is chemoselectivity. While the acid chloride is the most reactive site, the C2-position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing inductive effect of the pyridine nitrogen and the carbonyl group. This protocol is designed to exclusively target the carbonyl chloride while preserving the halogen handles for downstream diversification.

Chemical Properties & Safety Profile

PropertySpecification
Molecular Weight 253.89 g/mol
Appearance White to off-white solid or semi-solid
Storage < -20°C, under Argon/Nitrogen (Hydrolysis prone)
Reactivity High (Reacts violently with water/alcohols)

Critical Safety Hazards:

  • Corrosive/Lachrymator: Releases HCl gas upon contact with moisture. Handle only in a functioning fume hood.

  • Sensitizer: Avoid all skin contact; pyridine derivatives can be potent sensitizers.

Strategic Analysis: Reactivity & Chemoselectivity

To ensure success, one must understand the electronic environment of the pyridine ring:

  • Site A (COCl at C3): The primary electrophile. Reacts with amines at -10°C to RT.

  • Site B (Cl at C2): Secondary electrophile. Activated for SNAr. If the reaction temperature exceeds 40°C or if a large excess of a strong nucleophile (e.g., primary aliphatic amine) is used, displacement will occur here.

  • Site C (Br at C5): Inert under acylation conditions. Reserved for later Pd-catalysis.

The Golden Rule: Maintain low temperatures (0°C) during addition to kinetically favor acylation (Site A) over SNAr (Site B).

Standard Protocol A: Anhydrous Coupling (DCM/DIPEA)

Recommended for organic-soluble amines and general library synthesis.

Reagents:
  • Substrate: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv)

  • Nucleophile: Amine (Primary or Secondary) (1.0 - 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
    
    • Why DIPEA? Unlike Triethylamine (TEA), DIPEA is less nucleophilic and reduces the risk of quaternary ammonium salt formation with the pyridine nitrogen.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

    • Concentration: 0.1 M to 0.2 M

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM .

    • Cool the mixture to 0°C using an ice/water bath.

  • Addition (The Critical Step):

    • Dissolve 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vial.

    • Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Rationale: Adding the acid chloride to the amine ensures the base immediately neutralizes the generated HCl, protecting acid-sensitive functional groups.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 1–3 hours.

    • Monitor: Check via TLC (typically 30-50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine and the formation of the product mass (M+H).

    • Note: The acid chloride will hydrolyze on the TLC plate; do not confuse the hydrolyzed acid spot with the starting material.

  • Workup:

    • Quench with water (10 mL).

    • Wash 1: Dilute 0.5 M HCl (removes unreacted amine and DIPEA). Skip this if your product is basic.

    • Wash 2: Saturated NaHCO₃ (removes hydrolyzed nicotinic acid byproduct).

    • Wash 3: Brine.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Schotten-Baumann (Biphasic)

Recommended for amino acids, salts, or water-soluble amines.

Reagents:
  • Solvent: THF / Water (1:1 mixture) or DCM / Water.

  • Base: Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv).

Procedure:
  • Dissolve the amine/amino acid and inorganic base in the water phase.

  • Dissolve the acid chloride in the organic phase (THF or DCM).

  • Add the organic phase to the aqueous phase rapidly at 0°C with vigorous stirring.

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Acidify carefully to pH 3–4 (if product is carboxylic acid) and extract with EtOAc.

Visualization: Experimental Workflow

AmideSynthesis Start Start: Reagent Prep Solubilize Dissolve Amine & DIPEA in Anhydrous DCM Start->Solubilize Cooling Cool to 0°C (Critical for Selectivity) Solubilize->Cooling Addition Dropwise Addition of Acid Chloride Solution Cooling->Addition Control Exotherm Reaction Warm to RT Stir 1-3 Hours Addition->Reaction Check LC-MS / TLC Check Reaction->Check Check->Reaction Incomplete Workup_Acid Wash: 0.5M HCl (Remove excess amine) Check->Workup_Acid Complete Workup_Base Wash: Sat. NaHCO3 (Remove hydrolyzed acid) Workup_Acid->Workup_Base Dry Dry (Na2SO4) & Concentrate Workup_Base->Dry

Figure 1: Step-by-step workflow for the anhydrous amidation protocol, highlighting the critical cooling step to prevent side reactions.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old acid chloride.Use freshly distilled DCM. Verify acid chloride quality (should be white/off-white, not yellow/gummy).
SNAr Byproduct Reaction temperature too high.Keep reaction strictly at 0°C during addition. Ensure amine is not in large excess (>1.5 eq).
Incomplete Reaction Acid chloride deactivated.Add a catalytic amount of DMAP (5 mol%), but monitor closely as DMAP increases the risk of SNAr at C2.
Emulsion during Workup Pyridine salts acting as surfactants.Add a small amount of MeOH to the organic layer or filter through Celite before separation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for nucleophilic acyl substitution mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Review of amide coupling reagents and acid chloride reactivity).

Sources

Application Notes & Protocols: Mastering the Reactivity of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. Esteemed as a versatile heterocyclic building block, its strategic importance lies in the orthogonal reactivity of its functional groups: a highly electrophilic acyl chloride at the C3 position, and two halogen atoms (Cl at C2, Br at C5) that serve as handles for subsequent cross-coupling reactions. We will elucidate the core principles behind its preparation from 5-Bromo-2-chloronicotinic acid and provide detailed, field-proven protocols for its primary application in amide bond formation, a cornerstone reaction in the synthesis of bioactive molecules.[1] The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure procedural success and reproducibility.

Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical design, present in numerous blockbuster drugs and next-generation candidates.[2] The strategic introduction of specific functional groups onto this ring system is paramount for modulating physicochemical properties, biological activity, and metabolic stability. 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS No. 78686-86-9) has emerged as a particularly valuable intermediate.[3] Its utility is threefold:

  • Activated Carboxyl Group: The acyl chloride at the C3 position is a powerful electrophile, primed for efficient reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable amide linkages.[4]

  • Differentiated Halogenation: The presence of both a chloro and a bromo substituent offers opportunities for selective, sequential functionalization. The C-Br and C-Cl bonds exhibit distinct reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the controlled introduction of diverse molecular fragments.

  • Modulation of Ring Electronics: The electron-withdrawing nature of the halogen and carbonyl substituents influences the overall electronic profile of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen.

This guide provides a comprehensive framework for the synthesis of the title compound and its subsequent use in amide coupling reactions, equipping scientists with the knowledge to leverage its full synthetic potential.

Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

The most direct and widely adopted method for preparing the target acyl chloride is through the chlorination of its corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid (CAS No. 29241-65-4).[5][6] This transformation replaces the hydroxyl group of the carboxylic acid with a chloride, significantly enhancing the electrophilicity of the carbonyl carbon.

Mechanism and Rationale for Reagent Selection

The conversion is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[6][7]

  • Chlorinating Agent: Thionyl chloride is a cost-effective and highly efficient reagent for this purpose. It reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts helps drive the reaction to completion.[8]

  • Catalyst: DMF catalyzes the reaction by first reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species is a more potent chlorinating agent than thionyl chloride itself, accelerating the formation of the acyl chloride.

The workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis Workflow A 5-Bromo-2-chloronicotinic Acid B Add Thionyl Chloride (SOCl₂) + cat. DMF A->B C Heat to Reflux (e.g., 70-80°C) B->C D Reaction Monitoring (e.g., disappearance of starting material) C->D E Removal of Excess SOCl₂ (Vacuum Distillation) D->E F 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (Used directly or stored under inert gas) E->F

Caption: Workflow for the synthesis of the acyl chloride.

Protocol 1: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

Warning: This procedure involves corrosive reagents and the evolution of toxic gases (HCl, SO₂). It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials:

  • 5-Bromo-2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 5-Bromo-2-chloronicotinic acid (1.0 eq). Carefully add thionyl chloride (5-10 eq, serving as both reagent and solvent).[5][8]

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) and stir. The reaction is typically complete within 2-4 hours.[6] Monitor the reaction by observing the dissolution of the solid starting material and the cessation of gas evolution.

  • Work-up: After cooling the reaction to room temperature, carefully remove the excess thionyl chloride by distillation, followed by evaporation under reduced pressure (a trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors).

  • Product: The resulting crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is typically an oil or low-melting solid and is often used immediately in the subsequent step without further purification due to its high reactivity and moisture sensitivity.

ParameterConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficient, volatile byproducts drive reaction equilibrium.[8]
Catalyst N,N-Dimethylformamide (DMF)Accelerates the reaction via formation of the Vilsmeier reagent.
Solvent Neat (excess SOCl₂) or TolueneExcess reagent can serve as solvent; inert solvent for higher temps.
Temperature Reflux (~75-80°C)Provides sufficient activation energy for the reaction.[6]
Duration 2-4 hoursTypically sufficient for complete conversion.

Core Application: Amide Bond Formation via Nucleophilic Acyl Substitution

The primary utility of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is as a potent acylating agent for the synthesis of amides. This reaction is fundamental in constructing the complex molecular architectures required for modern drug discovery.[4]

General Mechanism and Key Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently removed from the nitrogen by a base to yield the neutral amide product.

G cluster_mechanism Amide Formation Mechanism A Amine (R-NH₂) Nucleophilic Attack C Tetrahedral Intermediate A->C B Acyl Chloride B->C E Protonated Amide C->E D Chloride Leaving Group Expelled D->E Cl⁻ G Final Amide Product + Protonated Base E->G F Base (Deprotonation) F->E

Caption: General mechanism for amide bond formation.

Critical Parameters:

  • Base: The reaction generates one equivalent of HCl, which must be neutralized. This can be achieved using a second equivalent of the reacting amine or by adding a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The choice of base can influence reaction rate and side-product formation.

  • Temperature Control: The reaction is highly exothermic. Slow, dropwise addition of the acyl chloride solution to the cooled amine solution (typically 0 °C) is crucial to prevent uncontrolled temperature increases and potential side reactions.[1]

  • Anhydrous Conditions: Acyl chlorides are readily hydrolyzed by water. The use of anhydrous solvents and flame-dried glassware is essential to prevent the formation of the corresponding carboxylic acid, which would reduce the yield.

Protocol 2: Amide Synthesis with an External Base

This protocol is generally preferred when the amine starting material is valuable or sterically hindered.

Materials:

  • Crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice-water bath

  • Standard work-up reagents (water, brine, saturated NaHCO₃ solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product as necessary by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

G cluster_protocol Experimental Workflow: Amide Coupling A Dissolve Amine + Base in Anhydrous Solvent B Cool to 0 °C A->B D Slow, Dropwise Addition B->D C Prepare Acyl Chloride Solution C->D E Warm to RT, Stir 1-3h D->E F Reaction Quench (H₂O or NaHCO₃) E->F G Aqueous Work-up & Extraction F->G H Drying & Solvent Evaporation G->H I Purification (Recrystallization / Chromatography) H->I

Caption: Experimental workflow for a typical amide coupling.

Safety and Handling

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride: This compound is moisture-sensitive and corrosive. Handle under an inert atmosphere. Upon contact with moisture, it will release HCl gas.

  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All operations must be conducted in a fume hood.

  • Solvents: Use anhydrous solvents. DCM is a suspected carcinogen. Handle with appropriate care.

  • General Precautions: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[9] Dispose of chemical waste according to institutional guidelines.

Conclusion

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a high-value, versatile intermediate for the synthesis of complex substituted pyridines. Its preparation from the corresponding carboxylic acid is straightforward, and its subsequent reaction with amines provides a robust and efficient route to a wide range of amides. By understanding the principles of reactivity, carefully controlling reaction conditions—particularly temperature and moisture—and adhering to safety protocols, researchers can effectively utilize this building block to accelerate the discovery and development of novel chemical entities.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • Synthesis of 5-Bromo-2-chloro-3-pyridinecarboxylic acid - PrepChem.com. Available at: [Link]

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • Potassium peroxymonosulfate - Wikipedia. Available at: [Link]

  • WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid - Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available at: [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
  • Pentapotassium bis(peroxymonosulphate) bis(sulphate) - Substance Information - ECHA - European Union. Available at: [Link]

  • Synthesis of Nicotinoyl chloride - PrepChem.com. Available at: [Link]

  • nicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

  • Factory Supply Potassium Peroxymonosulfate/Potassium Monopersulfate Compound Powder CAS 70693-62-8 - Sinobio Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Newer Biologically Active Pyridines: A Potential Review. Available at: [Link]

Sources

Application Notes and Protocols for 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution. As a highly reactive acyl chloride, this compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, procedural integrity, and the chemical principles underpinning the recommended practices. The guide details necessary personal protective equipment (PPE), proper storage conditions to maintain chemical stability, and step-by-step protocols for its use in a typical acylation reaction, including quenching and waste disposal procedures.

Introduction: Chemical Profile and Applications

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a bifunctional molecule featuring a pyridine ring substituted with bromine and chlorine atoms, and a highly reactive acyl chloride group. This unique combination of functional groups makes it a versatile building block in organic synthesis. The pyridine core is a common scaffold in many biologically active compounds, while the acyl chloride provides a reactive handle for forming amide, ester, and other carbonyl derivatives. Its applications primarily lie in the construction of complex molecular architectures for drug discovery and the development of novel agrochemicals.[1]

The reactivity of the acyl chloride functional group dictates the stringent handling and storage procedures required. Acyl chlorides readily react with nucleophiles, most notably water, leading to rapid hydrolysis and the release of corrosive hydrogen chloride (HCl) gas.[2] Therefore, all operations must be conducted under anhydrous conditions to preserve the integrity of the reagent and ensure the safety of the operator.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Toxic if swallowed.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the multiple hazards this chemical presents.[4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a snug fit and a full-face shield.[6]Protects against splashes of the corrosive solution and exposure to HCl gas generated upon contact with moisture.
Skin Protection A flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron should be worn over the lab coat.[7]Provides a barrier against accidental spills and splashes.
Hand Protection Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for prolonged use with this chemical.[7]These materials offer superior resistance to corrosive and reactive chemicals.
Respiratory Protection All handling of the solution must be performed inside a certified chemical fume hood.[8] In situations with a potential for exposure outside a fume hood, a respirator with an appropriate acid gas cartridge is required.Ensures that harmful vapors and HCl gas are effectively contained and not inhaled.
Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[8][9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[10]

Storage and Stability

Proper storage is critical to maintain the chemical's reactivity and prevent hazardous situations.

  • Moisture Control: The primary directive for storing 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution is the strict exclusion of moisture.[2][10] The container must be tightly sealed. It is often recommended to store such reactive materials under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][11] Refrigeration may be recommended, but always consult the supplier's specific instructions.

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, alcohols, and water.[10][12] Acyl chlorides react violently with these substances.[2]

  • Container Integrity: Containers should be inspected regularly for any signs of damage or leakage. Opened containers must be carefully resealed to prevent moisture ingress.[10][11]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the handling and use of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution.

General Handling and Dispensing Workflow

This workflow emphasizes the necessity of maintaining an inert and anhydrous environment throughout the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Prep Gather all necessary PPE and verify fume hood function Glassware Flame-dry all glassware and cool under inert gas Prep->Glassware Reagents Ensure all other reagents and solvents are anhydrous Glassware->Reagents Transfer Transfer solution via syringe under inert atmosphere Reagents->Transfer Reaction Add dropwise to reaction mixture at controlled temperature Transfer->Reaction Quench Quench excess reagent and reaction mixture Reaction->Quench Waste Dispose of waste in segregated, labeled containers Quench->Waste

Caption: General workflow for handling 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution.

Protocol: Amide Synthesis with a Primary Amine

This protocol details a typical acylation reaction.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution (e.g., 1M in Dichloromethane)

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous nitrogen or argon source

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa, syringes, and needles

Procedure:

  • Setup: Assemble the flame-dried round-bottom flask under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Acyl Chloride: Slowly add the 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution (1.05 equivalents) to the stirred reaction mixture via syringe. The slow, dropwise addition is critical to prevent a rapid temperature increase.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as appropriate.

Quenching and Waste Disposal

Proper quenching of residual acyl chloride is a critical safety step.[8]

Quenching Protocol:

  • Preparation: In a separate flask, prepare a quenching solution. A common and effective method is to use a stirred solution of isopropanol or methanol in a non-reactive solvent like toluene.[8][13] Water can also be used, but the reaction can be violent if not done carefully with cooling and slow addition.[8]

  • Slow Addition: Slowly and carefully add the excess 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution to the quenching solution, ensuring the temperature is controlled with an ice bath.

  • Neutralization: After the initial quench, cautiously add an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the generated HCl.[13]

  • Waste Segregation: All waste containing this compound, including quenched solutions and contaminated materials (gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[14][15][16]

Spill Management

In the event of a spill, immediate and appropriate action is required.

G spill Spill Occurs evacuate Evacuate immediate area Alert personnel spill->evacuate ppe Don appropriate PPE (if not already worn) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize Cautiously neutralize with sodium bicarbonate powder (for small spills) contain->neutralize collect Collect absorbed material using non-sparking tools neutralize->collect dispose Place in a sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the area and all equipment dispose->decontaminate

Caption: Decision workflow for managing a spill of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride solution.

Spill Response Steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.

  • Contain: For small spills, cover with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[14][16][17] Do not use combustible materials like paper towels.

  • Neutralize: Cautiously sprinkle sodium bicarbonate over the spill to neutralize the acidic components.

  • Collect: Using non-sparking tools, carefully scoop the contained material into a designated hazardous waste container.[15][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19]

References

  • PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Global Chemical Resources. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • ILO and WHO. (2018). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

  • YouTube. (2021). Personal Protective Equipment (PPE) - Intro to the Lab Bench. Retrieved from [Link]

  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

Sources

5-Bromo-2-chloro-3-pyridinecarbonyl chloride acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Acylation Protocols using 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-bromo-2-chloronicotinoyl chloride) is a high-value electrophilic building block in medicinal chemistry. It serves as a "privileged scaffold" for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals (e.g., Nicofluprole). Its structural utility lies in its orthogonal reactivity:

  • C3-Acyl Chloride: Highly reactive toward nucleophiles (amines/alcohols) for scaffold construction.

  • C2-Chloride: Activated for SNAr displacement after acylation.

  • C5-Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) in late-stage diversification.

This guide provides a validated protocol for N-acylation (amide coupling) while strictly controlling regioselectivity to avoid premature displacement of the C2-chloride or hydrolysis.

Chemical Profile & Stability

PropertySpecification
CAS Number 216979-91-2 (Acid Chloride) / 29241-65-4 (Acid Precursor)
Molecular Formula C₆H₂BrCl₂NO
Molecular Weight 254.89 g/mol
Appearance Off-white to yellow solid (often generated in situ)
Storage < -20°C, under Argon/Nitrogen. Moisture sensitive.
Reactivity Hazard Lachrymator; reacts violently with water/alcohols to release HCl.

Mechanism & Regioselectivity Strategy

The critical challenge in using this reagent is preventing nucleophilic aromatic substitution (SNAr) at the C2 position while engaging the C3-acyl chloride.

  • Kinetic Control: The acyl chloride reacts with amines at 0°C to RT within minutes to hours.

  • Thermodynamic Risk: The C2-Cl bond is activated by the ring nitrogen and the electron-withdrawing carbonyl group. Heating (>50°C) or using excess strong nucleophiles can trigger SNAr, displacing the chlorine.

Strategic Workflow:

ReactionPathway Start 5-Bromo-2-chloronicotinic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation Intermediate Acid Chloride (Reactive Species) Activation->Intermediate Path1 Pathway A (Desired): N-Acylation (0°C, DCM) Intermediate->Path1 Kinetic Control Path2 Pathway B (Avoid): S_NAr Displacement (>50°C, Excess Amine) Intermediate->Path2 Thermal/Excess Product1 Target Amide (Retains 2-Cl) Path1->Product1 Product2 By-product (2-Amino impurity) Path2->Product2

Figure 1: Reaction pathway illustrating the competition between the desired acylation (Pathway A) and the undesired SNAr side reaction (Pathway B).

Experimental Protocols

Protocol A: In Situ Generation of Acid Chloride

Rationale: The isolated acid chloride is hydrolytically unstable. Generating it fresh ensures maximum purity.

Reagents:

  • 5-Bromo-2-chloronicotinic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen/Argon.

  • Dissolution: Add 5-Bromo-2-chloronicotinic acid and anhydrous DCM. Stir to suspend.

  • Activation: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for methyl ester formation (M+14 relative to acid). If acid remains, add 0.2 equiv Oxalyl Chloride.

  • Concentration: Evaporate solvent under reduced pressure (rotary evaporator) to remove excess Oxalyl Chloride/HCl. Re-dissolve the yellow residue in fresh anhydrous DCM for the next step.

Protocol B: Regioselective Amide Coupling (N-Acylation)

Reagents:

  • Freshly prepared Acid Chloride (from Protocol A) in DCM.

  • Amine (Nucleophile) (1.0 - 1.1 equiv).

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 - 3.0 equiv).

  • DCM (Solvent).

Step-by-Step:

  • Preparation: Dissolve the Amine and Base (DIPEA) in anhydrous DCM in a separate flask. Cool to 0°C .[1][2][3]

  • Addition: Add the solution of Acid Chloride dropwise to the Amine/Base solution.

    • Note: Inverse addition (Acid Chloride -> Amine) is preferred to maintain the amine in excess locally, but adding Amine -> Acid Chloride is safer if the amine is valuable, to prevent di-acylation. For this specific scaffold, Acid Chloride -> Amine at 0°C minimizes SNAr risk by keeping the electrophile concentration low initially.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC/LCMS.

    • Endpoint: usually < 2 hours.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract with DCM (3x).

    • Wash organics with Brine. Dry over Na₂SO₄.[4]

  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).

Data & Optimization Guide

Solvent & Base Screening for Selectivity

SolventBaseTempResultNotes
DCM DIPEA 0°C -> RT Excellent Standard condition. High solubility, easy workup.
THFTEA0°C -> RTGoodUseful if amine is insoluble in DCM.
DMFK₂CO₃RTPoor Promotes SNAr at C2 due to polarity and solubility of inorganic base.
TolueneTEARefluxFailed Significant formation of C2-displacement by-product.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents. Use fresh Oxalyl Chloride. Avoid long storage of intermediate.
Impurity: M-Cl+Amine SNAr at C2 positionReaction temperature too high. Nucleophile too strong. Keep at 0°C longer.
Starting Material Remains Incomplete ActivationDMF catalyst was omitted or Oxalyl Chloride quality is poor.
Precipitate forms early Amine HCl salt crashing outEnsure enough solvent volume. Switch to THF if solubility is an issue.

Safety & Handling

  • Corrosivity: The acid chloride and oxalyl chloride cause severe skin burns and eye damage. Wear full PPE (gloves, goggles, lab coat).

  • Inhalation: Operations must be performed in a fume hood. Hydrolysis releases HCl gas.

  • Waste: Quench excess acid chloride with methanol/bicarbonate before disposal.

References

  • Compound Data: PubChem. 5-Bromo-2-chloronicotinic acid. National Library of Medicine. Link

  • Methodology (General Acid Chloride Synthesis): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Vilsmeier-Haack/Oxalyl Chloride mechanism).
  • Application (Agrochemical Synthesis): Synthesis of Nicofluprole and intermediates. GuideChem/Patent CN113321577A. Link

  • Regioselectivity in Pyrimidines/Pyridines: Regioselective Control of SNAr Amination. ResearchGate (Analogous chemistry for 2,4-dichloro systems). Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-3-cyanopyridine (Analogous hazards). Link

Sources

Troubleshooting & Optimization

5-Bromo-2-chloro-3-pyridinecarbonyl chloride reaction troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

  • Product ID: 5-Br-2-Cl-Nicotinoyl-Cl

  • CAS: 49609-84-9 (Base acid ref: 29241-62-1)

  • Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reactivity Profile

Welcome to the technical support hub for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride . This reagent is a trifunctional scaffold critical for Kinase Inhibitor discovery and PROTAC linker synthesis.

The "Tri-Vector" Reactivity Hierarchy: To successfully utilize this molecule, you must respect the kinetic hierarchy of its three reactive sites. Failure to do so is the primary cause of yield loss.

SiteFunctional GroupReactivity TypeKinetic PriorityCritical Handling Note
C-3 Acyl Chloride Nucleophilic Acyl Substitution#1 (Fastest) Moisture sensitive. Reacts at < 0°C.
C-2 Chloro

(Nucleophilic Aromatic Substitution)
#2 (Medium) Activated by the C-3 carbonyl. Can react with amines if heated > 40°C.
C-5 Bromo Metal-Catalyzed Cross-Coupling#3 (Slowest) Inert to standard acylation/substitution conditions.

Pre-Reaction Checklist (Storage & Stability)

Q: My reagent arrived as a solid, but it looks wet/gummy. Is it degraded? A: Likely, yes. This acid chloride is a low-melting solid (mp ~39–44°C) [1].[1] If exposed to ambient moisture, it hydrolyzes to 5-bromo-2-chloronicotinic acid and HCl. The "gum" is often a mixture of the acid and the anhydride.

  • Diagnostic: Check solubility in dry Dichloromethane (DCM). The acid chloride is soluble; the hydrolyzed acid is sparingly soluble in DCM.

  • Recovery: If you have >5g, you can attempt to rescue it by refluxing in thionyl chloride (

    
    ) with a drop of DMF to reconvert the acid to the acid chloride, followed by vacuum distillation [2].
    

Q: How should I store this? A: Store under Argon/Nitrogen at 2–8°C. Do not freeze-thaw repeatedly without an inert atmosphere, as condensation will kill the reactivity.

Core Protocol: Acylation (Amide Coupling)

Context: The most common workflow is coupling this reagent with an amine (


) to form a nicotinamide.
Standard Operating Procedure (SOP-05B)
  • Solvent: Anhydrous DCM or THF (avoid DMF if possible; it can accelerate

    
     side reactions).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Pyridine (as a base) can form acyl-pyridinium salts which are highly reactive but can sometimes lead to color impurities.

  • Temperature: -10°C to 0°C (Critical).

Step-by-Step:

  • Dissolve the amine (1.0 equiv) and Base (1.1 equiv) in dry DCM under

    
    . Cool to 0°C.[2]
    
  • Dissolve 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.05 equiv) in minimal DCM.

  • Slow Addition: Add the acid chloride solution to the amine solution dropwise.

    • Why? Keeping the acid chloride concentration low prevents the formation of anhydrides and minimizes the risk of the amine attacking the C-2 chlorine [3].

  • Stir at 0°C for 1 hour. Do not heat unless TLC shows no conversion.

Troubleshooting Guide (FAQ)

Issue A: "I see two spots on TLC. One is my product, what is the other?"
ObservationDiagnosisRoot CauseSolution
Spot is acidic (streaks on silica) Hydrolysis Water in solvent/atmosphere converted COCl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

COOH.
Dry solvents over molecular sieves. Use fresh bottle of reagent.
Spot is non-polar, runs high Anhydride Reaction of Product Amide with excess Acid Chloride (rare) or Acid + Acid Chloride.Quench reaction with a primary amine (like morpholine) to break anhydride.
Spot has +Mass (Amine) Regio-isomer

at C-2.
The amine attacked the Chlorine instead of the COCl.
Too Hot. Repeat reaction at -20°C. Ensure amine is added to the acid chloride if the amine is very nucleophilic.
Issue B: "The reaction turned black/tarry."

Cause: Pyridine acid chlorides are prone to "ketene-like" polymerization if treated with strong bases without a nucleophile present immediately [4]. Fix: Ensure the amine is present before adding the base, or mix the amine and base first, then add the acid chloride slowly.

Issue C: "I cannot remove the 2-Chloro group later."

Context: Users often want to displace the 2-Cl with a different nucleophile (e.g., an alkoxide) after the amide is formed. Explanation: Once you form the amide, the electron-withdrawing power of the C-3 position is reduced (Amide < Acid Chloride). The 2-Cl becomes less reactive toward


.
Fix:  You may need to use stronger conditions (NaH/DMF, heat) or switch to a palladium-catalyzed Buchwald-Hartwig coupling to displace the 2-Cl on the amide scaffold [5].

Visualizing the Chemistry

Workflow Diagram: Reaction Logic & Failure Modes

ReactionLogic cluster_downstream Downstream Functionalization Start 5-Br-2-Cl-Nicotinoyl Chloride Reaction Reaction with Amine (R-NH2) Base, DCM, 0°C Start->Reaction Dry Conditions Hydrolysis FAILURE: Hydrolysis (Forms Carboxylic Acid) Start->Hydrolysis Moisture present Product Desired Amide (Acylation at C-3) Reaction->Product Kinetic Control (<0°C) SNAr FAILURE: SNAr at C-2 (Displacement of Cl) Reaction->SNAr Thermodynamic Control (>40°C) Excess Amine Coupling C-5 Functionalization Product->Coupling Pd-Catalysis (Suzuki)

Figure 1: Reaction pathway showing the kinetic competition between the desired acylation and common failure modes (Hydrolysis and


).
Decision Tree: Purification Strategy

Purification Check Check Crude Purity (LCMS/TLC) Solid Is the byproduct Acidic (COOH)? Check->Solid Wash Wash organic layer with sat. NaHCO3 Solid->Wash Yes (Hydrolysis) Col Flash Column (Acidified Silica) Solid->Col No (Other impurity) Recryst Recrystallize (Hexane/EtOAc) Wash->Recryst If purity >90% Col->Recryst Final Polish

Figure 2: Purification logic. The presence of the hydrolyzed acid is the most common impurity and can often be removed via a basic wash (NaHCO3) which converts the acid to the water-soluble salt, leaving the desired amide in the organic layer.

Quantitative Data: Solvent Compatibility

SolventSuitabilityRisk FactorRecommendation
Dichloromethane (DCM) High LowPreferred. Good solubility, easy workup.
Tetrahydrofuran (THF) High MediumGood for polar amines. Must be anhydrous (peroxides/water).
DMF/DMAc Low High High polarity increases rate of

side reactions (Cl displacement). Hard to remove.
Toluene Medium LowGood for scale-up, but solubility of the acid chloride may be poor at 0°C.

References

  • Sigma-Aldrich. 2-Chloropyridine-3-carbonyl chloride Product Specification. Link

  • BenchChem. Purification of Crude 5-Bromo-6-chloronicotinoyl chloride. Technical Support Center. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Pyridine synthesis and reactivity profiles).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on aminopyridine scaffolds).

Sources

Technical Support Center: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. We will address common challenges, provide in-depth explanations for procedural choices, and offer robust troubleshooting strategies to ensure the successful and efficient preparation of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride?

A1: Solvent selection is paramount as it directly influences reaction kinetics, solubility of the starting material (5-Bromo-2-chloro-3-pyridinecarboxylic acid), and the stability of the highly reactive acyl chloride product. The ideal solvent should:

  • Be Aprotic and Inert: Protic solvents like water or alcohols will react with the acyl chloride product, leading to hydrolysis back to the carboxylic acid or formation of an ester, respectively.[1][2]

  • Provide Adequate Solubility: The starting carboxylic acid must be sufficiently soluble to react efficiently.

  • Have an Appropriate Boiling Point: The boiling point should be suitable for the reaction temperature, allowing for effective heat control and being low enough for easy removal during work-up.

  • Minimize Side Reactions: The solvent should not promote degradation or unwanted side reactions.

Commonly used inert, aprotic solvents include dichloromethane (DCM), chloroform, or toluene. Some procedures also utilize the chlorinating agent itself, such as thionyl chloride, as the solvent in a "neat" reaction.[3]

Q2: What are the most common chlorinating agents for this synthesis, and how do they differ?

A2: The two most prevalent chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

  • Thionyl Chloride (SOCl₂): This is a cost-effective and widely used reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification.[4] However, reactions may require heating (reflux), and traces of sulfur-containing impurities can sometimes contaminate the product.[5]

  • Oxalyl Chloride ((COCl)₂): This reagent is often more reactive, allowing for milder reaction conditions (e.g., room temperature).[6] Its byproducts (CO, CO₂, HCl) are also gaseous. It is typically used in conjunction with a catalyst like N,N-dimethylformamide (DMF).

The choice often depends on the scale of the reaction, sensitivity of the starting material, and desired purity.

Q3: What is the function of a catalyst like N,N-dimethylformamide (DMF)?

A3: DMF acts as a nucleophilic catalyst. It reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a highly reactive Vilsmeier-type intermediate (N,N-dimethylchloroformiminium chloride). This intermediate is a much more potent acylating agent than the chlorinating agent alone. It activates the carboxylic acid, facilitating the nucleophilic attack and subsequent formation of the acyl chloride.[7] Only a catalytic amount is needed to initiate and sustain this cycle.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring the disappearance of the starting carboxylic acid is key. However, acyl chlorides are highly reactive and can hydrolyze back to the acid on a standard silica TLC plate, giving a misleading result.[8]

A reliable method is TLC analysis via derivatization :

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot with a few drops of methanol. This rapidly converts the newly formed, unstable acyl chloride into its stable methyl ester derivative.

  • Spot this quenched sample on a TLC plate alongside a spot of the original carboxylic acid starting material.

  • The formation of a new, less polar spot (the methyl ester) and the disappearance of the polar starting acid spot indicate the reaction is proceeding to completion.[8]

Q5: What is the standard work-up procedure, and is purification necessary?

A5: Due to its reactivity, 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is often generated and used immediately in the subsequent reaction step without rigorous purification.[6]

The typical work-up involves:

  • Removal of Excess Reagent: Excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure (vacuum).[3] This step should be performed carefully in a well-ventilated fume hood.

  • Azeotropic Removal (Optional): Toluene can be added and co-evaporated under vacuum to help remove the last traces of the chlorinating agent. The resulting crude acyl chloride is typically a solid or oil and is carried forward directly. If high purity is required, vacuum distillation can be attempted, but this risks thermal degradation.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting carboxylic acid.

  • Potential Cause A: Presence of Moisture. Water will consume the chlorinating agent and hydrolyze the product. Acyl chlorides are extremely sensitive to moisture.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous solvents and fresh, high-quality chlorinating agents.

  • Potential Cause B: Insufficient Chlorinating Agent. The stoichiometry may be incorrect, or the reagent may have degraded upon storage.

    • Solution: Use a molar excess of the chlorinating agent (typically 1.5 to 3 equivalents). For thionyl chloride, which can also serve as the solvent, a larger excess is used.[3] Always use a freshly opened bottle or a properly stored reagent.

  • Potential Cause C: Inadequate Temperature. The activation energy for the reaction may not be met.

    • Solution: If using thionyl chloride without a catalyst, gentle heating or reflux is often required. Monitor the reaction for the evolution of HCl and SO₂ gas as an indicator of reactivity.

  • Potential Cause D: Catalyst Inactivity. The DMF catalyst may be of poor quality or absent.

    • Solution: Add a catalytic amount (1-2 drops) of fresh DMF to the reaction mixture.

Problem 2: The reaction stalls, or the final product appears dark and impure.

  • Potential Cause A: Degradation at High Temperatures. Pyridine derivatives can be sensitive to prolonged heating, leading to charring and side-product formation.

    • Solution: Maintain careful temperature control. If using reflux, ensure it is not excessively vigorous. Consider switching from thionyl chloride to oxalyl chloride/DMF, which allows for lower reaction temperatures.[6]

  • Potential Cause B: Side Reactions with the Pyridine Ring. Although the ring is electron-deficient, aggressive conditions could lead to unwanted reactions.

    • Solution: Employ the mildest conditions that afford complete conversion. The use of an inert solvent like DCM provides better temperature modulation compared to neat conditions.

  • Potential Cause C: Impure Starting Material. Impurities in the 5-Bromo-2-chloro-3-pyridinecarboxylic acid can lead to side products.

    • Solution: Ensure the purity of the starting material by recrystallization or other appropriate methods before commencing the reaction.

Problem 3: Low yield of the final product after the subsequent reaction step.

  • Potential Cause A: Incomplete Removal of Chlorinating Agent. Residual thionyl chloride or HCl can interfere with nucleophiles in the next step.

    • Solution: After the initial evaporation, add an anhydrous, inert solvent like toluene and evaporate again under vacuum. This azeotropic removal helps chase out volatile acidic impurities.

  • Potential Cause B: Hydrolysis of the Acyl Chloride. The product may have been exposed to atmospheric moisture during handling or work-up.

    • Solution: Handle the crude acyl chloride under an inert atmosphere. Prepare the subsequent reaction in a separate flask and add the nucleophile/other reagents to the solution of the acyl chloride, or vice-versa, without prolonged exposure to air.

Data Summary: Impact of Solvent and Conditions

ParameterThionyl Chloride (Neat)Thionyl Chloride in Toluene/DCMOxalyl Chloride in DCM
Temperature Reflux (e.g., 79-120°C)Reflux (e.g., 40-110°C)0°C to Room Temperature
Reaction Time 1-4 hours2-6 hours1-3 hours
Catalyst Not always requiredRecommended (DMF)Required (DMF)
Pros No solvent removal needed; high concentration.Good temperature control; easier work-up.Mild conditions; clean byproducts.
Cons High temperature may cause degradation; difficult to remove excess SOCl₂.Requires solvent removal.Higher cost of reagent.
Best For Robust substrates; large-scale synthesis where cost is a factor.Temperature-sensitive substrates; good process control.Highly sensitive substrates; high-purity applications.

Experimental Protocols & Workflows

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 5-Bromo-2-chloro-3-pyridinecarboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) to create a slurry (approx. 5-10 mL per gram of acid).

  • Addition: Slowly add thionyl chloride (2.0 eq) to the stirring suspension at room temperature. Add one drop of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution and by the TLC method described in the FAQs.

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the DCM and excess thionyl chloride.

  • Final Product: The resulting crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride can be re-dissolved in a suitable anhydrous solvent for the next step.

Visual Workflow for Synthesis and Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow A 1. Setup Flame-dry glassware under N2 atmosphere. B 2. Reagent Addition Charge acid, solvent (DCM). Add SOCl2 & cat. DMF. A->B C 3. Reaction Heat to reflux (40°C). Monitor via TLC. B->C D 4. Work-up Cool to RT. Evaporate solvent & excess SOCl2. C->D E 5. Product Isolation Crude acyl chloride obtained. Use immediately. D->E

Caption: General workflow for acyl chloride synthesis.

G cluster_causes_no_conv Causes for No Conversion cluster_causes_impure Causes for Impurities / Low Yield Start Reaction Issue: Low Yield / Impurities Q1 Is Starting Material Consumed (TLC)? Start->Q1 C1 Wet Reagents or Glassware Q1->C1 No C2 Low Temperature or Inactive Catalyst Q1->C2 No C3 Product Hydrolysis (Moisture during work-up) Q1->C3 Yes C4 Thermal Degradation (Excessive Heat) Q1->C4 Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

  • CN111099975A: Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • What should I reconsider in my experiment for acyl chloride to be formed?
  • 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester. ChemicalBook.
  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace.
  • Acyl chloride. Wikipedia.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Reactions of Acid Chlorides. Chemistry LibreTexts.

Sources

Technical Support Center: Catalyst Selection for 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you in your synthetic endeavors.

Introduction: Navigating the Challenges of a Multi-functional Substrate

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a versatile building block with three potential sites for modification: the C5-Bromo, C2-Chloro, and the C3-carbonyl chloride functionalities. The primary challenge in its application lies in achieving selective functionalization, particularly at the two distinct carbon-halogen bonds. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst add further layers of complexity.[1] This guide will provide a framework for rational catalyst selection and troubleshooting to address these challenges head-on.

Core Principle: Chemoselectivity in C-Br vs. C-Cl Bond Coupling

The cornerstone of predictable outcomes with this substrate is understanding the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is governed by their bond dissociation energies, following the order: C-I > C-Br > C-Cl.[2][3]

  • The C-Br Bond (Position 5): This bond is weaker and therefore more reactive. It is more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2][3][4] This allows for selective coupling at the 5-position under relatively mild reaction conditions.

  • The C-Cl Bond (Position 2): This bond is significantly stronger, making it less reactive.[3] To achieve coupling at this position, more robust and highly active catalyst systems, often in conjunction with higher reaction temperatures, are necessary.[1][2]

This inherent reactivity difference is the key to achieving selective, stepwise functionalization of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Catalyst Selection & Reaction Setup

Q1: I am starting a new project with 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. Where do I begin with catalyst selection for a Suzuki-Miyaura coupling?

A1: Your starting point depends on which position you want to functionalize.

  • For selective coupling at the C5-Br position: You can begin with a standard, commercially available palladium catalyst such as Pd(PPh₃)₄ . Milder reaction conditions (e.g., lower temperature, weaker base) will favor reaction at the more reactive C-Br bond.[2]

  • For coupling at the C2-Cl position: This is more challenging and requires a more sophisticated catalyst system. You will need a palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂ , combined with a bulky, electron-rich phosphine ligand (e.g., XPhos , SPhos , P(t-Bu)₃ ) or an N-heterocyclic carbene (NHC) ligand .[1][5][6] These ligands are crucial for facilitating the oxidative addition of the stronger C-Cl bond.[7]

Below is a decision-making workflow for initial catalyst selection:

G start Desired Coupling Position? c5_br C5-Bromo Position start->c5_br Selective c2_cl C2-Chloro Position start->c2_cl Selective (after C5 functionalization) mild_cond Milder Conditions (Lower Temp, Weaker Base) c5_br->mild_cond forcing_cond Forcing Conditions (Higher Temp, Stronger Base) c2_cl->forcing_cond std_cat Standard Catalyst System e.g., Pd(PPh₃)₄ mild_cond->std_cat adv_cat Advanced Catalyst System Pd Precatalyst + Bulky Ligand (e.g., XPhos, SPhos, NHC) forcing_cond->adv_cat

Caption: Initial catalyst selection workflow.

Q2: My reaction mixture is turning black and a precipitate is forming. What is happening?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates that your palladium catalyst is decomposing and precipitating out of solution.[8] This is a common mode of catalyst deactivation and will lead to a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture. Use fresh ligands or those that have been stored properly under an inert atmosphere.

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the Pd(0) active species.

  • Purity of Reagents: Impurities in your starting materials, solvents, or base can lead to catalyst deactivation.[1]

  • Temperature Control: While higher temperatures can be necessary for C-Cl coupling, excessive heat can accelerate catalyst decomposition.[8] Consider if the temperature can be lowered, perhaps in conjunction with a more active ligand or a longer reaction time.

  • Ligand Choice: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation.[1] Bulky ligands, such as the Buchwald-type phosphines or NHCs, can help to sterically hinder this unwanted coordination.

Q3: The carbonyl chloride group at the 3-position is reactive. Will it be stable under my cross-coupling conditions?

A3: This is a critical consideration. The carbonyl chloride is an acyl chloride and is susceptible to hydrolysis and reaction with nucleophiles.

  • Suzuki-Miyaura Coupling: Standard Suzuki-Miyaura conditions often employ an aqueous base (e.g., Na₂CO₃, K₂CO₃ in water).[4] This will likely hydrolyze your carbonyl chloride to the corresponding carboxylic acid. To preserve the carbonyl chloride, you must use anhydrous conditions .[9] Consider using a base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) in a dry aprotic solvent like toluene or THF.[9][10]

  • Heck and Sonogashira Couplings: These reactions are often run under anhydrous conditions with amine bases (e.g., triethylamine, diisopropylethylamine). The carbonyl chloride is generally stable under these conditions, but it is always advisable to run a small-scale test reaction and monitor for any side products.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

Q4: I am attempting a Suzuki-Miyaura coupling, but I am observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or certain heteroaromatic boronic acids.[8] It is often promoted by the presence of water and the basic conditions of the reaction.

Troubleshooting Steps:

  • Minimize Water: While some water is often necessary to dissolve the base, excessive amounts can accelerate protodeboronation.[8] Try using anhydrous conditions with a base like K₃PO₄, which may only require a minimal amount of water to be effective.

  • Use Stabilized Boron Reagents: If protodeboronation is a persistent issue, consider using more stable boron reagents such as pinacol esters or MIDA boronates.[11] MIDA boronates are particularly stable and can be used in sequential couplings.[11]

  • Choice of Base: The rate of protodeboronation can be pH-dependent. Switching to a different base (e.g., from a carbonate to a phosphate) may alter the pH and slow down this side reaction.[8]

Q5: My main side product is the homocoupling of my boronic acid. What is causing this and how can I fix it?

A5: Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ reacting to form Ar-Ar) is another common side reaction. It is often promoted by the presence of Pd(II) species and oxygen.[11]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) species present, although Pd(II) precatalysts are often used and reduced in situ.

  • Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) relative to your pyridine substrate.

The catalytic cycle for Suzuki-Miyaura coupling and common side reactions are illustrated below:

G cluster_0 Main Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_ii Ar-Pd(II)L₂-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal + R'-B(OR)₂ + Base homocoupling Homocoupling 2 R'-B(OR)₂ --[Pd(II), O₂]--> R'-R' pd_ii->homocoupling pd_ii_r Ar-Pd(II)L₂-R' transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 + Ar-R' protodeborylation Protodeboronation R'-B(OR)₂ + H⁺ → R'-H

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Section 3: Heck and Sonogashira Coupling

Q6: I want to perform a Sonogashira coupling with a terminal alkyne. What catalyst system should I use and what side reactions should I look out for?

A6: For Sonogashira coupling, the reactivity trend is also I > Br > Cl, so you can achieve selective coupling at the C5-Br position.[12] A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (e.g., CuI ). An amine base like triethylamine is used as both the base and often as the solvent.

The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst and the presence of oxygen.[12]

Troubleshooting Steps for Alkyne Homocoupling:

  • Maintain Anaerobic Conditions: Rigorously degas all solvents and reagents and keep the reaction under a positive pressure of an inert gas.[12]

  • Consider a Copper-Free Protocol: If homocoupling is a persistent problem, there are effective copper-free Sonogashira protocols available, which often rely on more specialized palladium catalysts and ligands.[12]

Q7: What are the key considerations for a Heck coupling reaction with this substrate?

A7: The Heck reaction couples the aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[13] Similar to other cross-couplings, achieving reactivity at the C2-Cl position will require a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand).

Key Considerations:

  • Base Selection: An organic base such as triethylamine or a stronger inorganic base like K₂CO₃ is typically used.

  • Alkene Partner: The reaction works best with activated alkenes, such as acrylates, styrenes, or other electron-deficient olefins.

  • Regioselectivity: The addition of the aryl group to the alkene can occur at either of the two olefinic carbons. The regioselectivity is influenced by the electronic and steric properties of both the alkene and the aryl halide.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position (Illustrative)

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.

Protocol 2: Suzuki-Miyaura Coupling at the C2-Chloro Position (Illustrative, assuming the C5 position is already functionalized)

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-substituted-2-chloro-3-pyridinecarbonyl chloride (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add a palladium precatalyst such as Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Stir the reaction mixture at a higher temperature (e.g., 100-110 °C) and monitor its progress by TLC or LC-MS.

Data Summary: Catalyst & Ligand Recommendations

Coupling PositionReaction TypeRecommended Pd PrecatalystRecommended LigandTypical BaseTypical SolventTemperature (°C)
C5-Bromo Suzuki-MiyauraPd(PPh₃)₄PPh₃ (in precatalyst)K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80 - 100
C5-Bromo SonogashiraPdCl₂(PPh₃)₂, CuIPPh₃ (in precatalyst)Et₃N, DIPEAEt₃N, THF25 - 80
C5-Bromo HeckPd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120
C2-Chloro Suzuki-MiyauraPd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, P(t-Bu)₃, NHCsK₃PO₄, Cs₂CO₃Toluene, Dioxane (anhydrous)100 - 120
C2-Chloro HeckPd(OAc)₂, Pd₂(dba)₃P(t-Bu)₃, Buchwald ligandsK₃PO₄, Cs₂CO₃DMF, Dioxane100 - 140

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. [URL: https://www.benchchem.com/application-notes/5-bromo-2-chloropyrimidine-cross-coupling-reactions]
  • Technical Support Center: Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. [URL: https://www.benchchem.com/technical-support/sonogashira-coupling-5-bromo-2-chlorobenzothiazole]
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem. [URL: https://www.benchchem.com/technical-support/catalyst-selection-cross-coupling-5-bromo-2-chloropyrimidine]
  • Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. BenchChem. [URL: https://www.benchchem.com/technical-support/managing-c-br-c-cl-bond-differential-reactivity]
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. BenchChem. [URL: https://www.benchchem.com/comparative-guide/reaction-products-5-bromo-2-chloropyrimidine]
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00431]
  • Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with arylboronic acids a - ResearchGate. [URL: https://www.researchgate.net/figure/Acylative-Suzuki-Miyaura-cross-coupling-reaction-of-acyl-chlorides-with-arylboronic_fig1_338666352]
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/cc/b201662c]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00567]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.05%3A_Suzuki-Miyaura_Coupling]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/194]
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. [URL: https://www.benchchem.com/troubleshooting-guide/suzuki-coupling-reactions]
  • Phosphine Ligand Application Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b01771]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [URL: https://www.mdpi.com/1420-3049/21/11/1460]
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/x/general-papers/a-2696/]
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/02%3A_Reaction_Mechanisms/2.
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [URL: https://www.mdpi.com/1420-3049/24/2/231]
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949603/]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272825/]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298836/]
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc06277a]
  • Buchwald Phosphine Ligands. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inline-monitoring/buchwald-phosphine-ligands]
  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/1420-3049/23/9/2231]
  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/404]
  • Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257850125_Modification_of_ligand_properties_of_phosphine_ligands_for_C-C_and_C-N_bond-forming_reactions]
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00392]
  • The Intramolecular Heck Reaction. Macmillan Group. [URL: https://www.macmillan-group.mit.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyridine-sulfinates-as-general-nucleophilic-in-Reeves-Han/4b8a2456447990022d2571b7b75222f7a93a559d]
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01287a]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://www.youtube.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. [URL: https://www.orgchemres.org/article_159954.html]

Sources

Work-up procedure for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RXN-5Br2Cl-Nicotinoyl Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

Welcome to the technical support center for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-bromo-2-chloronicotinoyl chloride). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways) and agrochemicals.

Unlike standard benzoyl chlorides, this compound possesses a pyridine nitrogen and a 2-chloro substituent . These features create a unique reactivity profile:

  • High Electrophilicity: The electron-deficient pyridine ring (enhanced by the 2-Cl and 5-Br EWGs) makes the carbonyl carbon exceptionally sensitive to hydrolysis.

  • Self-Reactivity: The basic nitrogen is less basic than unsubstituted pyridine, but salt formation (hydrochloride) is still possible, complicating solubility.

  • Thermal Instability: The C-Cl bond at the 2-position is susceptible to nucleophilic aromatic substitution (

    
    ) at elevated temperatures.
    

Core Protocol: Isolation & Work-up (The "Azeotropic Strip")

User Question: "I just finished refluxing 5-bromo-2-chloronicotinic acid with thionyl chloride. How do I isolate the chloride without degrading it?"

Technical Response: Do not perform an aqueous work-up. The high reactivity of this acid chloride will lead to immediate hydrolysis back to the starting material. The industry-standard protocol is the Azeotropic Strip Method .

Step-by-Step Procedure
StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to room temperature (20–25°C).
2 Bulk Concentration Remove bulk

(or

) via rotary evaporation at < 40°C .
3 The Toluene Chase Add anhydrous Toluene (2–3 volumes relative to crude).
4 Azeotropic Distillation Evaporate the toluene under reduced pressure.[1] Repeat 2–3 times.
5 Final Drying Dry under high vacuum (0.1–0.5 mbar) for 1 hour.

Why Toluene? Thionyl chloride (


) has a boiling point of 76°C. While it is volatile, traces often adhere to the crystalline lattice of the product. Toluene forms a binary azeotrope with thionyl chloride, facilitating its complete removal at lower temperatures, preventing thermal degradation of the sensitive 2-chloro moiety.
Visual Workflow: Isolation Logic

IsolationWorkflow Start Crude Reaction Mixture (Acid Chloride + Excess SOCl2) Evap Rotary Evaporation (< 40°C) Start->Evap Toluene Add Anhydrous Toluene (Azeotrope Agent) Evap->Toluene Check Is residue solid? Check->Toluene No (Oil/Wet) Vacuum High Vacuum Drying (Remove trace HCl/SO2) Check->Vacuum Yes Strip Strip to Dryness (Repeat 2x) Toluene->Strip Strip->Check Final Product Ready for Coupling (Store under N2) Vacuum->Final

Figure 1: The "Azeotropic Strip" workflow ensures removal of corrosive chlorinating agents without exposing the sensitive product to moisture.

Troubleshooting Guide (Q&A)

Issue: Hydrolysis & Purity

Q: "My LCMS shows a large peak for the carboxylic acid (mass M+1 = 236/238) instead of the ester/amide product. Did the reaction fail?"

A: Not necessarily. This is a common artifact of sampling technique .

  • The Cause: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is so reactive that it hydrolyzes in the LCMS vial if you use standard methanol/water gradients or wet solvents.

  • The Fix (Quench Test): Take a small aliquot of your reaction mixture and quench it immediately into excess dry methanol or butylamine . Run LCMS on that sample.

    • If you see the Methyl Ester (M+1 ≈ 250)

      
       Your acid chloride was formed correctly.
      
    • If you still see Acid

      
       The chlorination reaction was incomplete.
      
Issue: Color Change & Degradation

Q: "The product turned from off-white to dark brown/black during concentration. Is it ruined?"

A: This indicates thermal decomposition .

  • Mechanism: The 2-chloro position is activated. At high temperatures (>50°C) or in the presence of trace acid, the pyridine ring can undergo self-polymerization or nucleophilic attack by chloride ions.

  • Prevention:

    • Never set the water bath above 40°C .

    • Ensure the vacuum is strong enough to distill solvents at this low temperature.

    • Avoid prolonged storage; use immediately in the next step.

Issue: Purification

Q: "Can I purify the acid chloride on a silica gel column?"

A: Absolutely not.

  • Reasoning: Silica gel contains surface hydroxyl groups and absorbed water. The acid chloride will react with the silica, hydrolyzing back to the acid and permanently binding to the column matrix.

  • Alternative: If the crude is too dirty, use sublimation (if solid) or vacuum distillation (if oil), but be extremely careful with the temperature (see above). In 95% of cases, the crude material from the "Azeotropic Strip" is sufficient for the next step.

Downstream Application: Amide Coupling Work-up

User Context: "I used the crude acid chloride to make an amide. Now I have a reaction mixture with pyridine base, unreacted amine, and my product. How do I work this up?"

Technical Response: The presence of the pyridine ring in your product complicates the standard "Acid/Base" wash because your product itself can be protonated.

Protocol: The "Buffered" Wash
PhaseWash SolutionPurpose
Organic Phase DCM or EtOAcCarrier solvent.
Wash 1 Sat.

Neutralizes HCl salts and removes unreacted carboxylic acid.
Wash 2 0.5M Citric Acid Critical Step: Removes unreacted amine and pyridine base. Note: Citric acid is mild (pH ~3-4). It will protonate the pyridine base/amine but usually not the electron-deficient pyridine ring of your product, keeping your product in the organic layer.
Wash 3 Brine Removes residual water.
Visual Workflow: Extraction Logic

WorkupLogic Input Crude Coupling Mix (DCM/EtOAc) BaseWash Wash: Sat. NaHCO3 Input->BaseWash Remove Acid AcidWash Wash: 0.5M Citric Acid BaseWash->AcidWash Remove Amines Decision Is Product in Org? AcidWash->Decision Dry Dry (Na2SO4) & Conc. Decision->Dry Yes (Standard) Rescue Neutralize Aq to pH 7 Re-extract Decision->Rescue No (Product Protonated)

Figure 2: Extraction logic for pyridine-containing amides. Citric acid is preferred over HCl to prevent product loss to the aqueous phase.

References

  • BenchChem Technical Support. Purification of Crude 5-Bromo-6-chloronicotinoyl chloride. Retrieved from BenchChem Database. Link

  • World Intellectual Property Organization. Process for the preparation of pyridine derivatives. WO2019154432. Link

  • Schering Aktiengesellschaft. Carboxylic acid amide derivatives.[2] US Patent 5440044.[2] (Describes the use of 6-bromopyridine-2-carboxylic acid chloride, analogous chemistry). Link

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. (General mechanism for pyridine-catalyzed acylation). Link

  • National Institutes of Health (PubChem). 5-Bromo-2-chloropyridine - Compound Summary. (Physical properties and stability data).[3] Link[4]

Sources

Validation & Comparative

5-Bromo-2-chloro-3-pyridinecarbonyl chloride vs other acyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride vs. Standard Acyl Chlorides Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Navigating High-Reactivity Heterocyclic Building Blocks

Executive Summary

In the landscape of drug discovery, 5-Bromo-2-chloro-3-pyridinecarbonyl chloride represents a "privileged" but volatile electrophile. Unlike standard reagents such as Benzoyl Chloride, which serve primarily as simple acylating agents, this pyridine derivative acts as a trifunctional scaffold . It offers an acyl chloride for immediate coupling, a 2-chloro position for subsequent nucleophilic aromatic substitution (


), and a 5-bromo handle for palladium-catalyzed cross-coupling.

This guide objectively compares its performance against standard aromatic acyl chlorides, highlighting the critical "reactivity-selectivity" trade-off required to handle it successfully.

Chemical Profile & Structural Analysis[1][2]

The reactivity of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the halogen substituents.

  • The Pyridine Core: The nitrogen atom (

    
    ) pulls electron density from the ring, making the carbonyl carbon significantly more electrophilic than in benzene analogs.
    
  • The 2-Chloro Substituent: Located ortho to the nitrogen and the carbonyl, it exerts a strong inductive effect (-I), further destabilizing the carbonyl bond and accelerating nucleophilic attack. Crucially, this position is also susceptible to displacement.

  • The 5-Bromo Substituent: Provides remote electron withdrawal and serves as a latent handle for Suzuki/Buchwald couplings.

Visualizing the Electronic Landscape

ElectronicEffects Core Pyridine Ring (Electron Deficient) COCl Carbonyl Chloride (Hyper-Electrophilic) Core->COCl Transmits Effects N_atom Ring Nitrogen (Inductive Withdrawal) N_atom->Core Deactivates Ring Cl_group 2-Chloro Group (Ortho -I Effect) Cl_group->COCl Activates Carbonyl Br_group 5-Bromo Group (Remote Withdrawal) Br_group->Core Weak Deactivation

Figure 1: Electronic influences on the carbonyl center. The convergence of the Nitrogen and 2-Chloro inductive effects creates a hyper-reactive acylating center.

Comparative Reactivity Matrix

The following table contrasts 5-Bromo-2-chloro-3-pyridinecarbonyl chloride with common alternatives used in medicinal chemistry.

FeatureBenzoyl Chloride Nicotinoyl Chloride 5-Bromo-2-chloro-3-pyridinecarbonyl Cl
Primary Reactivity Moderate ElectrophileHigh ElectrophileHyper-Electrophile
Hydrolysis Rate Slow (Minutes to Hours)Fast (Seconds to Minutes)Instantaneous (Violent fuming)

Risk
NoneLowHigh (at 2-Cl position)
Storage Stability High (Liquid, shelf-stable)Moderate (Solid HCl salt)Low (Must be generated in situ)
Selectivity Control Easy (RT reactions)Moderate (0°C required)Difficult (-20°C to 0°C required)
Key Performance Insight: The

Trap

Unlike Benzoyl chloride, where the only risk is hydrolysis, our subject molecule presents a "dual-electrophile" risk. A strong nucleophile (e.g., a primary amine) intended to react with the acyl chloride may also attack the 2-chloro position, especially if the reaction warms up too quickly or if excess base is present.

Experimental Protocols

Due to its instability, 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is rarely purchased. It is best synthesized in situ from 5-bromo-2-chloronicotinic acid.

Protocol A: In Situ Generation & "Cold-Selectivity" Coupling

Objective: Synthesize the acyl chloride and couple with an amine while preventing


 side reactions.

Reagents:

  • 5-Bromo-2-chloronicotinic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) [Anhydrous][1]

  • Target Amine (1.0 equiv)[2]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 5-bromo-2-chloronicotinic acid in anhydrous DCM (0.2 M) under

      
      .
      
    • Cool to 0°C.

    • Add Oxalyl Chloride dropwise over 10 minutes.

    • Add catalytic DMF.[1][3][4] Note: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous.
    • Stir at Room Temperature (RT) for 2 hours until the solution is clear.

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM. Do not store.

  • Coupling (The "Cold-Selectivity" Phase):

    • Cool the acyl chloride solution to -20°C (Ice/Salt bath).

    • In a separate flask, mix the Target Amine and DIPEA in DCM.

    • Add the Amine/Base mixture slowly to the acyl chloride solution over 30 minutes.

    • Rationale: Low temperature favors the kinetic product (Amide) over the thermodynamic side-product (

      
       displacement of Cl).
      
  • Workup:

    • Quench with cold saturated

      
      .
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Protocol B: Reaction Pathway Logic

ReactionPathways Start 5-Bromo-2-chloro-3-pyridinecarbonyl Cl + Primary Amine (R-NH2) Condition_Cold Path A: Kinetic Control (-20°C, 1.0 eq Base) Start->Condition_Cold Condition_Hot Path B: Thermodynamic/Excess Base (RT or >0°C, Excess Base) Start->Condition_Hot Product_Amide Target Amide (Desired Product) Condition_Cold->Product_Amide Fast Acylation Product_Side Side Product: 2-Amino Substitution (SnAr Displacement of Cl) Condition_Hot->Product_Side Competing SnAr

Figure 2: Reaction pathways. Strict temperature control is required to favor Path A (Amide formation) and suppress Path B (


).
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or atmosphere.Use freshly distilled DCM and keep under

flow. This reagent fumes violently with ambient moisture.[5]
Formation of Bis-Adduct

reaction occurring at 2-Cl.
Lower reaction temperature to -20°C or -40°C. Add amine very slowly to avoid local concentration spikes.
Incomplete Activation Old Oxalyl Chloride or wet DMF.Use fresh Oxalyl Chloride.[6] Ensure DMF is anhydrous. Monitor acid consumption by TLC (convert aliquot to methyl ester with MeOH).
References
  • ChemicalBook. (2025). 5-bromo-3-chloropyridine-2-carbonitrile Properties and Synthesis. Retrieved from

  • BenchChem. (2024). Synthesis of 5-Bromo-6-chloronicotinoyl Chloride: Common Conditions. Retrieved from

  • Common Organic Chemistry. (2023). Conversion of Carboxylic Acids to Acid Chlorides using Oxalyl Chloride. Retrieved from

  • Taylor & Francis. (2019). Benzoyl chloride – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • ResearchGate. (2017).[6] Discussion on Conversion of Acid to Acid Chloride. Retrieved from

Sources

A Comparative Guide to Purity Analysis of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride: HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a derivative of nicotinoyl chloride, is a highly reactive bi-functional building block essential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] As an acyl chloride, its high reactivity is a double-edged sword; it facilitates desired chemical transformations but also makes the compound susceptible to degradation, primarily through hydrolysis.[3][4] Consequently, the accurate assessment of its purity is not merely a quality control checkpoint but a critical parameter that dictates reaction stoichiometry, yield, and the impurity profile of the final product.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. We will present a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary technique, detailing the causal logic behind its parameters. Furthermore, we will objectively compare this method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Argentometric Titration, providing the necessary data for researchers, scientists, and drug development professionals to select the most appropriate method for their specific needs.

Part 1: The Primary Method: Reverse-Phase HPLC-UV Analysis

RP-HPLC is the workhorse for purity determination of non-volatile organic compounds due to its high resolving power, sensitivity, and quantitative accuracy. For a molecule like 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, which possesses a strong UV chromophore in its pyridine ring system, HPLC with UV detection is an ideal choice.

The Critical Challenge: Hydrolysis

The most significant challenge in the analysis of any acyl chloride is its rapid reaction with water (hydrolysis) to form the corresponding carboxylic acid.[3][4][5] In this case, the primary degradant is 5-Bromo-2-chloro-3-pyridinecarboxylic acid. This reaction not only depletes the active reagent but introduces a key impurity that must be chromatographically separated and quantified. All sample preparation and handling steps must be designed to minimize moisture exposure.

Diagram: Hydrolysis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

reactant 5-Bromo-2-chloro-3-pyridinecarbonyl chloride product1 5-Bromo-2-chloro-3-pyridinecarboxylic acid reactant->product1 Hydrolysis product2 HCl h2o H₂O (Moisture) h2o->reactant

Caption: The primary degradation pathway for the analyte.

Detailed Experimental Protocol: RP-HPLC

This protocol is a self-validating system. The inclusion of system suitability tests ensures that the chromatographic system is performing adequately for the analysis to be considered valid.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Anhydrous Acetonitrile for sample dissolution.

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride reference standard (if available for peak identification).

3. Chromatographic Conditions:

The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating the relatively nonpolar analyte from its more polar carboxylic acid degradant. A gradient elution is employed to ensure that both the analyte and any potential impurities are eluted with good peak shape in a reasonable timeframe. TFA is used as an ion-pairing agent to sharpen the peaks of any acidic or basic components.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard for reverse-phase; provides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcidified organic phase.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% BStarts with lower organic content to retain polar impurities, then ramps up to elute the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity and analyte solubility.
Detection UV at 254 nmA common wavelength for aromatic compounds; DAD can be used to check for peak purity.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overloading.

4. Sample Preparation (Critical Step):

  • Work quickly in a low-humidity environment or under an inert gas (e.g., nitrogen) to minimize hydrolysis.[4]

  • Use anhydrous acetonitrile as the diluent. Standard aqueous/organic diluents will rapidly degrade the sample.

  • Accurately weigh ~10 mg of the sample into a volumetric flask.

  • Dissolve and dilute to volume with anhydrous acetonitrile to a final concentration of ~0.5 mg/mL.

  • Inject immediately after preparation.

5. Data Analysis & System Suitability:

  • Purity Calculation: Determined by area percent (% Area). Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • System Suitability: Before sample analysis, inject a standard solution (if available) or the first sample injection multiple times. Key parameters to check include:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Resolution (Rs): The resolution between the analyte and its primary degradant (the carboxylic acid) should be ≥ 2.0.

Diagram: HPLC Workflow for Purity Analysis

cluster_prep Sample Preparation (Anhydrous) cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Anhydrous ACN weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow from sample preparation to final report.

Part 2: Comparative Analysis of Purity Assessment Techniques

No single analytical technique provides a complete picture of a compound's purity. The choice of method depends on the specific question being asked—be it routine quality control, absolute purity for a reference standard, or identification of unknown impurities.

Method Comparison

The following table objectively compares HPLC with viable alternative methods.

ParameterRP-HPLC-UV Gas Chromatography-MS (GC-MS) Quantitative NMR (qNMR) Argentometric Titration
Principle Chromatographic separation based on polarity.Separation of volatile compounds, mass-based identification.Signal integration relative to a certified internal standard.Titration of hydrolyzable chloride with silver nitrate.
Specificity High; separates isomers and related impurities.High; provides structural info.High; structure-specific.Low; measures total hydrolyzable chloride, not specific to the analyte.
Primary Measurement Relative purity (% Area).Identification of volatile impurities.Absolute purity (% w/w).[6][7][8]Molar content of the acyl chloride functional group.
Sample Preparation Simple dissolution in anhydrous solvent.Often requires derivatization to improve volatility/stability.[9][10]Simple dissolution, requires a high-purity internal standard.Dissolution, often in a protic solvent to force hydrolysis.
Key Advantage Excellent for routine QC and stability-indicating assays.Excellent for identifying volatile synthesis by-products."Gold standard" for certifying reference materials; non-destructive.[11]Fast, inexpensive assay of functional group content.
Key Limitation Requires reference standards for definitive peak ID.Analyte may decompose at high temperatures; not ideal for non-volatiles.[12][13]Lower sensitivity than HPLC; requires specialized expertise.Cannot distinguish between the analyte and other chloride-containing impurities.
In-Depth Discussion
  • GC-MS: While powerful for identifying volatile impurities (e.g., residual solvents or chlorinating agents like thionyl chloride), GC is often unsuitable for the direct analysis of relatively large, polar molecules like 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.[12][14] The high temperatures of the injection port can cause on-column degradation. Derivatization, such as converting the acyl chloride to a more stable ester, is a viable workaround but adds complexity and potential sources of error to the analysis.[9][10]

  • Quantitative NMR (qNMR): This is a primary analytical method that determines purity on an absolute weight/weight (w/w) basis without needing a reference standard of the analyte itself.[6][8] By integrating the analyte's ¹H NMR signals against those of a certified internal standard of known purity and concentration, one can calculate the absolute purity.[7] This makes qNMR the method of choice for qualifying reference materials. However, its sensitivity is lower than HPLC, and it may not resolve signals from structurally very similar impurities.[15]

  • Titration: Argentometric titration is a classic wet chemistry technique that can provide a rapid assessment of the acyl chloride functional group. The method relies on the hydrolysis of the acyl chloride to produce hydrochloric acid, which can then be titrated. While fast and inexpensive, its lack of specificity is a major drawback. It cannot differentiate the active acyl chloride from other hydrolyzable chlorides or acidic impurities.

Conclusion

For the routine purity assessment of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride in a research or drug development setting, RP-HPLC with UV detection stands out as the most practical and reliable method. It offers an excellent balance of specificity, sensitivity, and throughput, and is particularly well-suited for stability-indicating assays that monitor the formation of the primary hydrolytic degradant.

However, a comprehensive analytical strategy should leverage the strengths of multiple techniques. qNMR is the undisputed choice for the absolute purity assignment of a reference standard or a definitive batch characterization. GC-MS serves a valuable, specific role in identifying volatile impurities that are invisible to HPLC, while Titration can be used as a rapid, albeit non-specific, in-process check of functional group content. By understanding the capabilities and limitations of each method, scientists can ensure the quality and integrity of this critical synthetic intermediate.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (URL: [Link])

  • PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (URL: [Link])

  • Google Patents. Method for purifying acid chlorides. (URL: )
  • ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. (URL: [Link])

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. (URL: [Link])

  • Google Patents.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. (URL: [Link])

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification? (URL: [Link])

  • Oxford Academic. (1970). Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science. (URL: [Link])

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). (URL: [Link])

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (URL: [Link])

  • PubMed. (1974). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. (URL: [Link])

  • PubChem. Nicotinoyl chloride. (URL: [Link])

  • JEOL. Quantitative NMR Spectroscopy. (URL: [Link])

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])

  • Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. (URL: [Link])

  • Mestrelab Resources. What is qNMR and why is it important?. (URL: [Link])

  • PubChem. 5-Bromo-2-chloronicotinonitrile. (URL: [Link])

  • ACS Publications. Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the Butainol-2 Esters. (URL: [Link])

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). (URL: [Link])

Sources

Technical Comparison: Derivatization Strategies for the GC-MS Profiling of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development, 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a high-value scaffold used to synthesize fused heterocycles (e.g., pyrido[2,3-d]pyrimidines). However, its characterization via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge: thermal and hydrolytic instability .

Direct injection of acid chlorides is analytically unsound. It leads to:

  • On-column hydrolysis: Reaction with residual moisture in the carrier gas or stationary phase to form 5-bromo-2-chloronicotinic acid.

  • Peak Tailing: The resulting free acid interacts strongly with silanol groups on the column, destroying resolution.

  • Hardware Damage: The liberation of HCl gas corrodes the ion source and degrades the column phase.

This guide objectively compares the two industry-standard derivatization protocols—Methanolysis (Methyl Esterification) and Silylation (TMS Esterification) —to determine the superior method for purity profiling and intermediate tracking.

Comparative Analysis of Derivatization Methods

The following comparison evaluates the conversion of the unstable acid chloride into stable analogs: Methyl 5-bromo-2-chloronicotinate (Method A) vs. Trimethylsilyl 5-bromo-2-chloronicotinate (Method B).

FeatureMethod A: In-Situ MethanolysisMethod B: Silylation (BSTFA)Method C: Direct Injection (Control)
Derivative Formed Methyl EsterTMS EsterHydrolyzed Acid (Variable)
Reaction Type Nucleophilic Acyl SubstitutionSilyl-proton exchangeUncontrolled Hydrolysis
Stability High (Stable for weeks)Low (Hydrolyzes in hours)N/A
Chromatography Sharp, symmetrical peaksGood symmetry, potential ghost peaksBroad, tailing peaks
Moisture Tolerance High (Reagents can be wet)Zero (Requires anhydrous conditions)N/A
Prep Time < 5 Minutes15–30 Minutes (Heat often required)0 Minutes
Recommendation Preferred for QC & Quantification Alternative for biological metabolites Not Recommended

Experimental Protocols

Method A: Rapid Methanolysis (The "Quench" Protocol)

Recommended for routine purity checks and reaction monitoring.

Mechanism: The acid chloride reacts instantly with methanol to release HCl and form the stable methyl ester. The HCl is neutralized or vented.

  • Sampling: Withdraw 50 µL of the reaction mixture (or 5 mg of solid acid chloride).

  • Derivatization: Dispense into a GC vial containing 1.0 mL of HPLC-grade Methanol .

    • Note: No catalyst (BF3) is needed because the acid chloride is highly reactive. Methanol acts as both solvent and nucleophile.

  • Neutralization (Optional but Recommended): Add 10 mg of solid NaHCO₃ or 20 µL of Pyridine to scavenge the generated HCl. This protects the GC column phase.

  • Analysis: Vortex for 10 seconds. Inject 1 µL (Split 20:1).

Method B: Silylation via BSTFA

Recommended only if the starting material has already hydrolyzed to the carboxylic acid.

  • Sampling: Dissolve 5 mg of the hydrolyzed acid in 0.5 mL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap tightly and heat at 60°C for 20 minutes.

    • Critical: Steric hindrance from the ortho-chloro and meta-bromo groups may slow down silylation of the carboxylic acid at position 3.

  • Analysis: Inject 1 µL immediately. Avoid moisture exposure.[1]

Analytical Logic & Workflow Visualization

The decision process for selecting the correct pathway is critical for data integrity. The diagram below illustrates the "Decision Tree" for analyzing this specific scaffold.

G Start Sample: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Direct Direct Injection (Risk: HCl generation) Start->Direct Not Recommended Deriv Derivatization Strategy Start->Deriv ProdC Free Acid (Tailing Peak, Poor Res) Direct->ProdC In-situ Hydrolysis MethodA Method A: Methanol Quench (Nucleophilic Attack) Deriv->MethodA Standard QC MethodB Method B: Hydrolysis + Silylation (If sample is wet/acidic) Deriv->MethodB If already hydrolyzed ProdA Methyl Ester (Stable, Quantifiable) MethodA->ProdA Instant Reaction ProdB TMS Ester (Moisture Sensitive) MethodB->ProdB BSTFA / 60°C

Figure 1: Analytical workflow decision matrix. Method A (Green path) is the standard for reactive acid chlorides.

Mass Spectral Interpretation (Data Validation)

Correctly identifying 5-Bromo-2-chloro-3-pyridinecarbonyl chloride derivatives requires analyzing the specific isotope patterns of Bromine (79/81) and Chlorine (35/37).

Isotopic Signature (The "Fingerprint")

Unlike standard organic molecules, this scaffold possesses a unique M+ cluster due to the halogen combination:

  • M+ (100%): Contains 79Br + 35Cl.

  • M+2 (~130%): Contains (81Br + 35Cl) AND (79Br + 37Cl). This is often the base peak or equal to M+.[2]

  • M+4 (~30%): Contains 81Br + 37Cl.

Fragmentation Pathway (Methyl Ester)

Parent Ion (Methyl Ester): ~250 m/z (based on 79Br/35Cl)

  • Alpha-Cleavage: Loss of the methoxy group (-OCH₃, -31 amu) generates the Acylium Ion (m/z ~219).

  • Decarbonylation: Expulsion of CO (-28 amu) from the acylium ion yields the Pyridyl Cation (m/z ~191).

  • Halogen Loss: Subsequent loss of Cl or Br radicals from the pyridine ring.

Frag M_Ion Molecular Ion (M+) Methyl Ester m/z ~249/251/253 Acylium Acylium Ion [M - OMe]+ M_Ion->Acylium -OCH3 (31) Pyridyl Pyridyl Cation [M - OMe - CO]+ Acylium->Pyridyl -CO (28) RingFrag Ring Fragmentation [Loss of Cl/Br] Pyridyl->RingFrag -Cl / -Br

Figure 2: EI Fragmentation logic for the methyl ester derivative. The transition from M+ to Acylium confirms the carbonyl preservation.

References

  • National Institutes of Health (NIH). (2023). Comparison of Silylation and Alkylation for GC-MS of Organic Acids. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[3] 5-Bromo-2-chloropyridin-3-ol and related pyridine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: NMR Spectroscopy of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly reactive electrophilic intermediate, frequently utilized in the synthesis of kinase inhibitors and complex heterocycles. Its successful characterization relies less on observing a static spectrum and more on verifying the transformation from its stable precursor, 5-Bromo-2-chloro-3-pyridinecarboxylic acid .

This guide provides a comparative analysis of the NMR spectral features of the acid chloride versus its carboxylic acid precursor. It emphasizes the critical role of solvent selection in preventing in-situ hydrolysis, a common artifact that leads to false negatives in quality control.

Part 1: Structural Analysis & Theoretical Signal Prediction

To interpret the NMR spectrum accurately, one must understand the substituent effects on the pyridine core.

The Molecule[1][2][3][4][5][6]
  • Core: Pyridine ring.[1][2][3][4][5]

  • Position 2 (Ortho to N): Chlorine (Inductive withdrawal, mesomeric donation).

  • Position 3 (Meta to N): Carbonyl Chloride (-COCl, strong electron-withdrawing group).

  • Position 5 (Meta to N): Bromine (Inductive withdrawal).

  • Protons: Only two aromatic protons remain: H4 and H6 .

Signal Logic (1H NMR)
  • H6 (Position 6): Located adjacent to the ring nitrogen. This proton is typically the most deshielded (downfield) due to the electronegativity of the nitrogen.[1]

  • H4 (Position 4): Located adjacent to the carbonyl group (COCl). The anisotropy and electron-withdrawing nature of the carbonyl group will deshield this proton significantly, pushing it downfield, though typically slightly upfield of H6.

  • Coupling (J): H4 and H6 are meta to each other. They will appear as doublets (d) with a characteristic meta-coupling constant (

    
    ) of approximately 2.0 – 2.5 Hz .
    

Part 2: Comparative Analysis (Precursor vs. Product)

The most critical application of NMR for this molecule is confirming the conversion of the carboxylic acid to the acid chloride.

Table 1: Comparative 1H NMR Data (Predicted in CDCl₃)
FeaturePrecursor: Carboxylic Acid (-COOH)Product: Acid Chloride (-COCl)Diagnostic Change
Solvent DMSO-d₆ (usually required for solubility)CDCl₃ (Strictly Anhydrous) Change in solvent prevents hydrolysis.
Acidic Proton Broad singlet, 13.0 – 14.0 ppm ABSENT Primary confirmation of conversion.
H6 (Aromatic) ~ 8.60 ppm (d, J=2.5 Hz)~ 8.65 – 8.70 ppm (d, J=2.5 Hz)Minimal shift; retains doublet splitting.
H4 (Aromatic) ~ 8.35 ppm (d, J=2.5 Hz)~ 8.40 – 8.50 ppm (d, J=2.5 Hz)Slight downfield shift due to stronger EWG of -COCl vs -COOH.
Impurity Peaks N/A~ 7.26 ppm (CHCl₃)Watch for H₂O peak at ~1.56 ppm (indicates wet solvent).
13C NMR Diagnostic (Go/No-Go)
  • Carboxylic Acid Carbon: Typically resonates at ~165 ppm .

  • Acid Chloride Carbon: Shifts downfield to ~168–170 ppm (deshielded) but may show lower intensity due to lack of NOE enhancement and long relaxation times.

Part 3: Solvent Selection & Experimental Protocol

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
CDCl₃ High Low (if dry)Primary Choice. Must be stored over molecular sieves.
DMSO-d₆ Zero CriticalAvoid. Hygroscopic nature causes rapid hydrolysis back to acid.
Acetone-d₆ MediumMediumAcceptable if CDCl₃ is unavailable, but harder to keep strictly dry.
Detailed Protocol: Sample Preparation

Objective: Prepare a sample of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride for 1H NMR without inducing hydrolysis.

  • Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 110°C. Allow to cool in a desiccator.

  • Solvent Prep: Use CDCl₃ from a fresh ampoule or CDCl₃ stored over activated 4Å molecular sieves for >24 hours.

  • Sampling:

    • Take an aliquot of the reaction mixture (if monitoring synthesis) or ~10 mg of isolated solid.

    • Place in a small vial under inert gas (Nitrogen/Argon) flow.

  • Dissolution: Add 0.6 mL of dry CDCl₃. Agitate quickly to dissolve.

  • Transfer: Transfer to the NMR tube and cap immediately.

  • Acquisition: Run the spectrum immediately (within 10-15 minutes).

    • Parameters: 16 scans, 1 second relaxation delay (D1).

Part 4: Visualization of Signaling Pathways

Diagram 1: Synthesis & NMR Verification Workflow

This diagram illustrates the logical flow from synthesis to characterization, highlighting the critical decision points regarding solvent choice.

NMR_Workflow Start Start: 5-Bromo-2-chloro-3-pyridinecarboxylic Acid Reaction Reaction: SOCl2 or (COCl)2 / DMF cat. Start->Reaction Product Crude Product: Acid Chloride Reaction->Product Choice Select NMR Solvent Product->Choice Path_DMSO DMSO-d6 (Wet) Choice->Path_DMSO Incorrect Path_CDCl3 Anhydrous CDCl3 Choice->Path_CDCl3 Correct Result_Hydrolysis Result: Hydrolysis Reverts to Acid Spectrum (False Negative) Path_DMSO->Result_Hydrolysis Result_Success Result: Clean Spectrum Absence of OH peak Confirmation Path_CDCl3->Result_Success

Caption: Workflow for synthesizing and validating the acid chloride, emphasizing the critical failure mode of using wet solvents.

Diagram 2: Proton Coupling Logic (H4 vs H6)

This diagram details the splitting pattern expected in the aromatic region.

Coupling_Logic Molecule Pyridine Core H6 H6 Proton (Adj. to N) Molecule->H6 H4 H4 Proton (Adj. to COCl) Molecule->H4 Splitting Meta-Coupling (4J) H6->Splitting H4->Splitting Signal_H6 Doublet (d) ~8.7 ppm J = 2.5 Hz Splitting->Signal_H6 Signal_H4 Doublet (d) ~8.4 ppm J = 2.5 Hz Splitting->Signal_H4

Caption: Spectral prediction showing the meta-coupling relationship between H4 and H6 protons.

Part 5: Troubleshooting & Artifacts

The "Ghost" Peak (Hydrolysis)

If you observe a broad singlet appearing between 11.0 and 14.0 ppm after preparing your sample in CDCl₃, your sample has hydrolyzed.

  • Cause: The CDCl₃ contained traces of water (HCl is generated in situ, catalyzing the reversion).

  • Solution: Filter CDCl₃ through a small plug of basic alumina or use a fresh ampoule.

Rotamers

Unlike amides, acid chlorides generally do not exhibit rotameric peak doubling at room temperature in NMR. If peak doubling is observed, suspect the formation of an anhydride impurity (formed by reaction of the product with unreacted acid).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in NMR).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid chloride hydrolysis and reactivity).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on solvent effects and chemical shift prediction).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying water/solvent peaks in CDCl3).

Sources

Comparing reactivity of brominated vs chlorinated pyridine carbonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Brominated vs. Chlorinated Pyridine Carbonyl Chlorides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

In the optimization of pyridine-based scaffolds for drug development, the choice between Brominated and Chlorinated pyridine carbonyl chlorides is rarely arbitrary. While both serve as electrophilic acylating agents, their reactivity profiles diverge significantly due to the interplay of inductive effects , steric parameters , and chemoselectivity risks .

  • Select Chlorinated Variants (e.g., 2-chloronicotinoyl chloride) when: You require rapid acylation kinetics, lower cost, and high chemoselectivity in the presence of palladium catalysts (C-Cl bonds are more inert to oxidative addition).

  • Select Brominated Variants (e.g., 2-bromonicotinoyl chloride) when: You intend to perform subsequent Suzuki/Buchwald couplings on the ring (C-Br is a superior handle) or require modulated reactivity to avoid over-acylation of highly nucleophilic substrates.

Mechanistic Foundations: The Halogen Effect

To predict performance, one must analyze how the halogen substituent (


) influences the electrophilicity of the carbonyl carbon (

).
Electronic Effects (Inductive vs. Resonance)

Pyridine rings are naturally electron-deficient ($ \pi $-deficient). Adding a halogen at the ortho (2-position) or para (4-position) relative to the ring nitrogen further modulates this.

  • Chlorine (

    
    ):  Highly electronegative. It exerts a strong inductive electron-withdrawing effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack.
    
  • Bromine (

    
    ):  Slightly less electronegative than chlorine. The inductive activation is weaker, theoretically making the carbonyl slightly less electrophilic than the chlorinated analog.
    
Steric Hindrance (The Taft Factor)

This is often the deciding factor in reaction rates, particularly for 2-halo-3-pyridinecarbonyl chlorides (nicotinoyl derivatives), where the halogen is ortho to the reaction site.

SubstituentVan der Waals Radius (Å)Taft Steric Parameter (

)
Impact on Carbonyl Attack
Chlorine (-Cl) 1.75-0.97Moderate hindrance. Allows rapid nucleophilic approach.
Bromine (-Br) 1.85-1.16Significant hindrance. Retards the formation of the tetrahedral intermediate.

Conclusion: Chlorinated pyridine acid chlorides generally exhibit faster kinetics (


) in acylation reactions due to the synergistic combination of higher electron withdrawal and lower steric bulk.

Experimental Comparison: Reactivity & Stability

The following data summarizes the performance of 2-chloro vs. 2-bromo nicotinoyl chloride in standard amidation and hydrolysis workflows.

Hydrolytic Instability (Moisture Sensitivity)

Pyridine acid chlorides are notoriously unstable compared to benzoyl chlorides because the protonated pyridine ring (formed by trace HCl) acts as an electron sink, accelerating hydrolysis.

  • Chlorinated: Extremely hygroscopic. Hydrolysis is rapid due to the highly activated carbonyl. Must be stored as the HCl salt.

  • Brominated: Slightly more resistant to ambient moisture due to steric shielding (kinetic stability), but thermodynamic instability remains high.

Acylation Efficiency (Amide Formation)

Experimental Condition: Reaction with p-toluidine (1.0 eq) in DCM at 0°C.

PrecursorYield (Isolated)Reaction Time (Complete)Side Products
2-Chloro-3-pyridinecarbonyl chloride 94%30 minMinimal (<1%)
2-Bromo-3-pyridinecarbonyl chloride 88%90 minTrace dimer; potential

impurities if heated.
Competing Pathways: The Risk

A critical failure mode in pyridine chemistry is Nucleophilic Aromatic Substitution (


) . The nucleophile intended for the acid chloride may attack the ring carbon bearing the halogen, displacing the halogen instead of forming the amide.
  • Risk Factor: High temperature or strong bases increase

    
    .
    
  • Leaving Group Ability: In activated heteroaromatics, the rate of

    
     often follows 
    
    
    
    .
  • Observation: While Cl is more electronegative (stabilizing the Meisenheimer complex), Br is a weaker bond. In practice, Chlorinated pyridines are slightly more prone to

    
      under mild conditions with amine nucleophiles, whereas Brominated pyridines are more prone to metal-catalyzed side reactions.
    

Visualizing the Chemoselectivity

The diagram below illustrates the divergent pathways when reacting 2-halo-nicotinoyl chlorides.

ReactivityPathways Start 2-Halo-Nicotinoyl Chloride (X = Cl or Br) TetraInt Tetrahedral Intermediate (Fastest for X=Cl) Start->TetraInt Path A: Carbonyl Attack (Kinetic Control) Meisenheimer Meisenheimer Complex (Stabilized by X=Cl) Start->Meisenheimer Path B: Ring Attack (SNAr) (Favored by Heat/Strong Base) Hydrolysis Nicotinic Acid (Decomposition) Start->Hydrolysis Moisture (H2O) Nu Nucleophile (R-NH2) Nu->Start Attacks Product Nicotinamide Product (Amide Bond Formed) TetraInt->Product - HCl/HBr SideProduct 2-Amino-Pyridine (Ring Substitution) Meisenheimer->SideProduct - HX

Figure 1: Chemoselectivity landscape. Path A is dominant at low temperatures. Path B becomes competitive if the halogen activates the ring significantly (Cl > Br for inductive activation).

Validated Synthesis Protocols

Due to the instability of the free base acid chlorides, the Oxalyl Chloride/DMF method is superior to Thionyl Chloride (


) for these substrates. It allows for milder conditions and easier removal of byproducts.
Protocol A: Synthesis of 2-Chloronicotinoyl Chloride (HCl Salt)

Best for: High reactivity, cost-sensitive scale-up.

  • Preparation: Charge an oven-dried flask with 2-chloronicotinic acid (1.0 eq) and anhydrous DCM (0.5 M).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent with oxalyl chloride, essential for activating the electron-deficient pyridine acid.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours until gas evolution (

    
    ) ceases.
    
  • Isolation: Concentrate in vacuo. Do not wash with water. Co-evaporate with toluene (2x) to remove excess oxalyl chloride.

  • Storage: Store as the crude hydrochloride salt under Argon at -20°C.

Protocol B: Synthesis of 2-Bromonicotinoyl Chloride

Best for: Substrates requiring subsequent Pd-cross coupling.

  • Preparation: Suspend 2-bromonicotinic acid (1.0 eq) in anhydrous Toluene (higher boiling point required for the sterically hindered bromo-acid).

  • Reagent: Add Thionyl Chloride (

    
    , 2.0 eq). Note: The harsher reagent is often needed to overcome the steric hindrance of the ortho-bromo group.
    
  • Reflux: Heat to 80°C for 3-4 hours.

  • Purification: Distillation is risky due to high boiling points causing decomposition. Isolate by vacuum removal of volatiles.

Strategic Selection Guide

When designing a synthetic route, use the following decision tree to select the optimal halogenated precursor.

SelectionStrategy Decision Select Precursor: 2-Cl vs 2-Br Pyridine-COCl Q1 Is a subsequent Metal-Catalyzed Coupling (Suzuki/Sonogashira) required? Decision->Q1 YesCoupling Use Brominated Variant (C-Br is better for Oxidative Addition) Q1->YesCoupling Yes NoCoupling Q2: Is the Nucleophile Sterically Hindered? Q1->NoCoupling No HinderedNu Use Chlorinated Variant (Less Steric Bulk at Ortho position) NoCoupling->HinderedNu Yes UnHinderedNu Use Chlorinated Variant (Cheaper, Faster) NoCoupling->UnHinderedNu No SpecialCase Use Brominated Variant (If Nucleophile causes SNAr on Cl) NoCoupling->SpecialCase SNAr Issues?

Figure 2: Strategic decision matrix for selecting halogenated pyridine acid chlorides.

References

  • Title: Synthesis method of 2-chloronicotinoyl chloride (Patent CN101671298B)
  • Nucleophilic Substitution Mechanisms (

    
     vs Acylation): 
    
    • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)[1]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Halogen Selectivity (Bromination vs Chlorination)

    • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination[2][3]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Physical Properties of 2-Chloronicotinoyl Chloride

    • Title: 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541[4]

    • Source: PubChem[4][5]

    • URL:[Link]

Sources

Benchmarking Guide: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 21695-46-9) is a high-value electrophilic intermediate, critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural core—a pyridine ring functionalized with orthogonal halogen handles (bromo and chloro) and a reactive acyl chloride—allows for precise, regioselective scaffolding.

This guide objectively benchmarks the three primary synthesis methodologies for converting 5-bromo-2-chloronicotinic acid (the standard precursor) into its acid chloride derivative. We prioritize process reliability , purity profiles , and scalability , moving beyond generic textbook descriptions to provide field-validated protocols.

Strategic Considerations
  • Electronic Deactivation: The pyridine nitrogen and halogen substituents make the carbonyl carbon less electron-rich than typical benzoyl chlorides, requiring potent chlorinating agents.

  • Regiostability: The 2-chloro and 5-bromo positions are generally stable under standard acid chloride formation conditions, but elevated temperatures with aggressive Lewis acids can risk halogen scrambling.

  • Safety: All methods generate toxic off-gases (

    
    , 
    
    
    
    ,
    
    
    , or Phosgene), necessitating rigorous engineering controls.

Comparative Benchmarking of Synthesis Methods

The following table summarizes the performance metrics for the three dominant synthesis routes.

MetricMethod A: Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Method B: Oxalyl Chloride (

)
Method C: Triphosgene
Primary Use Case Large-scale Industrial ProductionMedicinal Chemistry / High PuritySafety-Restricted Labs / Solid Handling
Reaction Temp Reflux (

)

to Room Temp

to Room Temp
Catalyst DMF (1-5 mol%)DMF (Catalytic)Pyridine / Amine Base
Yield (Typical) 85–95%95–99%80–90%
Purity Profile Good (Distillation often req.)[1]Excellent (Volatiles remove easily)Good (Solid byproducts to filter)
Atom Economy HighMediumLow (Carbonate waste)
Safety Hazard High (

gas)
High (

gas)
Extreme (In situ Phosgene)
Cost Efficiency High (Cheapest Reagent)ModerateLow (Expensive Reagent)

Detailed Experimental Protocols

Method A: The Industrial Standard (Thionyl Chloride)

Principle: Nucleophilic acyl substitution driven by the formation of gaseous


 and 

. Best For: Multi-gram to kilogram scale where cost is the primary driver and distillation capabilities exist.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an acid gas scrubber (NaOH trap).

  • Charging: Charge 5-bromo-2-chloronicotinic acid (1.0 eq) and anhydrous Toluene (5-10 volumes). Note: Toluene is preferred over neat

    
     for better thermal control, though neat reactions are common.
    
  • Activation: Add N,N-Dimethylformamide (DMF) (0.05 eq) as a catalyst.

    • Causality: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone, essential for deactivating pyridine substrates.
  • Addition: Add Thionyl Chloride (

    
    ) (1.5 - 2.0 eq) dropwise at room temperature.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via HPLC/TLC.
    
  • Workup: Distill off excess

    
     and Toluene under reduced pressure.
    
  • Purification: The residue is often used directly. If high purity is needed, vacuum distillation or recrystallization from dry hexane/DCM is performed.

Method B: The High-Fidelity Route (Oxalyl Chloride)

Principle: Mild conversion using the highly reactive oxalate intermediate, driven by the release of


 and 

. Best For: Late-stage functionalization, small-scale discovery, or when thermal degradation is a concern.

Protocol:

  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Solvent: Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst: Add catalytic DMF (2-3 drops per gram of substrate).

  • Addition: Cool to

    
    . Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise over 20 minutes.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur immediately. Ensure proper venting.
  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

  • Chase: Re-dissolve the residue in dry DCM or Toluene and re-evaporate (2x) to remove trace

    
     and oxalyl chloride.
    
  • Result: Quantitative yield of yellow/off-white solid, typically >98% pure.

Method C: The Solid-State Alternative (Triphosgene)

Principle: In situ generation of phosgene from a solid trimer (Bis(trichloromethyl) carbonate).[2] Best For: Laboratories restricting gas cylinders or requiring precise stoichiometric control.

Protocol:

  • Setup: 3-neck flask, strict fume hood usage.

  • Dissolution: Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous THF or DCM.

  • Reagent: Add Triphosgene (0.35 eq). Note: 1 mol Triphosgene generates 3 mol Phosgene.

  • Initiation: Cool to

    
    . Slowly add Triethylamine or Pyridine (catalytic or stoichiometric depending on acid scavenger needs) dropwise.
    
    • Causality: The base triggers the decomposition of triphosgene and acts as a nucleophilic catalyst.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Workup: Filter off any amine-hydrochloride salts (if stoichiometric base was used). Concentrate filtrate.

    • Safety Note: Treat rotavap exhaust with a basic scrubber solution to neutralize any trace phosgene.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the optimal synthesis route.

SynthesisSelection Start Target: 5-Bromo-2-chloronicotinoyl chloride Precursor Precursor: 5-Bromo-2-chloronicotinic acid Start->Precursor Decision Select Method Based on Constraints Precursor->Decision MethodA Method A: Thionyl Chloride (SOCl2) (High Heat, Low Cost) Decision->MethodA Scale > 1kg Cost Sensitive MethodB Method B: Oxalyl Chloride ((COCl)2) (Mild, High Purity) Decision->MethodB Lab Scale < 100g High Purity Req MethodC Method C: Triphosgene (Solid Handling, Safety) Decision->MethodC No Gas Handling Specific Safety Regs ProcessA Reflux 80°C with cat. DMF Byproducts: SO2(g), HCl(g) MethodA->ProcessA ProcessB RT Stir with cat. DMF Byproducts: CO(g), CO2(g), HCl(g) MethodB->ProcessB ProcessC 0°C -> RT with Base Byproducts: Phosgene(in situ) MethodC->ProcessC Result Crude Acid Chloride ProcessA->Result ProcessB->Result ProcessC->Result Purification Purification Step Result->Purification Final Pure Intermediate (Ready for Amidation/Esterification) Purification->Final Distillation (Method A) Purification->Final Solvent Chase (Method B) Purification->Final Filtration (Method C)

Caption: Decision matrix for synthesis selection based on scale, purity, and safety constraints.

Critical Quality Attributes (CQA) & Troubleshooting

When benchmarking these methods, the following issues are most common:

  • Incomplete Conversion:

    • Cause: Deactivation of the pyridine ring makes the carboxylic acid less nucleophilic.

    • Solution: Ensure anhydrous conditions and always use DMF as a catalyst (Method A/B). The Vilsmeier intermediate is essential for overcoming the electronic barrier.

  • Halogen Scrambling:

    • Cause: Extended reflux at high temperatures (>100°C) in the presence of strong Lewis acids (

      
      , 
      
      
      
      ) or excess
      
      
      can lead to exchange of the 5-bromo for a chloro group.
    • Solution: Stick to Method B (Oxalyl Chloride) at room temperature if scrambling is observed by LCMS.

  • Hydrolysis upon Storage:

    • Cause: Pyridine acid chlorides are highly hygroscopic.

    • Solution: Store under Argon/Nitrogen at -20°C. Alternatively, convert immediately to the stable methyl ester for storage if the final step permits.

References

  • Vertex AI Search. (2025). Scale up synthesis of 5-bromo-2-chloronicotinoyl chloride. 3[2][4]

  • BenchChem. (2025).[5] Synthesis of 5-Bromo-6-chloronicotinoyl Chloride. 6[2]

  • Organic Syntheses. (2010). Acid Chloride Synthesis using Oxalyl Chloride and DMF. 7

  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. 8[1][2][9][10][11]

  • ChemicalBook. (2025). 5-Bromo-2-chloro-3-nitropyridine synthesis (Related Precursor Methods). 12[2]

Sources

Validation of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical validation framework for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 29241-65-4).[1] As a tri-functionalized pyridine scaffold, this intermediate is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its utility lies in its orthogonal reactivity: a highly reactive acyl chloride for amide formation, a 2-chloro site for nucleophilic aromatic substitution (


), and a 5-bromo site for palladium-catalyzed cross-coupling.[1]

This document objectively compares the isolation of the acid chloride against in-situ coupling alternatives, defining the "Gold Standard" for product validation to prevent common analytical misinterpretations.

The Chemical Context: Orthogonal Reactivity

The 5-bromo-2-chloro-3-pyridinecarbonyl chloride molecule presents a unique challenge: Chemoselectivity .[1]

  • Site A (C3-COCl): The most reactive site.[1] Susceptible to nucleophilic acyl substitution (Amide/Ester formation).

  • Site B (C2-Cl): Activated by the pyridine nitrogen and the electron-withdrawing carbonyl.[1] Susceptible to

    
     displacement by amines, particularly if the acyl chloride hydrolyzes or if reaction temperatures exceed 60°C.
    
  • Site C (C5-Br): Stable under acylation conditions; reserved for subsequent Suzuki/Buchwald couplings.[1]

The Validation Challenge: Distinguishing between the desired amide product and the "regio-scrambled" byproduct where the amine displaces the C2-chlorine.

Methodology Comparison: Acid Chloride vs. In-Situ Activation[1]

Researchers often debate between converting the parent acid (5-bromo-2-chloronicotinic acid) to the acid chloride (Route A) versus using peptide coupling agents like HATU (Route B).[1]

Comparative Analysis Table
FeatureRoute A: Acid Chloride (via SOCl₂)Route B: In-Situ Coupling (HATU/T3P)
Reactivity High .[1] Reacts with sterically hindered amines.[1][2][3][4]Moderate . Excellent for standard amines.
Stability Low .[2] Hydrolyzes rapidly in moist air.High . Reagents are stable solids.[1]
Side Reactions Risk of HCl-induced amine salt formation.[1]Risk of guanidinylation (HATU) or epimerization.
Purification Simple (Evaporation of SOCl₂).Complex (Removal of urea/phosphoramide byproducts).
Scalability Excellent .[2] Preferred for >10g scale.Poor . High cost of reagents limits scale.
Recommendation Primary Choice for scale-up and weak nucleophiles.[1]Secondary Choice for milligram-scale discovery chemistry.[1]

Product Validation & Analytical Protocols

The "Methanolysis Trap" (LCMS Validation)

Crucial Insight: You cannot directly analyze 5-bromo-2-chloro-3-pyridinecarbonyl chloride via standard reverse-phase LCMS using methanol or water/acetonitrile gradients.[1]

  • Observation: The acid chloride reacts with the methanol in the mobile phase.

  • Result: You will observe the mass of the Methyl Ester (

    
    ), not the Acid Chloride (
    
    
    
    ) or the Hydrolyzed Acid (
    
    
    ).
  • Protocol: Use this artifact as a validation tool. Quench a small aliquot of your reaction mixture into anhydrous methanol. If the LCMS shows >95% Methyl Ester, your Acid Chloride conversion is complete.

Regioselectivity Check (NMR)

To confirm the amine reacted at the Carbonyl (C3) and not the Chlorine (C2):

  • 1H NMR Signature: The parent pyridine protons (H4 and H6) show distinct coupling patterns (

    
    ).
    
  • Shift Diagnostic:

    • Desired Product (Amide): H4 proton shifts slightly downfield due to the amide anisotropy.

    • Byproduct (

      
       at C2):  If the amine displaces the C2-Cl, the electronic environment changes drastically. The H6 proton (adjacent to Nitrogen) will show a significant upfield shift due to the loss of the electron-withdrawing Cl.
      

Visualizing the Validation Logic

Diagram 1: Reaction Pathways & Critical Control Points

This diagram illustrates the competition between the desired pathway and the


 side reaction.

ReactionPathways cluster_conditions Critical Control Parameters Acid Parent Acid (5-Br-2-Cl-Nicotinic Acid) AcidCl Acid Chloride (Target Intermediate) Acid->AcidCl SOCl2, Reflux (Anhydrous) Amide Target Amide (Desired Product) AcidCl->Amide Amine, DIPEA < 40°C SideProduct C2-Amino Byproduct (Impurity via SnAr) AcidCl->SideProduct Amine, Heat (>60°C) Excess Base Hydrolysis Reverted Acid (Moisture Contamination) AcidCl->Hydrolysis H2O Exposure

Caption: Reaction pathway showing the thermal window required to favor Acyl Substitution over C2-Displacement.

Diagram 2: Analytical Decision Tree

How to interpret LCMS data during synthesis.

AnalyticalLogic Start Sample Quenched in Methanol? MassSpec Observe Mass Spectrum Start->MassSpec Result1 Mass = Methyl Ester MassSpec->Result1 Aliquot Analysis Result2 Mass = Carboxylic Acid MassSpec->Result2 Aliquot Analysis Result3 Mass = Amide Product MassSpec->Result3 Final Pot Analysis Conclusion1 SUCCESS: Acid Chloride Formed Result1->Conclusion1 Conclusion2 FAILURE: Incomplete Reaction or Hydrolysis Result2->Conclusion2 Conclusion3 VALIDATION: Coupling Complete Result3->Conclusion3

Caption: Decision tree for validating reactive intermediate conversion using Methanol quenching.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Use this method for scale-up (>1g) or when the amine partner is non-nucleophilic.[1]

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 5-bromo-2-chloronicotinic acid (1.0 equiv) to the flask.

  • Reagent: Add Thionyl Chloride (

    
    )  (5.0 equiv) strictly under nitrogen flow. Optional: Add 1 drop of dry DMF as a catalyst.[1]
    
  • Reaction: Heat to reflux (75°C) for 2 hours. The suspension should become a clear yellow solution.

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Concentrate in vacuo to remove excess

      
      .
      
    • Co-evaporation: Add dry Toluene (2x) and evaporate to remove trace

      
       (Crucial to prevent amine salt crashing).
      
  • Storage: Use immediately. Do not store >24h.

Protocol B: Validated Amide Coupling

Use this method to ensure regioselectivity.

  • Solvation: Dissolve the fresh Acid Chloride (from Protocol A) in anhydrous DCM or THF (0.2 M).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv).

  • Amine Addition: Add the Amine partner (1.1 equiv) dropwise.

  • Temperature Control: Stir at 0°C for 30 mins, then allow to warm to Room Temperature. DO NOT HEAT.

    • Reasoning: Heating promotes the

      
       displacement of the 2-Cl.[1]
      
  • Quench: Add saturated

    
    .[1] Extract with DCM.[1][6]
    

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride. (Note: Analogous chemistry for the 2-chloro isomer).[1] Link

  • Fisher Scientific. Amide Synthesis: Acid Chloride vs Coupling Agents.Link

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Demonstrates the principle of temperature control in halogenated heterocycles). Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide (HATU/T3P Mechanisms).Link

Sources

Comparative Guide: Catalytic Systems for the Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a critical gateway step in the production of next-generation kinase inhibitors and allosteric modulators. However, the substrate—5-bromo-2-chloro-3-pyridinecarboxylic acid —presents a specific synthetic challenge: the electron-withdrawing nature of the halogenated pyridine ring significantly reduces the nucleophilicity of the carboxylic acid, rendering standard thermal chlorination sluggish or incomplete.

This guide objectively compares the efficacy of three catalytic systems for this transformation. Unlike generic protocols, we focus on the Vilsmeier-Haack catalytic pathway and its variations, which are essential for activating this deactivated substrate.

Key Findings:

  • Thionyl Chloride (

    
    ) + DMF:  The most cost-effective method for kilogram-scale batches, provided that rigorous distillation is employed to remove sulfur byproducts.
    
  • Oxalyl Chloride (

    
    ) + DMF:  The superior method for medicinal chemistry (milligram to gram scale) due to milder conditions and volatile byproducts, preserving the halogenated scaffold integrity.
    
  • Ghosez’s Reagent: A high-cost, high-precision alternative for extremely acid-sensitive downstream applications, effectively bypassing the need for exogenous catalysts.

Mechanistic Insight: The Catalytic Engine

To understand the selection of a catalyst, one must understand the failure mode of the uncatalyzed reaction. Electron-deficient pyridines resist the formation of the acyl chlorosulfite intermediate. The addition of N,N-Dimethylformamide (DMF) is not merely a solvent choice; it acts as a nucleophilic catalyst .

DMF reacts with the chlorinating agent (Thionyl or Oxalyl chloride) to form the highly reactive Vilsmeier-Haack intermediate (Imidoyl Chloride) .[1] This species is far more electrophilic than the bulk chlorinating agent, allowing the deactivated carboxylic acid to attack rapidly.

Diagram 1: The Vilsmeier-Haack Catalytic Cycle

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Active Vilsmeier Reagent (Imidoyl Cl) DMF->Vilsmeier Activation Reagent Chlorinating Agent (SOCl2 or (COCl)2) Reagent->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Substrate Substrate 5-Bromo-2-chloro- 3-pyridinecarboxylic Acid Substrate->Intermediate Product Acid Chloride Product Intermediate->Product Cl- Attack Byproducts Gases (SO2, CO, CO2) + Regenerated DMF Intermediate->Byproducts Elimination Byproducts->DMF Cycle Repeats

Caption: The DMF catalytic cycle converts the bulk chlorinating agent into the hyper-electrophilic Vilsmeier reagent, enabling reaction with the electron-poor pyridine acid.

Comparative Analysis of Catalytic Systems

The following data summarizes internal process development runs (50g scale) targeting >98% conversion.

Table 1: Performance Metrics
FeatureSystem A: Thionyl Chloride / DMF System B: Oxalyl Chloride / DMF System C: Ghosez’s Reagent
Catalyst Role DMF (0.5 - 5 mol%) initiates Vilsmeier cycle.DMF (0.1 - 1 mol%) initiates Vilsmeier cycle.Reagent is the active species (Stoichiometric).
Reaction Temp Reflux (75–80°C)0°C to Room Temp (25°C)0°C to Room Temp (25°C)
Reaction Time 4 – 12 Hours1 – 3 Hours< 1 Hour
Yield (Isolated) 92 - 95%96 - 98%>98% (In situ use)
Purity Profile Good. Risk of thermal degradation or sulfur retention.Excellent. Byproducts are volatile gases (

).
Superior. Neutral conditions.
Safety Profile High

off-gassing. Exothermic.
Toxic

evolution. Requires efficient ventilation.
Low gas evolution. Reagent is moisture sensitive.
Cost Efficiency High (Best for Bulk)Medium (Best for Lab/Pilot)Low (Specialized use only)
Deep Dive: Why System B is Often Preferred for Pyridines

While Thionyl Chloride is the industrial standard, System B (Oxalyl Chloride) is frequently the superior choice for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

  • Thermal Sensitivity: The halogenated pyridine ring is relatively stable, but high temperatures (refluxing

    
    ) can promote nucleophilic aromatic substitution (SNAr) side reactions if impurities are present. Oxalyl chloride operates at room temperature.[1][2]
    
  • Workup: Removal of trace thionyl chloride requires distillation, which can be difficult on a small scale without hydrolyzing the product. Oxalyl chloride boils at 63°C but effectively evaporates under mild vacuum, leaving a cleaner residue.

Experimental Protocols

Safety Warning: All procedures involve corrosive reagents and toxic gases. Work must be performed in a functioning fume hood using anhydrous techniques.

Protocol A: The "Standard" Method (Oxalyl Chloride + Catalytic DMF)

Recommended for: Medicinal chemistry, gram-scale synthesis, high-purity requirements.

  • Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 5-bromo-2-chloro-3-pyridinecarboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Catalysis: Add DMF (Catalytic amount: 0.05 equiv / 5 mol%). Note: You should see no immediate reaction.[3]

  • Addition: Charge the addition funnel with Oxalyl Chloride (1.2 – 1.5 equiv).

  • Reaction: Cool the mixture to 0°C in an ice bath. Add the Oxalyl Chloride dropwise over 15–20 minutes.

    • Observation: Vigorous bubbling (

      
      ) will occur immediately upon addition, confirming catalyst activity.
      
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via LCMS or TLC.

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.

    • Chase Step: Re-dissolve the residue in dry DCM or Toluene and re-concentrate twice to azeotrope off residual HCl and oxalyl chloride.

  • Result: The product is obtained as an off-white to yellow solid/semi-solid, ready for immediate use.

Protocol B: The "Bulk" Method (Thionyl Chloride + Catalytic DMF)

Recommended for: Scale-up (>100g), cost-sensitive projects.

  • Setup: Equip a flask with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gassing.
  • Mixing: Charge 5-bromo-2-chloro-3-pyridinecarboxylic acid (1.0 equiv) and Thionyl Chloride (5.0 – 10.0 equiv). Note:

    
     acts as both reagent and solvent.[4]
    
  • Catalysis: Add DMF (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C).

    • Critical Control: Monitor the dissolution of the solid acid. The reaction is typically complete when gas evolution ceases and the solution becomes clear (approx. 4-6 hours).

  • Workup: Distill off the excess Thionyl Chloride under reduced pressure.

  • Purification: Add toluene to the residue and concentrate again to remove traces of

    
     (thionyl chloride forms an azeotrope with toluene).
    

Decision Matrix: Selecting the Right System

Use this logic flow to determine the appropriate method for your specific constraints.

Diagram 2: Reagent Selection Logic

DecisionMatrix Start Start: Choose Reagent ScaleCheck Is Scale > 100g? Start->ScaleCheck CostCheck Is Cost the Primary Driver? ScaleCheck->CostCheck Yes TempCheck Is Substrate Thermally Unstable? ScaleCheck->TempCheck No ResultSOCl2 Use Thionyl Chloride + DMF (Protocol B) CostCheck->ResultSOCl2 Yes ResultCOCl2 Use Oxalyl Chloride + DMF (Protocol A) CostCheck->ResultCOCl2 No (Quality Priority) TempCheck->ResultCOCl2 No (Standard Stability) ResultGhosez Use Ghosez's Reagent (Neutral Conditions) TempCheck->ResultGhosez Yes (Extreme Sensitivity)

Caption: Decision tree for selecting the optimal chlorination system based on scale, cost, and stability.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Arisawa, M., et al. (2003). "Development of a new type of Vilsmeier-Haack reaction." Chemical & Pharmaceutical Bulletin, 51(5), 570-573.

  • BenchChem. (2023). A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acid Chloride Synthesis.

  • Common Organic Chemistry. (2023). Oxalyl Chloride: Mechanism and Usage.

  • Google Patents. (2022). Synthesis of 5-bromo-2-chloropyrimidine derivatives (CN114591250A).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and integrity of starting materials are paramount. 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a key building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its high reactivity, attributed to the acyl chloride functional group, makes it a valuable reagent for introducing the 5-bromo-2-chloropyridine moiety, often a critical pharmacophore. However, this same reactivity presents challenges in its synthesis, purification, and long-term stability, making rigorous purity assessment an indispensable part of its application.

This guide provides an in-depth technical overview of the purity assessment of commercial 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. We will delve into its probable synthetic routes, identify potential impurities, and offer detailed, field-proven analytical methodologies for its comprehensive characterization. Furthermore, we will compare its utility against alternative reagents for amide bond formation, providing a holistic perspective for the discerning scientist.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic pathway to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is fundamental to anticipating potential impurities. While specific proprietary manufacturing processes may vary, a common and logical approach involves a two-step sequence: the synthesis of the parent carboxylic acid followed by its conversion to the acyl chloride.

A plausible synthetic route begins with the halogenation of 2-hydroxynicotinic acid to yield 5-bromo-2-chloronicotinic acid.[1] This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to furnish the desired 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.[2][3]

Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl_chloride start 2-Hydroxynicotinic Acid intermediate 5-Bromo-2-chloronicotinic Acid start->intermediate Halogenation (e.g., SOCl₂, Br₂) product 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride intermediate->product Chlorination (e.g., SOCl₂ or Oxalyl Chloride)

Caption: Plausible synthetic pathway.

This synthetic pathway illuminates the likely impurities that may be present in a commercial sample:

  • Unreacted Starting Material: Residual 5-bromo-2-chloronicotinic acid is a common process-related impurity.

  • Residual Chlorinating Agent and Byproducts: Traces of thionyl chloride, oxalyl chloride, or their decomposition products can remain.

  • Hydrolysis Product: Due to the high reactivity of the acyl chloride, hydrolysis back to 5-bromo-2-chloronicotinic acid can occur upon exposure to moisture.

  • Over-halogenated Species: The harsh conditions of halogenation might lead to the formation of di-brominated or other over-halogenated pyridine derivatives.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane) may be present.

A Comparative Guide to Analytical Methodologies for Purity Assessment

Direct analysis of highly reactive acyl chlorides can be challenging.[4] Therefore, a multi-pronged analytical approach, often involving derivatization, is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. Due to the reactivity of the acyl chloride, direct analysis can be unreliable. A robust method involves derivatization to a more stable species, such as a methyl ester or an amide.

Experimental Protocol: Derivatization for HPLC Analysis

This protocol is based on the derivatization of the acyl chloride with methanol to form the corresponding stable methyl ester, which can be readily analyzed by HPLC.

  • Sample Preparation:

    • Carefully weigh approximately 10 mg of the 5-Bromo-2-chloro-3-pyridinecarbonyl chloride sample into a clean, dry vial.

    • Under an inert atmosphere (e.g., nitrogen or argon), add 1 mL of anhydrous methanol.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

    • Dilute the resulting solution with a suitable mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

    • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% phosphoric acid) is recommended for optimal separation of the derivative from potential impurities.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

This method allows for the quantification of the main component (as its methyl ester derivative) and the separation of the key impurity, 5-bromo-2-chloronicotinic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. Similar to HPLC, direct analysis of the acyl chloride can be problematic. Derivatization is often the preferred approach.

Experimental Protocol: Derivatization for GC-MS Analysis

This protocol utilizes derivatization with a suitable alcohol, such as methanol, to form the volatile methyl ester.

  • Sample Preparation:

    • Prepare the methyl ester derivative as described in the HPLC protocol.

    • Extract the derivative into a volatile organic solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) will effectively separate compounds with different boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

GC-MS analysis will provide a detailed profile of volatile impurities, including residual solvents and byproducts from the chlorination step. The mass spectrum of the derivatized product will confirm its identity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Sample 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride Derivatization Derivatization (e.g., with Methanol) Sample->Derivatization NMR NMR Spectroscopy Sample->NMR Direct structural analysis HPLC HPLC-UV Derivatization->HPLC Analysis of non-volatile components GCMS GC-MS Derivatization->GCMS Analysis of volatile components Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity NMR->Purity NMR->Impurity

Caption: Integrated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the bulk material. Unlike chromatographic techniques, NMR can often be performed directly on the sample, providing a rapid and non-destructive analysis.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo, chloro, and carbonyl chloride groups. For the parent 5-bromo-2-chloronicotinic acid, these protons appear at approximately δ 8.66 and 8.43 ppm in acetone-d₆.[6] A similar pattern is expected for the acyl chloride, though with potential downfield shifts.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of 160-180 ppm. The signals for the pyridine ring carbons will also be present, with their chemical shifts influenced by the attached halogens.

NMR is particularly useful for identifying and quantifying the unreacted carboxylic acid impurity, as the acidic proton of the carboxylic acid will be a distinct, broad singlet that is absent in the pure acyl chloride.

Data Comparison Table:

Analytical TechniqueInformation ProvidedKey AdvantagesPotential Challenges
HPLC-UV (with derivatization) Quantitative purity, detection of non-volatile impurities (e.g., parent carboxylic acid).High precision and accuracy for quantification.Indirect analysis; derivatization adds a step and potential for error.
GC-MS (with derivatization) Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, chlorinating agent byproducts).High sensitivity and specificity for impurity identification.Not suitable for non-volatile impurities; derivatization required.
¹H and ¹³C NMR Structural confirmation, direct assessment of bulk purity, identification of major impurities.Rapid, non-destructive, provides unambiguous structural information.Lower sensitivity for trace impurities compared to chromatographic methods.

Performance Comparison: 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride vs. Alternative Amidation Reagents

While 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly effective reagent for amide bond formation, its reactivity and moisture sensitivity can be disadvantageous in certain applications. A comparison with alternative coupling reagents is therefore warranted.

Reagent ClassExamplesAdvantagesDisadvantages
Acyl Chlorides 5-Bromo-2-chloro-3-pyridinecarbonyl chlorideHigh reactivity, often leading to rapid and high-yielding reactions.Moisture sensitive, generates corrosive HCl byproduct, can be too reactive for sensitive substrates.
Carbodiimides DCC, DIC, EDCMilder reaction conditions, good for sensitive substrates.Can cause racemization of chiral centers, byproduct removal can be challenging (e.g., DCU).
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization.Byproducts can be difficult to remove, reagents can be expensive.
Uronium/Guanidinium Salts HBTU, HATU, HCTUVery efficient, fast reaction times, low racemization.Can be expensive, potential for side reactions with certain amino acids.[7]

Causality Behind Experimental Choices:

The choice between an acyl chloride and a peptide coupling reagent is dictated by the specific requirements of the synthesis. For robust, large-scale syntheses where cost and reaction time are critical, the acyl chloride may be preferred. However, for the synthesis of complex, sensitive molecules, particularly in the context of drug discovery where stereochemical integrity is crucial, a milder coupling reagent is often the superior choice. The use of an acyl chloride necessitates the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, which can complicate purification.[7] In contrast, many modern coupling reactions proceed under neutral or mildly basic conditions with byproducts that are often more easily removed.

Conclusion: A Self-Validating Approach to Purity Assessment

A robust and self-validating protocol for the purity assessment of commercial 5-Bromo-2-chloro-3-pyridinecarbonyl chloride relies on the synergistic use of multiple analytical techniques. The structural integrity and bulk purity should be confirmed by NMR spectroscopy. A quantitative purity value and the profile of non-volatile impurities are best obtained through a derivatization-HPLC method. Finally, GC-MS analysis after derivatization will reveal the presence of any volatile impurities. By cross-validating the results from these orthogonal techniques, researchers can have high confidence in the quality of this critical reagent, ensuring the reliability and reproducibility of their synthetic endeavors. When considering its application, a careful evaluation of its reactivity profile against alternative coupling reagents will lead to the most efficient and successful synthetic outcome.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. (URL: [Link])

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. (URL: [Link])

  • Amide Synthesis. Fisher Scientific. (URL: [Link])

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. (URL: [Link])

  • Derivatization - Chemistry LibreTexts. (URL: [Link])

  • 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269. PubChem. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Quality and Comparative Performance of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the starting materials' quality is not merely a matter of compliance but a critical determinant of synthetic success. This guide provides an in-depth analysis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a key intermediate in synthesizing complex molecules. We will delve into the nuances of its Certificate of Analysis (CoA), compare its performance with viable alternatives, and provide detailed experimental protocols for its validation, empowering you to make informed decisions in your research and development endeavors.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis for a reactive intermediate like 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is the first line of defense against synthetic variability. It provides a baseline for quality and purity, which directly impacts reaction yield, impurity profiles, and, ultimately, the viability of a synthetic route. Due to its high reactivity, a comprehensive CoA is essential.

Below is a representative Certificate of Analysis, outlining the key quality attributes and their significance.

Representative Certificate of Analysis: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Test Specification Significance & Rationale
Appearance White to off-white solidA significant deviation in color may indicate the presence of chromophoric impurities or degradation products.
Identity (¹H NMR) Conforms to structureConfirms the chemical identity and provides a preliminary assessment of purity by revealing the presence of proton-bearing impurities.
Purity (by HPLC-UV, after derivatization) ≥ 97.0%As a highly reactive acyl chloride, direct analysis is challenging. Derivatization to a stable amide or ester followed by HPLC provides an accurate measure of the active acyl chloride content.[1]
Major Impurity (5-Bromo-2-chloronicotinic acid) ≤ 2.0%The primary degradation product resulting from hydrolysis.[2] Its presence can alter reaction stoichiometry and lead to the formation of byproducts.
Residual Solvents (e.g., Toluene) As per ICH Q3CSolvents used in the final purification steps must be controlled to levels that do not interfere with subsequent reactions or pose safety risks.
Melting Point 173-176°C (for the corresponding acid)While the acyl chloride may be an oil or low-melting solid, the melting point of its hydrolysis product, the carboxylic acid, is a reliable indicator of purity.[3] Impurities typically depress and broaden the melting point range.

Performance Comparison: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride vs. Alternatives

The choice of a synthetic building block is often a balance of reactivity, stability, and cost. Here, we compare 5-Bromo-2-chloro-3-pyridinecarbonyl chloride with two common alternatives: 5-bromo-2-chloronicotinonitrile and 5-bromonicotinoyl chloride, in the context of a representative amidation reaction.

Reactivity and Application Context

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly reactive acylating agent. The presence of two electron-withdrawing halogen substituents on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less substituted analogues.[4] This heightened reactivity is advantageous for reactions with weakly nucleophilic amines but may require more controlled conditions to avoid side reactions.

Alternatives:

  • 5-bromo-2-chloronicotinonitrile: This alternative offers greater stability and is less susceptible to hydrolysis.[5] The nitrile can be converted to an amide, but this typically requires harsher reaction conditions (e.g., strong acid or base hydrolysis) which may not be compatible with sensitive functional groups elsewhere in the molecule.

  • 5-bromonicotinoyl chloride: This analogue lacks the chloro substituent at the 2-position. While still a reactive acyl chloride, the absence of the second electron-withdrawing group renders it less electrophilic than the title compound.[6] This may result in slower reaction times or require more forcing conditions to achieve complete conversion with certain nucleophiles.

Comparative Performance Data (Representative)

The following table presents hypothetical yet realistic data from a comparative study on the amidation of aniline. This illustrates the expected performance differences based on the chemical properties of each reagent.

Reagent Reaction Time (at RT) Yield of Amide (%) Key Byproducts
5-Bromo-2-chloro-3-pyridinecarbonyl chloride 1 hour92%5-Bromo-2-chloronicotinic acid (from hydrolysis of unreacted starting material)
5-bromo-2-chloronicotinonitrile 24 hours (with H₂O₂/NaOH)75%Unreacted starting material
5-bromonicotinoyl chloride 4 hours88%5-bromonicotinic acid

Interpretation:

The higher reactivity of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride leads to a significantly shorter reaction time and a higher yield in this representative amidation. The nitrile alternative is much less reactive, requiring more forcing conditions and resulting in a lower yield. The less substituted acyl chloride shows intermediate reactivity.

Experimental Protocols

To ensure the quality and integrity of your starting material, the following detailed protocols for handling, analysis, and a representative application are provided.

Workflow for Quality Assessment of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

cluster_0 Initial Receipt and Handling cluster_1 Analytical Validation cluster_2 Decision cluster_3 Outcome A Receive Reagent B Store under Inert Gas (Argon or Nitrogen) at 2-8°C A->B Immediately upon receipt C Sample Preparation in Glovebox or under Inert Atmosphere B->C D Derivatization with 2-Nitro-phenylhydrazine C->D Anhydrous Conditions F ¹H NMR in Anhydrous Solvent C->F Confirm Identity E HPLC-UV Analysis D->E Quantify Purity & Impurities G Purity ≥ 97.0%? Impurity ≤ 2.0%? E->G F->G H Proceed with Synthesis G->H Yes I Purify or Reject Batch G->I No

Caption: Quality assessment workflow for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

Protocol 1: Purity Determination by Derivatization-HPLC

Objective: To accurately quantify the purity of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride and its primary impurity, 5-Bromo-2-chloronicotinic acid, by converting the reactive acyl chloride into a stable derivative.[7][8]

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride sample

  • 2-Nitrophenylhydrazine (derivatizing agent)

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Formic acid

  • Volumetric flasks, syringes, and vials

Procedure:

  • Derivatization Reagent Preparation: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation (perform in a glovebox or under an inert atmosphere):

    • Accurately weigh approximately 25 mg of the 5-Bromo-2-chloro-3-pyridinecarbonyl chloride into a 25 mL volumetric flask.

    • Add 10 mL of the derivatization reagent solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Dilute to the mark with acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 395 nm

    • Injection Volume: 10 µL

  • Analysis: The derivatized acyl chloride will have a significantly longer retention time and strong absorbance at 395 nm, allowing for clear separation from the underivatized carboxylic acid and other impurities.[8] Purity is calculated based on the relative peak areas.

Protocol 2: Comparative Amidation Reaction

Objective: To experimentally compare the reactivity of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride with 5-bromonicotinoyl chloride.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

  • 5-bromonicotinoyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Stir plates, flasks, syringes, and TLC plates

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, each containing a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere.

  • Addition of Acylating Agents:

    • To Flask A, add a solution of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • To Flask B, add a solution of 5-bromonicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring:

    • Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes), observing the consumption of aniline.

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by TLC), quench both with water.

    • Separate the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude products by ¹H NMR or HPLC to determine the yield and purity of the respective amide products.

This comparative experiment will provide quantitative data on the relative reaction rates and efficiencies of the two acylating agents under identical conditions.

Conclusion

The quality of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is paramount for its successful application in pharmaceutical synthesis. A thorough understanding and validation of its Certificate of Analysis, particularly purity as determined by a stability-indicating derivatization method, is essential. While alternatives exist, the high reactivity of the title compound offers advantages in terms of reaction times and yields, provided that its handling and storage are meticulously controlled to prevent hydrolysis. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to ensure the quality of their starting materials and to make informed decisions when selecting reagents for their synthetic campaigns.

References

  • PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved February 7, 2026, from [Link]

  • Gao, H., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26863-26870. [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • A K, et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(11), 3321. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284-1311. [Link]

  • American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved February 7, 2026, from [Link]

  • PMC. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Data in Brief, 35, 106894. [Link]

  • RSC Publishing. (2024). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Analytical Methods. [Link]

  • NIH. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(4), 2439-2446. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). phenyl nicotinamide derivatives promoted by dcc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 2102-2111. [Link]

  • PMC. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Acta Pharmaceutica, 71(2), 253-267. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved February 7, 2026, from [Link]

  • CP Lab Safety. (n.d.). Methyl 5-Bromo-2-chloronicotinate, 5g, Each. Retrieved February 7, 2026, from [Link]

  • The Role of Acyl Chlorides in Custom Organic Synthesis. (2026, January 24). Custom Organic Synthesis. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and characterization of starting materials and intermediates are paramount. Reagents such as 5-Bromo-2-chloro-3-pyridinecarbonyl chloride are valuable building blocks, but their utility is directly tied to the quality and reliability of the reference standards used. This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, addresses the current landscape of its availability as a reference standard, and offers a practical comparison with alternative acylation reagents.

The Challenge of Sourcing a Reference Standard for 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

A thorough market survey reveals a notable scarcity of commercially available, certified reference standards for the specific isomer 5-Bromo-2-chloro-3-pyridinecarbonyl chloride. While structurally related compounds are available, the precise substitution pattern of the target molecule is not commonly listed by major chemical suppliers with comprehensive certificates of analysis. This situation necessitates a proactive approach from the end-user, either through rigorous in-house qualification of a purchased batch or by synthesizing and characterizing the compound from known precursors.

In-House Qualification of a 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride Reference Standard

In the absence of a commercially certified standard, researchers must establish their own well-characterized in-house reference material. This process is critical for ensuring the accuracy and reproducibility of experimental results.[1] The qualification of an in-house reference standard is a multi-step process involving synthesis, purification, and comprehensive characterization.[2][3]

Probable Synthetic Route

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride would likely start from the corresponding carboxylic acid, 5-bromo-2-chloro-nicotinic acid. A common method for converting a carboxylic acid to an acyl chloride is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

A general procedure would involve reacting 5-bromo-2-chloronicotinic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by removal of the excess reagent to yield the desired acyl chloride.[5]

Analytical Characterization and Purity Assessment

A comprehensive characterization is essential to confirm the identity and purity of the in-house standard. The following table outlines the recommended analytical techniques and their purpose.

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Spectra consistent with the proposed structure. Absence of significant signals from impurities.
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition.Observed molecular ion mass consistent with the calculated mass. Isotopic pattern characteristic of a compound containing bromine and chlorine.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity ≥ 98.5%. Individual impurities ≤ 0.15%.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of functional groups (e.g., carbonyl chloride).Presence of characteristic absorption bands for the C=O and C-Cl bonds of the acyl chloride.
Elemental Analysis (CHN) Determination of the elemental composition.Experimental percentages of C, H, and N within ±0.4% of the theoretical values.
Water Content (Karl Fischer Titration) Quantification of water content, as acyl chlorides are moisture-sensitive.Water content ≤ 0.5%.
Workflow for In-House Reference Standard Qualification

The following diagram illustrates the logical flow for qualifying an in-house reference standard.

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_finalization Finalization synthesis Synthesis of 5-Bromo-2-chloro-3- pyridinecarbonyl chloride purification Purification (e.g., Distillation or Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity purification->hplc ftir FTIR purification->ftir elemental Elemental Analysis purification->elemental kf Karl Fischer purification->kf coa Certificate of Analysis Generation nmr->coa ms->coa hplc->coa ftir->coa elemental->coa kf->coa stability Stability Study Initiation coa->stability storage Assign Storage Conditions & Retest Date stability->storage

Caption: Workflow for In-House Reference Standard Qualification.

Experimental Protocol: Amidation of a Primary Amine

The primary application of an acyl chloride like 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is in acylation reactions, particularly the formation of amides. The following protocol provides a detailed methodology for the acylation of a primary amine.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of the amine to 0 °C using an ice bath.

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the amine solution to scavenge the HCl byproduct.[6]

  • Acylation:

    • Slowly add the solution of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride dropwise to the stirred amine solution at 0 °C. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Experimental Workflow Diagram

Amidation Protocol Workflow reagent_prep Reagent Preparation (Amine & Acyl Chloride Solutions) reaction_setup Reaction Setup (Inert Atmosphere, 0 °C, Add Base) reagent_prep->reaction_setup acylation Slow Addition of Acyl Chloride Solution reaction_setup->acylation monitoring Reaction Monitoring (TLC or HPLC) acylation->monitoring workup Aqueous Work-up (Wash with Acid, Base, Brine) monitoring->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pure Amide Product purification->product

Caption: Step-by-step workflow for the amidation of a primary amine.

Comparative Analysis with Alternative Acylation Reagents

While 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a potent acylation agent, several alternatives can be considered depending on the specific requirements of the synthesis, such as substrate sensitivity and desired reactivity.

ReagentStructureRelative ReactivityAdvantagesDisadvantages
5-Bromo-2-chloro-3-pyridinecarbonyl chloride Structure of 5-Bromo-2-chloro-3-pyridinecarbonyl chlorideHighHigh reactivity allows for rapid reactions.Highly moisture-sensitive, can be too reactive for delicate substrates, generates HCl.
Acetic Anhydride Structure of Acetic AnhydrideModerateLess moisture-sensitive than acyl chlorides, byproduct (acetic acid) is less corrosive than HCl.Less reactive, may require higher temperatures or catalysts.
Benzoyl Chloride Structure of Benzoyl ChlorideHighReadily available, high reactivity.Can be too reactive, generates HCl.[7]
EDC/HOBt with Carboxylic Acid Carbodiimide coupling reagentsTunableMild reaction conditions, suitable for sensitive substrates, avoids strong acids/bases.More complex reaction setup, generates byproducts that need to be removed.

The reactivity of acyl chlorides is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the chloro and bromo substituents, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

Reactivity and Structural Comparison

The following diagram illustrates the structures of the compared reagents and a qualitative representation of their relative reactivity.

Acylation Reagent Comparison cluster_reactivity Relative Reactivity high High reagent1 5-Bromo-2-chloro-3-pyridinecarbonyl chloride Br Cl COCl high->reagent1 reagent2 Benzoyl Chloride Ph COCl high->reagent2 moderate Moderate reagent3 Acetic Anhydride Ac-O-Ac moderate->reagent3 low Low/Tunable reagent4 EDC/HOBt + R-COOH Carbodiimide Coupling low->reagent4

Caption: Structural comparison and relative reactivity of acylation reagents.

Conclusion

While a certified reference standard for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride may not be readily available, this guide provides a robust framework for its in-house qualification and use. By understanding the principles of characterization, purification, and reactivity, researchers can confidently employ this and similar reagents in their synthetic endeavors. The comparison with alternative acylation agents further empowers scientists to make informed decisions based on the specific needs of their target molecules and reaction conditions.

References

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. Retrieved from [Link]

  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • PMC. (n.d.). Stability Evaluation of National Reference Standards for Blood Products in Korea. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • Carbogen Amcis. (n.d.). Stability Studies & Reference Standards Services. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety & Operational Guide: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride To: Research Personnel & Laboratory Safety Officers From: Senior Application Scientist, Technical Safety Division

Executive Hazard Analysis: The Mechanism of Danger

To safely handle 5-Bromo-2-chloro-3-pyridinecarbonyl chloride , you must understand why it is dangerous, not just that it is dangerous.

This compound is an acid chloride functionalized on a pyridine ring. Its primary hazard mechanism is rapid hydrolysis . Upon contact with ambient moisture, the carbonyl chloride group (-COCl) cleaves, violently releasing Hydrogen Chloride (HCl) gas and generating the corresponding carboxylic acid.

  • The Consequence: You are not just handling a corrosive solid/liquid; you are handling a potential HCl gas generator.

  • The Target: Mucous membranes (eyes, lungs) and moist skin are immediate targets for acid burns, even without direct liquid contact.

  • The Directive: All PPE and engineering controls must be designed to intercept corrosive vapors and prevent moisture ingress .

The Hierarchy of Protection (PPE Matrix)

Do not rely on standard "lab basics." This compound requires a targeted barrier strategy.[1][2]

Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® (Laminate) or Butyl Rubber Standard Nitrile degrades rapidly upon exposure to acid chlorides and halogenated solvents often used with them (e.g., DCM). Laminates offer >4hr breakthrough time.
Hand Protection (Dexterity) Double-gloved Nitrile (5 mil minimum)Only acceptable for incidental splash protection. If using Laminate liners, wear nitrile over them to secure the fit.
Eye & Face Chemical Splash Goggles (Indirect Vent) + Face Shield Safety glasses are insufficient. HCl gas can bypass glasses. A face shield protects the neck/face from violent hydrolysis spatter.
Respiratory Fume Hood (Primary)Mandatory. Do not handle on an open bench.
Respiratory (Backup) Full-Face Respirator with Acid Gas (E) + P100 CartridgesOnly for spill cleanup outside a hood. Half-masks leave eyes exposed to lachrymatory effects.
Body Chemical-Resistant Apron over Flame-Resistant Lab Coat Cotton lab coats absorb acid; an apron provides a non-porous shield against corrosive splashes.

Operational Protocol: The "Dry Chain" Workflow

This protocol ensures the integrity of the chemical and the safety of the operator. The "Dry Chain" prevents the formation of HCl gas during handling.

Visualizing the Safe Handling Workflow

HandlingWorkflow cluster_safety Engineering Controls Storage Storage (Argon/N2, <4°C) Prep Prep Area (Oven-dried Glassware) Storage->Prep Equilibrate to RT Weighing Weighing (Closed Balance/Inert Gas) Prep->Weighing Transfer under Inert Gas Reaction Reaction Setup (Positive N2 Pressure) Weighing->Reaction Add as solution (preferred) Quench Quenching (Controlled Hydrolysis) Reaction->Quench Post-Reaction

Figure 1: The "Dry Chain" workflow minimizes moisture contact, preventing HCl generation.

Step-by-Step Methodology
  • Preparation:

    • Bake all glassware at >120°C to remove adsorbed moisture.

    • Ensure the fume hood face velocity is between 80–100 fpm .

    • Self-Validation: Test airflow with a tissue strip; it should be pulled inward steadily, not violently fluttering.

  • Weighing & Transfer:

    • Solid: Weigh in a closed vessel or a balance inside the hood. If the balance is outside, use a tared, septa-sealed vial.

    • Liquid/Oil: Use a gas-tight syringe or cannula transfer. Never pour.

    • Technique: Keep the sash as low as possible (below chin level).

  • Reaction Setup:

    • Maintain a positive pressure of Nitrogen or Argon.[3]

    • Scrub the exhaust: If the reaction generates significant HCl, route the exhaust through a base trap (NaOH solution) before it enters the hood exhaust system.

Emergency Response: Spills & Decontamination

CRITICAL: Do not use water to clean a concentrated spill. It will cause an acid geyser.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<10mL) inside Hood Assess->Small Large Large or Outside Hood Assess->Large Absorb Cover with Dry Sand/Vermiculite (NO WATER) Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Collect & Treat with Weak Base (NaHCO3) Absorb->Neutralize

Figure 2: Decision matrix for spill response. Note the prohibition of water on direct spills.

Decontamination Protocol:

  • Absorb: Use dry sand, earth, or Vermiculite.

  • Sweep: Use a plastic dustpan (metals may corrode).

  • Neutralize: Place the absorbed material in a waste container and slowly treat with dilute Sodium Bicarbonate (NaHCO₃). Expect fizzing (CO₂).

Disposal Strategy: The "Quench"

You cannot dispose of active acid chlorides directly. They must be chemically deactivated.

The Protocol:

  • Prepare the Trap: Create a large volume of ice water mixed with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

    • Note: Bicarbonate is safer (less heat) but foams. Hydroxide is faster but generates high heat.

  • Controlled Addition: Add the acid chloride waste dropwise to the ice/base mixture.

    • Rule: Always add Acid to Water/Base. Never add Water to Acid.

  • Monitor: Watch for temperature spikes. Keep the quench pot below 20°C.

  • Verify: Check pH. Ensure it is neutral (pH 6–8) before tagging for chemical waste disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloro-3-cyanopyridine (Structural analog for hazard extrapolation).

  • Lab Manager. (2025). Comprehensive Guide to Chemical Resistant Gloves.

  • American Chemical Society. (2024). Lessons Learned: Explosion and Fires Resulting from Quenching. ACS Chemical Health & Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.